An In-Depth Technical Guide to the Synthesis of 3-[Ethyl(methyl)amino]propanoic Acid
This guide provides a comprehensive technical overview of the synthesis of 3-[Ethyl(methyl)amino]propanoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is primarily achieved thro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the synthesis of 3-[Ethyl(methyl)amino]propanoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is primarily achieved through a robust and efficient two-step pathway involving an aza-Michael addition followed by ester hydrolysis. This document will delve into the mechanistic underpinnings of this pathway, provide detailed experimental protocols, and discuss the analytical characterization of the target compound.
Introduction and Strategic Approach
3-[Ethyl(methyl)amino]propanoic acid is a tertiary amino acid derivative with applications in the development of peptidomimetics and other biologically active molecules. Its synthesis relies on the formation of a carbon-nitrogen bond at the β-position of a propanoic acid backbone. The most direct and widely employed strategy for this is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, a classic transformation known as the Michael addition.[1]
Our synthetic strategy is therefore centered around a two-step sequence:
Aza-Michael Addition: The conjugate addition of N-ethylmethylamine to an acrylic acid ester, typically ethyl acrylate, to form the corresponding β-amino ester, ethyl 3-[ethyl(methyl)amino]propanoate.
Ester Hydrolysis: The subsequent conversion of the ethyl ester to the final carboxylic acid product.
This approach is favored due to the high yields, mild reaction conditions, and the ready availability of the starting materials.
Mechanistic Insights
The Aza-Michael Addition
The aza-Michael addition is a nucleophilic conjugate addition reaction. In the first step of our synthesis, the nitrogen atom of N-ethylmethylamine acts as the nucleophile, attacking the electrophilic β-carbon of ethyl acrylate. The electron-withdrawing nature of the ester group in ethyl acrylate polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack.
The reaction can proceed without a catalyst, as the amine itself can act as a base to facilitate the reaction. However, the reaction can be accelerated with the use of a protic solvent or a mild acid or base catalyst. The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final β-amino ester product.
Experimental Protocols
Part 1: Synthesis of Ethyl 3-[Ethyl(methyl)amino]propanoate
This protocol is adapted from established procedures for the aza-Michael addition of secondary amines to acrylates.
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
Moles
N-Ethylmethylamine
C₃H₉N
59.11
5.91 g (7.88 mL)
0.10
Ethyl acrylate
C₅H₈O₂
100.12
10.01 g (11.0 mL)
0.10
Ethanol
C₂H₅OH
46.07
50 mL
-
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethylmethylamine (5.91 g, 0.10 mol) and ethanol (50 mL).
Cool the mixture to 0 °C in an ice bath.
Slowly add ethyl acrylate (10.01 g, 0.10 mol) to the stirred solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator.
The resulting crude ethyl 3-[ethyl(methyl)amino]propanoate can be purified by vacuum distillation.
Part 2: Synthesis of 3-[Ethyl(methyl)amino]propanoic Acid
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
Moles
Ethyl 3-[ethyl(methyl)amino]propanoate
C₈H₁₇NO₂
159.23
15.92 g
0.10
Sodium Hydroxide
NaOH
40.00
4.80 g
0.12
Water
H₂O
18.02
50 mL
-
Hydrochloric Acid (concentrated)
HCl
36.46
As needed
-
Procedure:
In a 250 mL round-bottom flask, dissolve ethyl 3-[ethyl(methyl)amino]propanoate (15.92 g, 0.10 mol) in a solution of sodium hydroxide (4.80 g, 0.12 mol) in water (50 mL).
Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
Cool the reaction mixture to room temperature.
Carefully acidify the solution to a pH of approximately 7 with concentrated hydrochloric acid.
The water can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Visualization of the Synthesis Pathway
Caption: Overall synthesis pathway for 3-[Ethyl(methyl)amino]propanoic acid.
Characterization of 3-[Ethyl(methyl)amino]propanoic Acid
The structure and purity of the synthesized 3-[Ethyl(methyl)amino]propanoic acid should be confirmed by various analytical techniques. Below are the expected data based on the structure and data from analogous compounds.
Expected Analytical Data:
Technique
Expected Results
¹H NMR
Signals corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), and two methylene groups (triplets), along with a broad singlet for the carboxylic acid proton.
¹³C NMR
Resonances for the carboxylic carbon, two methylene carbons, the N-methyl carbon, and the two carbons of the N-ethyl group.
Mass Spec.
A molecular ion peak corresponding to the molecular weight of the compound (131.17 g/mol ).
FT-IR
Characteristic peaks for the O-H stretch of the carboxylic acid, C-H stretches of the alkyl groups, and the C=O stretch of the carboxylic acid.
Conclusion
The synthesis of 3-[Ethyl(methyl)amino]propanoic acid via the aza-Michael addition of N-ethylmethylamine to ethyl acrylate followed by ester hydrolysis is a reliable and efficient method. This guide provides a detailed framework for researchers and professionals in drug development to produce this valuable compound. The provided protocols and characterization data serve as a solid foundation for the successful synthesis and validation of 3-[Ethyl(methyl)amino]propanoic acid.
References
Rulev, A. Y. (2023). Aza‐Michael Reaction: A Decade Later – Is the Research Over?. European Journal of Organic Chemistry. [Link]
"3-[Ethyl(methyl)amino]propanoic acid" chemical properties and structure
An In-Depth Technical Guide to 3-[Ethyl(methyl)amino]propanoic Acid for Researchers and Drug Development Professionals Introduction and Overview 3-[Ethyl(methyl)amino]propanoic acid, also known as N-ethyl-N-methyl-β-alan...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-[Ethyl(methyl)amino]propanoic Acid for Researchers and Drug Development Professionals
Introduction and Overview
3-[Ethyl(methyl)amino]propanoic acid, also known as N-ethyl-N-methyl-β-alanine, is a tertiary amino acid belonging to the class of β-amino acids. Its structure is characterized by a propanoic acid backbone with an ethyl and a methyl group attached to the amino nitrogen at the β-position. As an N-substituted β-amino acid, it holds potential as a versatile building block in organic synthesis, particularly in the development of peptidomimetics and other complex molecules for pharmaceutical and materials science applications. The presence of the tertiary amine and carboxylic acid functionalities imparts unique physicochemical properties that can influence the solubility, basicity, and coordination chemistry of the molecule and its derivatives. This guide provides a comprehensive overview of the available technical information on 3-[Ethyl(methyl)amino]propanoic acid, including its structure, properties, a plausible synthetic approach, and its potential applications in research and development.
Chemical Structure and Identifiers
The structural and identifying information for 3-[Ethyl(methyl)amino]propanoic acid is summarized below. The molecule's structure features a flexible three-carbon chain, a carboxylic acid group, and a tertiary amine, which are key to its chemical reactivity and potential utility.
Structural Diagram
Caption: 2D structure of 3-[Ethyl(methyl)amino]propanoic acid.
Note: The values presented in the table are computationally predicted and have not been experimentally verified. Experimental determination of properties such as melting point, boiling point, and pKa is recommended for any practical application. The hydrochloride salt of a related compound, 3-[Ethyl(methyl)amino]-2-methylpropanoic acid, is noted to be a solid.[4]
Synthesis Methodology
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
Michael Addition: N-Ethylmethylamine is reacted with an acrylic acid ester, such as ethyl acrylate, to form the corresponding ethyl 3-[ethyl(methyl)amino]propanoate. This reaction is a conjugate addition of the amine to the electron-deficient alkene.
Hydrolysis: The resulting ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final product, 3-[Ethyl(methyl)amino]propanoic acid.
Caption: Proposed two-step synthesis of 3-[Ethyl(methyl)amino]propanoic acid.
Exemplary Experimental Protocol
This protocol is a general representation and has not been optimized for this specific compound.
Step 1: Synthesis of Ethyl 3-[ethyl(methyl)amino]propanoate
To a solution of N-ethylmethylamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add ethyl acrylate (1.0-1.2 eq) dropwise at room temperature.
The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 3-[ethyl(methyl)amino]propanoate.
Step 2: Hydrolysis to 3-[Ethyl(methyl)amino]propanoic acid
The crude or purified ethyl 3-[ethyl(methyl)amino]propanoate (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
If acidic hydrolysis is performed, the solution is concentrated under reduced pressure. The resulting solid is then purified by recrystallization.
If basic hydrolysis is performed, the reaction mixture is cooled and acidified with a strong acid to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.
Potential Applications in Research and Drug Development
While there is a lack of specific literature on the biological activity of 3-[Ethyl(methyl)amino]propanoic acid, its structural features suggest several potential areas of application for researchers and drug development professionals.
Building Block for Peptidomimetics: β-amino acids are key components in the synthesis of β-peptides and other peptidomimetics.[8] These structures can mimic the secondary structures of natural peptides but often exhibit enhanced stability towards enzymatic degradation. The N-substitution in 3-[ethyl(methyl)amino]propanoic acid can provide steric hindrance and modulate the conformational properties of the resulting peptides.
Scaffold in Medicinal Chemistry: The bifunctional nature of this molecule allows it to be incorporated into larger, more complex molecules. It can serve as a linker or a core scaffold for the development of novel small molecule therapeutics. For instance, derivatives of 3-aminopropanoic acid have been investigated for their potential as anticancer agents.[8]
Prodrug Design: The carboxylic acid or the tertiary amine group can be used to attach this molecule to a parent drug, potentially improving its pharmacokinetic properties such as solubility, membrane permeability, or metabolic stability.
It is important to note that these are potential applications based on the general properties of N-substituted β-amino acids, and further research is required to evaluate the specific utility of 3-[Ethyl(methyl)amino]propanoic acid in these areas.
Safety Information
References
PubChem. Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
MRS Communications. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. [Link]
PubChem. 3-[Ethyl(methyl)amino]propanoic acid. National Center for Biotechnology Information. [Link]
MRS Communications. New synthesis of N -alkyl-β-amino acids and their methyl esters from dendrimeric molecules. [Link]
MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
PrepChem.com. Synthesis of N-phenethyl-β-alanine methyl ester. [Link]
An In-Depth Technical Guide to 3-[Ethyl(methyl)amino]propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-[Ethyl(methyl)amino]propanoic acid, a non-proteinogenic β-amino acid. Given the limited publicly available...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-[Ethyl(methyl)amino]propanoic acid, a non-proteinogenic β-amino acid. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information on its identification, plausible synthetic routes, predicted properties, and potential applications by drawing parallels with the well-established chemistry of N-substituted β-amino acids.
Chemical Identity and Core Identifiers
3-[Ethyl(methyl)amino]propanoic acid, also known as N-ethyl-N-methyl-β-alanine, is a derivative of the simplest β-amino acid, β-alanine, with ethyl and methyl groups substituted on the amino nitrogen. This substitution significantly influences its chemical properties and potential biological activity.
Appearance: Expected to be a solid or a viscous oil at room temperature.
Solubility: Likely soluble in water and polar organic solvents.
pKa: The presence of a carboxylic acid and a tertiary amine suggests it will have at least two pKa values, making it zwitterionic in a specific pH range.
Expected Spectroscopic Data:
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, and two triplets for the propylene chain protons would be expected.
¹³C NMR: Resonances for the six distinct carbon atoms, including the carbonyl carbon, would be present.
Mass Spectrometry: The molecular ion peak [M]+ at m/z 131.0946 would be a key identifier. Common fragments would result from the loss of the carboxyl group and cleavage of the C-N bonds.
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, and C-N stretching vibrations would be observed.
Synthesis Strategies: A Field-Proven Perspective
The synthesis of N-substituted β-amino acids like 3-[Ethyl(methyl)amino]propanoic acid can be approached through several established methodologies. The choice of a specific route depends on factors such as starting material availability, desired scale, and stereochemical control.
Michael Addition of N-Ethylmethylamine to an Acrylate Derivative
A highly convergent and widely used method for preparing β-amino acids is the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound.[2][3][4][5] This approach offers a straightforward way to construct the carbon-nitrogen bond at the β-position.
The synthesis would proceed in two key steps:
Conjugate Addition: N-ethylmethylamine is reacted with an acrylic acid ester (e.g., ethyl acrylate) to form the corresponding β-amino ester. This reaction can often be performed under neat conditions or in a suitable solvent, and can be catalyzed by a base or a Lewis acid, or even proceed without a catalyst.[5] Microwave irradiation has been shown to significantly accelerate this type of reaction.[3]
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Experimental Protocol: A Representative Two-Step Synthesis
Step 1: Synthesis of Ethyl 3-[Ethyl(methyl)amino]propanoate
To a solution of N-ethylmethylamine (1.0 eq) in a suitable solvent such as methanol or under solvent-free conditions, add ethyl acrylate (1.1 eq).
The reaction mixture can be stirred at room temperature or gently heated (e.g., to 70°C) to increase the reaction rate.[6] Reaction progress is monitored by TLC or GC-MS.
Upon completion, the excess amine and solvent are removed under reduced pressure to yield the crude ethyl 3-[ethyl(methyl)amino]propanoate.
Step 2: Hydrolysis to 3-[Ethyl(methyl)amino]propanoic Acid
The crude ester from the previous step is dissolved in a mixture of water and a co-solvent like THF.
An excess of a base, such as sodium hydroxide (e.g., 2.0 eq), is added, and the mixture is heated to reflux for several hours.[7]
After cooling, the reaction mixture is acidified with an acid like HCl to a pH of approximately 1.[7]
The aqueous phase is then passed through a cation-exchange resin (e.g., DOWEX) to isolate the amino acid.[7]
Caption: Michael addition-based synthesis of 3-[Ethyl(methyl)amino]propanoic acid.
Reductive Amination Strategies
Reductive amination offers an alternative pathway to N-substituted β-amino acids.[8][9][10] This method typically involves the reaction of a β-keto ester or a β-aldehyde with the desired amine in the presence of a reducing agent.
A plausible reductive amination route could involve:
Reaction of a β-keto ester with N-ethylmethylamine: This would form an enamine or iminium ion intermediate.
In situ reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, reduces the intermediate to the corresponding β-amino ester.[9]
Hydrolysis: The final step would be the hydrolysis of the ester to the carboxylic acid, as described previously.
Biocatalytic approaches using enzymes like imine reductases are also emerging as powerful tools for the stereoselective synthesis of N-substituted amino acids.[10][11]
Applications in Drug Development and Medicinal Chemistry
N-substituted β-amino acids are valuable building blocks in medicinal chemistry due to their ability to impart unique structural and pharmacological properties to parent molecules.[12][13]
Peptidomimetics: The incorporation of N-alkylated β-amino acids into peptides can enhance their resistance to proteolytic degradation, improve their pharmacokinetic profile, and modulate their conformational properties.[14] This is crucial for developing peptide-based drugs with improved stability and oral bioavailability.
Bioactive Scaffolds: The β-amino acid motif is present in a wide range of biologically active natural products and synthetic drugs, including antiviral and anticancer agents.[12] 3-[Ethyl(methyl)amino]propanoic acid can serve as a key intermediate in the synthesis of novel small molecule therapeutics.
Modulation of Physicochemical Properties: The N-ethyl and N-methyl groups can influence the lipophilicity and hydrogen bonding capacity of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
Caption: Key applications of 3-[Ethyl(methyl)amino]propanoic acid in drug development.
Analytical Methodologies
The analysis of 3-[Ethyl(methyl)amino]propanoic acid, like other amino acids, typically requires derivatization to enhance its volatility and detectability, especially for gas chromatography-based methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of amino acids.[1][15][16] Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) allows for sensitive UV or fluorescence detection.[15] Separation is often achieved using reversed-phase columns.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the polar functional groups of the amino acid must be derivatized to increase its volatility.[17] Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used for this purpose.[17] GC-MS provides excellent separation and structural information, making it a powerful tool for identification and quantification.[18]
Experimental Protocol: A General Approach for GC-MS Analysis
Sample Preparation: A known amount of the amino acid is dissolved in a suitable solvent.
Derivatization: The sample is treated with a derivatizing agent (e.g., MTBSTFA) and heated to ensure complete reaction.
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data for identification.
Quantification: The concentration of the analyte can be determined by comparing its response to that of a known standard.
Safety and Handling
General Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation.
Handling: Avoid contact with skin and eyes.[19] In case of contact, rinse thoroughly with water.
Storage: Store in a tightly sealed container in a cool, dry place.
For related β-amino esters, GHS hazard statements indicate potential for flammability, skin corrosion, and respiratory irritation.[20] While this compound is a carboxylic acid and not an ester, it is prudent to handle it with care, assuming it may be an irritant.
Conclusion
3-[Ethyl(methyl)amino]propanoic acid represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. While specific experimental data remains sparse, established synthetic and analytical methodologies for N-substituted β-amino acids provide a solid foundation for its preparation and study. Its potential to enhance the properties of peptide-based drugs and serve as a scaffold for novel therapeutics underscores the importance of further investigation into this and related compounds. As research in the field of unnatural amino acids continues to expand, molecules like 3-[Ethyl(methyl)amino]propanoic acid will undoubtedly play a significant role in the development of the next generation of pharmaceuticals.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 541480, Ethyl 3-(methylamino)propanoate. [Link].
Lima, L. M., et al. (2010). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 15(3), 1839-1847. [Link].
Google Patents. CN109369442B - Preparation method of beta-N-methylamino-L-alanine. .
Shimadzu. Analytical Methods for Amino Acids. [Link].
Reyes-González, M. A., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. MRS Communications, 10(2), 273-277. [Link].
Master Organic Chemistry. Reductive Amination, and How It Works. [Link].
Kvitvang, H. F. N., et al. (2014). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry, 86(15), 7547-7555. [Link].
Rowles, I., et al. (2018). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. ACS Catalysis, 8(4), 3249-3253. [Link].
Konuray, A. O., et al. (2017). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 8(3), 548-557. [Link].
ResearchGate. GC-MS or HPLC for quantitative measurement of amino acids in feed samples? [Link].
Fülöp, F. (2007). β-Amino Acids in Nature. In: Enantioselective Synthesis of β-Amino Acids. Wiley-VCH Verlag GmbH & Co. KGaA. [Link].
Mathé, C., et al. (2004). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Tetrahedron Letters, 45(16), 3241-3243.
Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link].
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 102-148. [Link].
Ark Pharm, Inc. 3-[Ethyl(methyl)amino]propanoic acid hydrochloride. [Link].
Ranu, B. C., et al. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Arkivoc, 2002(7), 76-81. [Link].
Solubility and Stability of 3-[Ethyl(methyl)amino]propanoic acid: A Methodological and Predictive Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 3-[Ethyl(methyl)amino]propanoic acid is a β-amino acid derivative whose physicochemical properties are crucial for its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-[Ethyl(methyl)amino]propanoic acid is a β-amino acid derivative whose physicochemical properties are crucial for its application in research and pharmaceutical development. This guide provides a comprehensive framework for determining its solubility and stability profiles. In the absence of extensive public data on this specific molecule, this document serves as a methodological guide, outlining predictive insights based on its chemical structure and providing detailed, field-proven protocols for empirical determination. We delve into the causality behind experimental design, offering self-validating systems for generating reliable and reproducible data. This whitepaper is structured to empower researchers to systematically characterize 3-[Ethyl(methyl)amino]propanoic acid, ensuring data integrity for downstream applications.
Introduction and Molecular Profile
3-[Ethyl(methyl)amino]propanoic acid, a substituted β-alanine, possesses a unique structure combining a carboxylic acid and a tertiary amine.[1][2] This configuration suggests zwitterionic properties, which are critical in determining its behavior in various solvent systems and under different environmental stressors. Understanding its solubility is paramount for formulation, dose preparation, and ensuring bioavailability, while stability data is essential for determining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety.[][4]
The purpose of this guide is to provide the scientific community with a robust set of protocols and the theoretical foundation necessary to thoroughly characterize this molecule. We will proceed from foundational physicochemical predictions to detailed experimental workflows for both solubility and stability assessment.
Predicted Characteristics: As a β-amino acid, it is expected to exhibit amphoteric behavior, with solubility being highly dependent on pH. The presence of the N-ethyl-N-methyl group introduces a degree of lipophilicity compared to its parent structure, β-alanine.[6]
Solubility Profile: A Guide to Empirical Determination
Solubility dictates a compound's utility in both in vitro and in vivo systems. Low aqueous solubility can lead to unreliable assay results and poor bioavailability.[7] We will outline two key approaches: the "gold standard" thermodynamic solubility assay and the high-throughput kinetic solubility assay.[8]
Theoretical Considerations & Solvent Selection
Based on its zwitterionic potential, the solubility of 3-[Ethyl(methyl)amino]propanoic acid is predicted to be lowest at its isoelectric point (pI) and significantly higher at pH values above or below the pI, where it exists as a charged species. The choice of solvents and buffer systems is therefore critical.
Recommended Initial Solvent Screen:
Aqueous: Purified Water (e.g., Milli-Q), Phosphate-Buffered Saline (PBS) at pH 7.4, Citrate Buffer at pH 5.0, Carbonate Buffer at pH 9.0.
This method determines the equilibrium solubility of a compound and is considered the benchmark for accuracy.[8][9]
Causality: The shake-flask method ensures that the solution reaches a true equilibrium with the solid-state compound, providing a definitive solubility value under specific conditions (temperature, pH). The extended incubation period allows for the dissolution and potential precipitation processes to stabilize.
Step-by-Step Protocol:
Preparation: Add an excess amount of solid 3-[Ethyl(methyl)amino]propanoic acid to a series of glass vials. Ensure the amount is sufficient to result in a saturated solution with visible solid remaining.
Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent/buffer to the respective vials.
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C) for 24 to 72 hours to ensure equilibrium is reached.[8]
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by filtration through a 0.22 µm syringe filter to remove any remaining particulates.
Quantification:
Prepare a series of standard solutions of the compound in the relevant solvent at known concentrations.
Dilute the filtered supernatant into the appropriate concentration range.
Analyze the standard solutions and the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration.[9]
Data Reporting: Express solubility in units of mg/mL or µM.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Data Summary: Solubility Profile
All quantitative solubility data should be summarized in a clear, structured table.
Solvent/Buffer System
pH
Temperature (°C)
Solubility (mg/mL)
Solubility (mM)
Method
Purified Water
~7.0
25
Thermodynamic
PBS
7.4
25
Thermodynamic
0.1 M HCl
1.0
25
Thermodynamic
0.1 M NaOH
13.0
25
Thermodynamic
DMSO
N/A
25
Thermodynamic
Ethanol
N/A
25
Thermodynamic
Stability Profile: Forced Degradation and Intrinsic Stability
Stability testing is crucial for identifying degradation pathways and establishing a compound's intrinsic stability.[][10] Forced degradation, or stress testing, intentionally exposes the active pharmaceutical ingredient (API) to harsh conditions to accelerate its breakdown, which helps in developing stability-indicating analytical methods.[11][12][13][14]
Predicted Degradation Pathways
As a β-amino acid, 3-[Ethyl(methyl)amino]propanoic acid is susceptible to several degradation pathways common to amino acids and related structures:
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and high temperatures could potentially promote reactions, although this is less common than for esters or amides.
Oxidation: The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.
Decarboxylation: At elevated temperatures, the carboxylic acid group could be lost as CO₂.[15]
Deamination/Dealkylation: While deamination is a primary degradation route for primary amines, the tertiary amine in this structure might undergo dealkylation (loss of the ethyl or methyl group) under harsh conditions.[15][16]
Experimental Protocol: Forced Degradation Studies
Causality: The goal of forced degradation is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[12][17] This level of degradation is sufficient to identify primary degradation products without generating secondary or tertiary products that would not be relevant under normal storage conditions.[17]
Step-by-Step Protocol:
Stock Solution Preparation: Prepare a stock solution of 3-[Ethyl(methyl)amino]propanoic acid in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions: Aliquot the stock solution into separate, protected vials for each stress condition.
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[14]
Thermal Degradation: Place a vial of the stock solution (or solid powder) in an oven at 80°C for 48 hours.
Photostability: Expose a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Maintain a control sample protected from light.[10][14]
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS).
Evaluation:
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed vs. unstressed samples.
Identify and characterize major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.
Perform a mass balance calculation to ensure that the decrease in the parent compound corresponds to the appearance of degradation products.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation (stress testing) studies.
Predicted Degradation Pathways Diagram
Caption: Predicted major degradation pathways for the target molecule.
Data Summary: Stability Profile
Results from forced degradation studies should be meticulously documented.
Stress Condition
Reagent/Parameters
Duration
% Assay of Parent
% Degradation
Major Degradation Products (m/z)
Control
None
0
100.0
0.0
None Detected
Acid Hydrolysis
1 M HCl, 60°C
24h
Base Hydrolysis
1 M NaOH, 60°C
24h
Oxidation
3% H₂O₂, RT
24h
Thermal
80°C
48h
Photolytic
ICH Q1B
-
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive, method-driven framework for characterizing 3-[Ethyl(methyl)amino]propanoic acid. By adhering to these detailed protocols, researchers can generate high-quality, reliable data to inform formulation strategies, establish appropriate storage conditions, and ensure the overall integrity of their research. The principles and workflows described herein are grounded in established regulatory guidelines and best practices, ensuring that the data obtained will be robust and defensible.
References
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry.
Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
Bałkowiec-Iskra, E., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC - NIH.
Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.
Forced Degradation vs Stress Testing: Regulatory Definitions and Use-Cases. (2025, November 22). KBI Biopharma.
A Technical Guide to Investigating the Potential Biological Activity of 3-[Ethyl(methyl)amino]propanoic Acid
Foreword: The Untapped Potential of N-Substituted β-Amino Acids In the landscape of drug discovery and molecular biology, the exploration of unnatural amino acids has opened new frontiers for therapeutic intervention.[]...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Untapped Potential of N-Substituted β-Amino Acids
In the landscape of drug discovery and molecular biology, the exploration of unnatural amino acids has opened new frontiers for therapeutic intervention.[] These novel building blocks, distinct from the canonical 20 proteinogenic amino acids, offer unique structural and functional properties that can be leveraged to design molecules with enhanced stability, selectivity, and efficacy.[][2] Among these, β-amino acids and their derivatives have garnered significant attention for their roles in constructing bioactive peptides, acting as enzyme inhibitors, and serving as precursors for a wide array of pharmaceuticals.[3][4]
This guide focuses on a specific, yet under-explored molecule: 3-[Ethyl(methyl)amino]propanoic acid . As an N-substituted derivative of β-alanine, its chemical architecture suggests a rich, albeit uncharacterized, potential for biological activity. The presence of ethyl and methyl groups on the amino nitrogen introduces a tertiary amine functionality, significantly altering its polarity, steric profile, and basicity compared to its parent compound, β-alanine.
This document is intended for researchers, scientists, and drug development professionals. It is not a review of established facts but rather a strategic roadmap for investigation. We will proceed from a foundation of established biochemical principles to construct a series of testable hypotheses regarding the potential biological roles of 3-[Ethyl(methyl)amino]propanoic acid. We will then detail the rigorous experimental plans required to validate these hypotheses, providing a comprehensive framework for its scientific exploration.
Molecular Profile and Structural Considerations
Before delving into potential activities, it is crucial to understand the molecule's fundamental properties.
A propanoic acid with an ethyl(methyl)amino group at the β-position.
The key feature is the tertiary amine at the β-position. Unlike the primary amine of β-alanine, this group cannot act as a hydrogen bond donor and possesses greater steric bulk. These modifications are central to our hypotheses regarding its potential interactions with biological targets.
Based on its structural similarity to known bioactive molecules, we can propose several potential avenues of biological activity.
Modulation of the Carnosine Synthesis Pathway
Rationale: β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant roles in intracellular pH buffering, antioxidant activity, and enhancing muscle performance.[7][8][9] The enzyme carnosine synthase ligates β-alanine and L-histidine. The N-substitution in 3-[Ethyl(methyl)amino]propanoic acid makes it a structural analog of β-alanine.
Hypothesis 1: 3-[Ethyl(methyl)amino]propanoic acid acts as a competitive inhibitor of carnosine synthase. Its tertiary amine may still allow binding to the active site but prevent the subsequent peptide bond formation, thereby reducing endogenous carnosine levels.
Hypothesis 2: In a less likely scenario, it could act as a substrate , leading to the formation of an N-alkylated carnosine analog. Such an analog would have altered physiological properties, potentially acting as a more potent or stable form of carnosine, or conversely, as an antagonist at carnosine-responsive sites.
Fig. 2: Potential interaction points in a GABAergic synapse.
Proposed Research and Development Plan
To systematically evaluate the hypotheses, a tiered approach from in vitro screening to in vivo validation is proposed.
Tier 1: In Vitro Target Engagement & Cellular Assays
This initial phase aims to confirm direct interaction with hypothesized targets and assess effects at a cellular level.
Objective: To determine if 3-[Ethyl(methyl)amino]propanoic acid inhibits carnosine synthase activity.
Methodology:
Enzyme Source: Utilize recombinant human carnosine synthase or a lysate from a tissue known to have high activity (e.g., muscle, brain).
Assay Principle: A fluorescence-based assay. The reaction mixture will contain L-histidine, ATP, and varying concentrations of β-alanine. The production of carnosine can be quantified using a secondary enzymatic reaction that produces a fluorescent product or by direct HPLC-MS quantification.
Experimental Setup:
Positive Control: Reaction with β-alanine (to establish 100% activity).
Negative Control: Reaction mixture without β-alanine.
Test Groups: Incubate the enzyme with a range of concentrations of 3-[Ethyl(methyl)amino]propanoic acid (e.g., 1 nM to 100 µM) in the presence of a fixed, sub-saturating concentration of β-alanine.
Data Analysis: Plot enzyme activity against the concentration of the test compound. Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Mechanism of Inhibition Studies: Perform kinetic studies by varying the concentration of β-alanine at different fixed concentrations of the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive via Lineweaver-Burk plots.
Objective: To assess the binding affinity of the compound for GABA-A and GABA-B receptors.
Methodology:
Source: Use commercially available cell membranes prepared from cell lines stably expressing human GABA-A or GABA-B receptors.
Assay Principle: A competitive radioligand binding assay.
Experimental Setup:
GABA-A Receptor: Incubate membranes with a known radioligand (e.g., [³H]muscimol or [³H]bicuclline) and varying concentrations of the test compound.
GABA-B Receptor: Incubate membranes with a known radioligand (e.g., [³H]GABA in the presence of isoguvacine to block GABA-A sites) and varying concentrations of the test compound.
Controls: Include unlabeled GABA as a positive control for displacement.
Data Analysis: Measure the displacement of the radioligand by the test compound. Calculate the Ki (inhibition constant) to determine binding affinity.
Fig. 3: Decision-making workflow for Tier 1 in vitro screening.
Tier 2: In Vivo Pharmacokinetic and Efficacy Models
If promising activity is observed in Tier 1, the investigation proceeds to animal models to assess bioavailability and physiological effects.
Parameter
Experimental Model
Primary Endpoint(s)
Rationale
Pharmacokinetics (PK)
Rodent (Rat/Mouse) model with IV and PO administration
Cmax, Tmax, AUC, half-life, oral bioavailability
To determine if the compound is absorbed and persists in circulation long enough to exert a biological effect.
Muscle Performance
Rodent model
Forced swim test, treadmill exhaustion time
To test the hypothesis of carnosine pathway modulation. A decrease in performance may suggest carnosine synthase inhibition. [7][10]
Neurological Effects
Rodent model
Open field test (locomotor activity), elevated plus maze (anxiety), seizure threshold test (e.g., PTZ-induced)
To test the GABAergic modulation hypothesis. Changes in anxiety or seizure susceptibility are strong indicators of GABA system interaction.
Objective: To assess the impact of chronic administration of the compound on physical endurance, which may be affected by altered muscle carnosine levels.
Methodology:
Animals: Male Wistar rats (n=10 per group).
Acclimation and Training: Acclimate animals to a rodent treadmill for 1 week.
Dosing: Administer the test compound or vehicle (control) orally once daily for 4 weeks. A β-alanine supplemented group should be included as a positive control for performance enhancement.
[7]4. Performance Testing: At the end of the 4-week period, subject the rats to a graded exercise test to exhaustion. Record the total run time and distance.
Biochemical Analysis: Following the performance test, collect muscle tissue (e.g., gastrocnemius) to quantify carnosine levels via HPLC.
Expected Outcome: If the compound is a carnosine synthase inhibitor, we expect to see a dose-dependent decrease in muscle carnosine levels and a corresponding reduction in endurance performance compared to the vehicle control group.
Data Interpretation and Future Directions
The results from this structured investigation will provide a clear picture of the compound's biological potential.
Significant Carnosine Synthase Inhibition: If the compound proves to be a potent inhibitor, it could be explored as a tool to study the role of carnosine in various physiological and pathological states. Therapeutically, it could have applications in conditions where reducing muscle buffering capacity is desired, though such applications are niche.
GABA Receptor Antagonism/Modulation: A compound with CNS activity as a GABA receptor antagonist could be a candidate for developing treatments for conditions characterized by excessive inhibitory neurotransmission, or as a cognitive enhancer. [10]Further studies would be required to determine subtype selectivity and the precise mechanism of action.
No Significant Activity: A negative result in all assays is also valuable information, indicating that N-alkylation of β-alanine at this position abolishes its interaction with these key biological targets.
Conclusion
3-[Ethyl(methyl)amino]propanoic acid stands as an intriguing chemical entity whose biological potential is entirely unexplored. By leveraging its structural similarity to β-alanine and GABA, we have constructed a logical and scientifically rigorous framework for its investigation. The proposed research plan, progressing from targeted in vitro assays to functional in vivo models, provides a clear path to elucidating its pharmacological profile. This endeavor exemplifies the core principles of modern drug discovery: beginning with a novel chemical structure and systematically building a comprehensive understanding of its potential to modulate biological systems for therapeutic benefit.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
Barros, M. P., et al. (2024). Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. MDPI. Retrieved from [Link]
PubChemLite. (n.d.). 3-[ethyl(methyl)amino]propanoic acid hydrochloride. Retrieved from [Link]
Raman, S., et al. (2018). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. Retrieved from [Link]
Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. Vojenské Zdravotnické Listy. Retrieved from [Link]
Stout, J. R., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. PubMed Central. Retrieved from [Link]
Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
Rusu, E., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. MDPI. Retrieved from [Link]
Rusu, E., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. ResearchGate. Retrieved from [Link]
Singh, R., et al. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Retrieved from [Link]
3-[Ethyl(methyl)amino]propanoic Acid: A Prospective Analysis of a Versatile Bifunctional Building Block
Abstract 3-[Ethyl(methyl)amino]propanoic acid is a structurally unique bifunctional molecule combining the features of a β-amino acid with a tertiary amine. While not yet extensively documented in mainstream synthetic li...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-[Ethyl(methyl)amino]propanoic acid is a structurally unique bifunctional molecule combining the features of a β-amino acid with a tertiary amine. While not yet extensively documented in mainstream synthetic literature, its distinct architecture presents considerable potential as a versatile building block for applications in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of its physicochemical properties, proposes a robust and scalable synthetic protocol, and explores its prospective utility in the synthesis of complex molecular architectures. Detailed experimental methodologies and mechanistic rationales are provided to empower researchers in leveraging this promising, yet underexplored, synthetic tool.
Introduction: The Potential of Bifunctional β-Amino Acids
β-Amino acids are crucial components in the development of peptidomimetics, foldamers, and various pharmaceuticals.[][2] Their incorporation into peptide backbones can induce unique secondary structures and confer remarkable resistance to proteolytic degradation.[2] 3-[Ethyl(methyl)amino]propanoic acid, a non-proteinogenic β-amino acid, is distinguished by its N,N-disubstituted amino group, which imparts unique properties such as increased basicity and steric hindrance around the nitrogen atom.
This molecule serves as a bridge between two key functional classes:
The Carboxylic Acid: A versatile handle for amide bond formation, esterification, and other derivatizations.[3]
The Tertiary Amine: A site for quaternization, a directing group in metal-catalyzed reactions, and a basic center for modulating solubility and pharmacokinetic properties.
The combination of these functionalities within a compact, flexible three-carbon chain makes 3-[Ethyl(methyl)amino]propanoic acid a compelling candidate for use as a molecular linker, a scaffold for combinatorial library synthesis, and a precursor to novel heterocyclic systems.
Physicochemical and Spectral Characteristics
A thorough understanding of a building block's physical and chemical properties is paramount for its effective application.
While a publicly available, comprehensive spectral database for the free acid is limited, the following characteristics can be predicted based on its structure and data from analogous compounds like ethyl 3-(methylamino)propanoate.[6]
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and two triplets corresponding to the ethylene bridge of the propanoic acid backbone.
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (~170-180 ppm), the two carbons of the ethyl group, the N-methyl carbon, and the two methylene carbons of the propanoic acid chain.
IR Spectroscopy: Key stretches are anticipated for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), the C=O of the carbonyl group (~1700-1730 cm⁻¹), and C-N bonds.
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 132.1019.
Proposed Synthetic Pathway
The most direct and industrially scalable route to 3-[Ethyl(methyl)amino]propanoic acid is a two-step process commencing with an aza-Michael addition, followed by ester hydrolysis. This pathway leverages readily available and inexpensive starting materials.
Caption: Proposed two-step synthesis of 3-[Ethyl(methyl)amino]propanoic acid.
3.1. Mechanistic Rationale
Step 1: Aza-Michael Addition. This reaction involves the conjugate addition of a nucleophilic amine to an α,β-unsaturated carbonyl compound.[7] The reaction can often be performed neat (without solvent) or with a mild Lewis acid catalyst like LiClO₄ to enhance the electrophilicity of the acrylate.[7][8] Microwave irradiation has also been shown to significantly accelerate this type of transformation, leading to higher yields and purity in shorter reaction times.[9][10] The choice of N-ethylmethylamine as the nucleophile directly installs the desired tertiary amine functionality.
Step 2: Ester Hydrolysis. The resulting propanoate ester is then saponified. Basic hydrolysis using an aqueous solution of a strong base, such as sodium hydroxide, is typically preferred as it is an irreversible process that drives the reaction to completion.[11][12][13][14] Subsequent acidification of the resulting carboxylate salt with a strong mineral acid (e.g., HCl) will yield the final carboxylic acid product, which can be isolated by crystallization or extraction.
Experimental Protocols (Prospective)
The following protocols are based on established procedures for analogous reactions.
4.1. Protocol I: Synthesis of Ethyl 3-[Ethyl(methyl)amino]propanoate
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acrylate (1.0 eq).
Amine Addition: Cool the flask in an ice bath (0 °C). Slowly add N-ethylmethylamine (1.1 eq) dropwise with vigorous stirring.
Causality: The reaction is exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent potential polymerization of the acrylate. An excess of the amine ensures complete consumption of the acrylate.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
Self-Validation: The disappearance of the ethyl acrylate starting material and the appearance of a single, higher-Rf product spot (by TLC) indicates a successful reaction.
Workup & Purification: Concentrate the reaction mixture under reduced pressure to remove excess amine. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
4.2. Protocol II: Synthesis of 3-[Ethyl(methyl)amino]propanoic Acid
Hydrolysis Setup: Dissolve the purified ethyl 3-[ethyl(methyl)amino]propanoate (1.0 eq) in ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (2.0 eq).
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.
Acidification: Cool the solution in an ice bath and carefully acidify to pH ~4-5 with concentrated HCl. A white precipitate may form upon acidification.
Causality: The target molecule is zwitterionic and has an isoelectric point. Adjusting the pH to this point minimizes its solubility in the aqueous medium, facilitating its precipitation or extraction.
Purification: The product can be collected by filtration if it precipitates. Alternatively, the aqueous solution can be extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
Applications as a Novel Building Block
The true value of 3-[Ethyl(methyl)amino]propanoic acid lies in its bifunctionality, which allows for sequential or orthogonal derivatization.
Caption: Potential synthetic transformations of the title compound.
5.1. Amide Scaffolds via Peptide Coupling
The carboxylic acid moiety is a prime site for amide bond formation. This is particularly relevant in drug discovery, where the amide bond is a cornerstone of molecular structure. Given the steric hindrance from the N,N-disubstituted group, specialized coupling reagents may be required for efficient reaction with challenging amines.
Protocol III: Amide Coupling with a Hindered Amine
Activation: Dissolve 3-[ethyl(methyl)amino]propanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF under an inert atmosphere. Stir for 15-30 minutes at room temperature.
Causality: HATU is a highly effective coupling reagent for sterically hindered systems.[15][16] DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the resulting acids.
Coupling: Add the desired amine (1.2 eq) to the activated mixture.
Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS.
Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by chromatography.
5.2. Use as a Molecular Spacer
The propanoic acid backbone can act as a flexible three-carbon linker. By first forming an amide and then quaternizing the tertiary amine, one can synthesize cationic molecules with tailored functional heads, useful in areas like antimicrobial development or as phase-transfer catalysts.
5.3. Precursor to Novel Heterocycles
Through intramolecular reactions, this building block could be a precursor to various heterocyclic systems. For instance, reduction of the carboxylic acid to an alcohol, followed by activation of the alcohol (e.g., as a tosylate) could lead to intramolecular cyclization to form a substituted piperidinium salt.
Safety and Handling
While no specific MSDS is broadly available for the free acid, data on related compounds suggest it should be handled with care. The hydrochloride salt is commercially available.[17] Analogous compounds like 3-(methylamino)propanoic acid are classified as irritants to the skin, eyes, and respiratory system.[18][19] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-[Ethyl(methyl)amino]propanoic acid represents a building block with significant untapped potential. Its bifunctional nature allows for a diverse range of chemical transformations at both the carboxylic acid and tertiary amine centers. The synthetic route proposed herein is robust and based on well-established, high-yielding reactions. For medicinal chemists and materials scientists, this molecule offers a unique scaffold for creating novel structures with tailored properties, from enhanced proteolytic stability in peptides to new polymeric materials. Further exploration of its reactivity and applications is warranted and is expected to establish it as a valuable tool in the synthetic chemist's arsenal.
References
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
Ambeed, Inc. (n.d.). 1095030-20-8 3-[Ethyl(methyl)amino]propanoic acid hydrochloride.
BenchChem (n.d.). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
Gfeller, D., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1061-1065.
Angene Chemical (n.d.). 3-[ethyl(methyl)amino]propanoic acid hydrochloride|1095030-20-8.
Wikipedia (2024). Amino acid.
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(23), 8941-8946.
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. European Journal of Organic Chemistry, 2017(41), 6121-6128.
Luxembourg Bio Technologies (n.d.). Developments in peptide and amide synthesis.
Angene Chemical (n.d.). MSDS of 3-(Methylamino)propanoic acid.
Santa Cruz Biotechnology (n.d.). 3-[Ethyl(methyl)amino]propanoic acid hydrochloride.
Angene Chemical (2024). Safety Data Sheet - 3-(Methylamino)propanoic acid.
Hughes, A. B. (Ed.). (2017). Amino Acids, Peptides and Proteins: Volume 42. Royal Society of Chemistry.
de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2008).
Sigma-Aldrich (2024). Safety Data Sheet - Propionic acid.
ResearchGate (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
Tyagi, N., & Chudasama, U. (2014). Comparison of Amino Acids Physico-Chemical Properties and Usage of Late Embryogenesis Abundant Proteins, Hydrophilins and WHy Domain. PLoS ONE, 9(10), e109462.
MDPI (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
An In-Depth Technical Guide to 3-[Ethyl(methyl)amino]propanoic Acid: Hydrochloride Salt vs. Free Acid Forms
For Researchers, Scientists, and Drug Development Professionals Executive Summary The selection of an appropriate form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of an appropriate form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its physicochemical and biopharmaceutical properties. This guide provides a detailed comparative analysis of the hydrochloride salt and the free acid (zwitterionic) forms of 3-[Ethyl(methyl)amino]propanoic acid. We delve into the fundamental chemical differences, comparative physicochemical properties such as solubility and stability, and analytical techniques for characterization. Furthermore, this paper offers practical, field-proven protocols for the conversion between these forms and discusses the strategic implications for formulation and drug development. The objective is to equip researchers and developers with the foundational knowledge and practical tools necessary to make informed decisions on salt form selection.
Introduction: The Critical Role of Salt Form Selection
Approximately 50% of all drugs on the market are administered as salts.[1][2][3] This preference is not arbitrary; it is a strategic choice made during drug development to enhance properties like solubility, stability, dissolution rate, and bioavailability.[2][4][5] The molecule at the heart of this guide, 3-[Ethyl(methyl)amino]propanoic acid, is a beta-amino acid. Like other amino acids, it possesses both a basic amino group and an acidic carboxylic acid group.[6][7] This dual functionality allows it to exist primarily in two forms: a neutral zwitterion (the "free acid" form) and a salt, such as the hydrochloride.
The decision to develop the free acid or a salt form is a pivotal early-stage consideration.[1] Changing the form at a later stage can trigger the need to repeat extensive toxicological, formulation, and stability studies, leading to significant delays and increased costs.[1] This guide will explore the nuances of these two forms, providing the technical rationale to guide this critical selection process.
Fundamental Chemistry: Zwitterion vs. Hydrochloride Salt
The core difference between the free acid and hydrochloride salt lies in the protonation state of the molecule's functional groups.
Free Acid (Zwitterionic Form): In the solid state and in aqueous solution near neutral pH, the acidic carboxylic acid group (-COOH) donates a proton to the basic tertiary amine group (-N(CH₃)(C₂H₅)). This intramolecular acid-base reaction results in a molecule with a negatively charged carboxylate group (-COO⁻) and a positively charged ammonium group (-NH⁺(CH₃)(C₂H₅)).[6][7][8] This species, which has separate positive and negative charges but a net neutral charge, is called a zwitterion.[6][7]
Hydrochloride Salt: The hydrochloride salt is formed by reacting the free acid with hydrochloric acid (HCl).[9] In this reaction, the carboxylate group of the zwitterion is protonated to form a neutral carboxylic acid group (-COOH). The tertiary amine remains protonated as a quaternary ammonium cation, and the chloride ion (Cl⁻) serves as the counterion. The resulting structure is an ammonium salt.[10]
The equilibrium between these forms is pH-dependent. Adding a strong acid to the zwitterion pushes the equilibrium towards the cationic form (hydrochloride salt), while adding a strong base removes a proton from the ammonium group, forming an anionic species.[6][11]
Figure 1: pH-dependent equilibrium between the hydrochloride salt, zwitterionic (free acid), and anionic forms of 3-[Ethyl(methyl)amino]propanoic acid.
Comparative Physicochemical Properties
The choice between the free acid and hydrochloride salt directly influences key physical and chemical properties that are critical for drug development.
Salt formation is a primary strategy to improve aqueous solubility and dissolution rate, which can enhance bioavailability.[2][4][5] The ionic nature of the salt interacts more favorably with polar solvents like water.
Melting Point
Generally high due to strong ionic interactions in the crystal lattice.
Typically lower than the zwitterion, but still a crystalline solid.
The strong electrostatic forces between the positive and negative ends of the zwitterions require more energy to overcome than the forces in the salt crystal lattice.
Stability
Generally high physical and chemical stability.
Can be susceptible to hygroscopicity and, in some cases, disproportionation or loss of HCl at high temperatures.[1][14]
While salts often enhance stability, the presence of the chloride ion can increase the tendency to absorb atmospheric moisture (hygroscopicity).[14][15]
Hygroscopicity can cause issues with handling, powder flow, manufacturing, and chemical stability.[15] This can sometimes be mitigated by forming solvates or through careful formulation and packaging.[1][16]
Crystal Form
Crystalline solid.
Crystalline solid.
Both forms are typically crystalline solids, which is advantageous for purification and stability compared to amorphous forms.[17]
Analytical Characterization
Distinguishing between the free acid and the hydrochloride salt is essential for quality control. Several analytical techniques can be employed.
Infrared (IR) Spectroscopy: This is a powerful technique for differentiation. The hydrochloride salt will show a prominent, broad absorption band for the N-H⁺ stretch, typically between 2400-2800 cm⁻¹, which is characteristic of tertiary amine salts.[18] The free acid (zwitterion) will also show an N-H⁺ stretch, but the carboxylic acid C=O stretch will be shifted to a lower frequency (~1600-1550 cm⁻¹) for the carboxylate (-COO⁻) compared to the protonated acid (-COOH) in the salt form (~1700-1730 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the protonation state. The chemical shifts of protons adjacent to the amine and carboxylic acid groups will differ between the two forms.[19] In aprotic solvents like DMSO-d₆, the acidic proton of the carboxylic acid in the salt form may be observable.
Mass Spectrometry (MS): Standard positive-ion ESI-MS will typically show the protonated molecule [M+H]⁺ for both forms. However, analyzing in negative-ion mode can detect the chloride counterion for the salt form.
Elemental Analysis: Provides the percentage composition of elements (C, H, N, O, Cl). The presence and stoichiometric amount of chlorine definitively confirm the hydrochloride salt.
pH Titration: Dissolving a known quantity of the substance in water and titrating with a standard base can differentiate the forms. The hydrochloride salt will produce a more acidic solution and have a different titration curve compared to the zwitterion.
Practical Considerations in a Research & Development Setting
Synthesis: Conversion of Free Acid to Hydrochloride Salt
The conversion of the free base or zwitterion to its hydrochloride salt is a common and critical step in pharmaceutical development, often performed to improve solubility and handling properties.
Figure 2: Standard workflow for the conversion of a free acid/base to its hydrochloride salt.
Detailed Step-by-Step Protocol:
Dissolution: Dissolve the 3-[Ethyl(methyl)amino]propanoic acid free acid (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethanol.
Causality: Anhydrous conditions are crucial. The presence of water can make the resulting salt hygroscopic and difficult to precipitate as a crystalline solid.[20]
Acid Addition: While stirring the solution vigorously, slowly add a solution of anhydrous hydrogen chloride (1.0 to 1.1 equivalents) in a compatible organic solvent (e.g., 2M HCl in diethyl ether, 4M HCl in dioxane).[21] The addition should be done dropwise, preferably at a reduced temperature (e.g., 0 °C) to control the reaction.
Causality: Using a solution of HCl gas in an organic solvent is preferable to using aqueous HCl to avoid introducing water.[20][22] A slight excess of HCl ensures complete conversion but a large excess should be avoided.
Precipitation: The hydrochloride salt is typically much less soluble in non-polar organic solvents than its free acid counterpart and should precipitate out of the solution as a solid.[21][23] Continue stirring for an additional 30-60 minutes in the cold to maximize precipitation.
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
Causality: Washing with a cold, non-polar solvent in which the salt is insoluble ensures the removal of soluble impurities without significant loss of product.
Drying: Dry the resulting white solid under vacuum to remove all residual solvent.
Validation: Confirm the identity and purity of the final product using the analytical techniques described in Section 4.
Strategic Decision-Making in Drug Development
The choice between the free acid and the hydrochloride salt is not always straightforward. It requires a balanced assessment of various factors.[1]
Figure 3: A logic diagram for selecting the optimal form of an API during early-phase drug development.
For Oral Formulations: High aqueous solubility and a rapid dissolution rate are often paramount for good absorption and bioavailability.[5] In this case, the hydrochloride salt would likely be the preferred candidate, assuming its stability and hygroscopicity are manageable.
For Solid Dosage Forms: Properties like crystallinity, hygroscopicity, and powder flow are critical for manufacturing tablets and capsules. A highly hygroscopic salt might be difficult to handle and could lead to chemical degradation or changes in the physical form during storage.[1][15] If the free acid is non-hygroscopic and has sufficient solubility, it might be the better choice.[1]
Toxicity and Biocompatibility: The hydrochloride salt is generally considered safe and is the most common counterion used in marketed drugs.[1][24] The chloride ion is ubiquitous in the body, minimizing toxicity concerns.
Conclusion
The selection between the 3-[Ethyl(methyl)amino]propanoic acid free acid and its hydrochloride salt is a multifaceted decision with significant consequences for the entire drug development lifecycle. The hydrochloride salt offers the distinct advantage of enhanced aqueous solubility, which can be crucial for achieving desired pharmacokinetic profiles. However, this benefit may be offset by challenges such as increased hygroscopicity and potential stability issues. The free acid, existing as a zwitterion, often provides superior solid-state stability and lower hygroscopicity.
A successful development program hinges on a thorough, data-driven characterization of both forms. By understanding the fundamental chemistry and systematically evaluating the comparative physicochemical properties, researchers can make a rational, evidence-based decision. The protocols and logical frameworks presented in this guide serve as a robust starting point for scientists to navigate the complexities of salt selection and optimize the path to a successful pharmaceutical product.
References
Salt Selection in Drug Development | Pharmaceutical Technology. (URL: )
What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
Physiochemical assessment of pharmaceutical salt forms. (URL: )
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis. (2010-03-01). (URL: )
What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020-02-03). (URL: [Link])
Role of Salt Selection in Drug Discovery and Development | Request PDF - ResearchGate. (URL: [Link])
Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development - YouTube. (2025-01-18). (URL: [Link])
Effect of salts and amino acid on the solubility of amino acids in... - ResearchGate. (URL: [Link])
Difference between amino acid free base and its hydrochloride salt? - ResearchGate. (2018-08-14). (URL: [Link])
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. (URL: [Link])
Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. (2012-12-10). (URL: [Link])
Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008-08-24). (URL: [Link])
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. (URL: [Link])
Distinct RTs for free-base and salt forms of same compound - Chromatography Forum. (2004-09-10). (URL: [Link])
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (URL: [Link])
Amino Acid Freebase vs. HCl Salt : r/chemistry - Reddit. (2017-06-30). (URL: [Link])
3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022-02-18). (URL: [Link].)
Ways of crashing out amines : r/chemistry - Reddit. (2018-05-13). (URL: [Link])
Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PubMed Central. (2022-05-18). (URL: [Link])
What's the proper way to convert a freebase to hydrochloride? : r/chemistry - Reddit. (2022-06-23). (URL: [Link])
Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations | Journal of Chemical & Engineering Data - ACS Publications. (2022-05-18). (URL: [Link])
US5686588A - Amine acid salt compounds and process for the production thereof - Google P
Chemical analysis in amine system operations - EPTQ. (URL: [Link])
WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google P
An In-depth Technical Guide to 3-[Ethyl(methyl)amino]propanoic Acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-[Ethyl(methyl)amino]propanoic acid, a substituted β-amino acid with potential applications in pharmaceutical and chemical research. Drawing upon established pri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 3-[Ethyl(methyl)amino]propanoic acid, a substituted β-amino acid with potential applications in pharmaceutical and chemical research. Drawing upon established principles of organic synthesis and the known biological activities of related propanoic acid derivatives, this document offers a foundational resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted β-Amino Acids
β-amino acids and their derivatives are crucial building blocks in medicinal chemistry. Their incorporation into peptides can enhance metabolic stability, improve bioavailability, and modulate biological activity. The N-substitution on the β-alanine core, as seen in 3-[Ethyl(methyl)amino]propanoic acid, offers a versatile scaffold for creating novel compounds with diverse pharmacological profiles. While direct research on this specific molecule is limited, its structural similarity to other biologically active propanoic acid derivatives suggests its potential as a pharmacophore for developing new therapeutic agents. This guide will explore its synthesis, physicochemical properties, and extrapolate its potential biological activities based on the broader class of N-substituted β-alanines.
Physicochemical Properties
The fundamental properties of 3-[Ethyl(methyl)amino]propanoic acid are summarized in the table below, with data primarily sourced from PubChem.[1] These characteristics are essential for its handling, characterization, and formulation in research and development settings.
Note: Some properties are predicted based on computational models.
Synthesis of 3-[Ethyl(methyl)amino]propanoic Acid
A plausible and efficient synthetic route to 3-[Ethyl(methyl)amino]propanoic acid is through a two-step process involving an aza-Michael addition followed by ester hydrolysis. This approach is well-documented for the synthesis of related N-substituted β-amino esters.[2][3]
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of N-ethylmethylamine with an acrylate ester, such as ethyl acrylate, to form the corresponding β-amino ester. This is followed by hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Proposed two-step synthesis of 3-[Ethyl(methyl)amino]propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-[ethyl(methyl)amino]propanoate (Aza-Michael Addition)
To a round-bottom flask, add N-ethylmethylamine (1.0 eq) and a catalytic amount of lithium perchlorate (LiClO4).
Slowly add ethyl acrylate (1.05 eq) dropwise to the stirred mixture at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40°C.
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture can be purified by vacuum distillation to yield ethyl 3-[ethyl(methyl)amino]propanoate as a clear oil.
Causality Behind Experimental Choices: The use of a catalyst like LiClO4 in a solvent-free condition provides an efficient and environmentally friendly method for the aza-Michael addition.[2] Running the reaction at room temperature minimizes potential side reactions.
Step 2: Synthesis of 3-[Ethyl(methyl)amino]propanoic acid (Hydrolysis)
Dissolve the purified ethyl 3-[ethyl(methyl)amino]propanoate (1.0 eq) in a mixture of ethanol and water.
Add an aqueous solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours, or until TLC indicates the disappearance of the starting material.
Cool the reaction mixture to 0°C and acidify with a 1 M hydrochloric acid solution to a pH of approximately 6-7. The isoelectric point of the amino acid.
The solvent is then removed under reduced pressure to yield the crude product.
The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to give 3-[Ethyl(methyl)amino]propanoic acid as a solid.
Causality Behind Experimental Choices: Basic hydrolysis with sodium hydroxide is a standard and effective method for cleaving the ester group. Acidification is necessary to protonate the carboxylate and isolate the free amino acid.
Potential Biological Activities and Applications
While there is no specific literature on the biological activity of 3-[Ethyl(methyl)amino]propanoic acid, the broader class of N-substituted β-alanine and propanoic acid derivatives has shown a range of pharmacological activities.
Caption: Potential areas of biological investigation for 3-[Ethyl(methyl)amino]propanoic acid.
Anticancer Potential
N-aryl-β-alanine derivatives have been investigated as potential anticancer agents.[4][5] Studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines, including triple-negative breast cancer and glioblastoma models.[4][5] The mechanism of action is thought to involve the disruption of cancer cell metabolism and survival pathways.[5] The structural scaffold of 3-[Ethyl(methyl)amino]propanoic acid could serve as a starting point for the synthesis of novel derivatives with potential antiproliferative properties.
Antimicrobial Activity
N-substituted β-amino acids are also known to possess antimicrobial properties.[6] The introduction of hydrophobic and electronic-donating or -withdrawing groups can modulate their activity against a spectrum of bacteria and fungi. While some computational predictions for N-aryl-β-alanine derivatives did not indicate significant antimicrobial action, experimental validation is crucial.[6] The ethyl and methyl groups on the nitrogen of the target molecule provide a degree of lipophilicity that could influence its interaction with microbial membranes.
Proteasome Inhibition
Derivatives of β-alanine have been designed as noncovalent proteasome inhibitors.[7] The proteasome is a key target in cancer therapy, and its inhibition can lead to apoptosis in malignant cells. The anilide derivatives of β-alanine have shown inhibitory efficacy against the catalytic subunits of the proteasome.[7] This suggests that 3-[Ethyl(methyl)amino]propanoic acid could be a valuable scaffold for developing novel proteasome inhibitors.
Conclusion and Future Directions
3-[Ethyl(methyl)amino]propanoic acid represents an intriguing yet under-explored molecule with a straightforward synthetic pathway and potential for diverse biological activities. This guide has provided a foundational understanding of its physicochemical properties and a detailed, plausible synthetic protocol. Based on the established pharmacology of related N-substituted β-alanine and propanoic acid derivatives, this compound holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological evaluation of 3-[Ethyl(methyl)amino]propanoic acid and its derivatives. Screening against a panel of cancer cell lines and microbial strains would be a critical first step in elucidating its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogues, could lead to the discovery of potent and selective drug candidates.
References
Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives.
Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. (2021). PubMed.
New synthesis of N-alkyl-β-amino acids and their methyl esters
Methyl 3,3-Bis[4-(dimethylamino)
Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. (2025).
Design, synthesis, and biological evaluation of some novel naphthoquinone-glycine/β-alanine anilide derivatives as noncovalent proteasome inhibitors. (n.d.). PubMed.
Synthesis of N-Methyl-L-alanine: A Technical Guide. (n.d.). Benchchem.
methyl 3-(methylamino)
Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. (n.d.). CCS Chemistry - Chinese Chemical Society.
Synthesis of N-phenethyl-β-alanine methyl ester. (n.d.). PrepChem.com.
One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as bioc
N-Methyl-β-alanine. (n.d.). Biosynth.
Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.).
"3-[Ethyl(methyl)amino]propanoic acid" structural analogs and derivatives
An In-Depth Technical Guide to the Structural Analogs and Derivatives of 3-[Ethyl(methyl)amino]propanoic acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive exploration...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structural Analogs and Derivatives of 3-[Ethyl(methyl)amino]propanoic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of 3-[Ethyl(methyl)amino]propanoic acid, a substituted β-alanine, and its diverse structural analogs and derivatives. Intended for researchers, chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, structure-activity relationships (SAR), and potential therapeutic applications of this class of compounds. We will examine various synthetic methodologies, from foundational Michael additions to more complex multi-step preparations, and discuss the analytical techniques essential for their characterization. By synthesizing information from contemporary research, this guide aims to serve as a foundational resource for the rational design and investigation of novel molecules built upon the β-amino acid scaffold.
Introduction to the β-Amino Acid Scaffold
β-amino acids are structural isomers of the more common α-amino acids, characterized by the placement of the amino group on the β-carbon, two atoms away from the carboxyl group. This seemingly minor structural alteration imparts significant changes in chemical and biological properties. Unlike their α-counterparts, β-amino acids can adopt unique, stable secondary structures, such as helices and turns, making them valuable building blocks for creating peptidomimetics with enhanced stability against enzymatic degradation.[1]
The core molecule of this guide, 3-[Ethyl(methyl)amino]propanoic acid, is a tertiary amine-containing β-alanine derivative. While not extensively studied in its own right, its scaffold is representative of a class of compounds that has garnered significant interest in medicinal chemistry. Derivatives of the parent molecule, β-alanine, are precursors to vital endogenous dipeptides like carnosine and anserine, which play roles in pH buffering and scavenging of lipid peroxidation products in skeletal muscle.[2] The exploration of synthetic analogs allows for the fine-tuning of properties such as lipophilicity, target binding affinity, and metabolic stability, opening avenues for new therapeutic agents.
This guide will systematically deconstruct the landscape of these molecules, starting with the core compound and expanding to its more complex and biologically active derivatives.
The Core Moiety: 3-[Ethyl(methyl)amino]propanoic acid
Physicochemical Properties
Understanding the fundamental properties of the parent molecule is crucial for predicting the behavior of its derivatives.
The high negative value of the predicted XlogP suggests that the molecule is highly hydrophilic, a characteristic that would influence its solubility and pharmacokinetic profile. The tertiary amine provides a site for protonation, making its properties pH-dependent.
Synthesis Landscape
The synthesis of N-substituted β-amino acids like 3-[Ethyl(methyl)amino]propanoic acid and its ester precursors typically relies on the aza-Michael addition reaction. This involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, such as an acrylate ester.
Caption: General synthetic workflow for N-substituted β-amino acids.
This method is highly efficient and versatile. For example, the synthesis of methyl 3-(methylamino)propanoate is achieved by reacting methyl acrylate with a methylamine solution at low temperatures.[7] Similarly, ethyl 3-(pyridin-2-ylamino) propanoate can be prepared from 2-aminopyridine and ethyl acrylate, often with a catalyst to drive the reaction.[8]
Structural Analogs and Derivatives: A Landscape of Possibility
The therapeutic potential of this class of compounds is unlocked through systematic structural modification. These changes can be designed to enhance target engagement, improve metabolic stability, or modulate physicochemical properties.
Caption: Key modification sites on the β-amino acid scaffold.
Backbone Modifications for Enhanced Stability
One of the most effective strategies for improving the drug-like properties of small molecules is to increase their metabolic stability. For β-amino acid derivatives, this is often achieved by introducing substituents on the carbon backbone.
Gem-Dimethyl Substitution: The incorporation of a gem-dimethyl group at the C2 (α) position, as seen in 3-amino-2,2-dimethylpropanoic acid derivatives, provides significant advantages.[1] This structural feature acts as a metabolic shield, sterically hindering the enzymatic degradation of adjacent amide bonds. This can lead to a longer in-vivo half-life and improved pharmacokinetic profiles. Furthermore, the steric bulk restricts the rotational freedom of the molecule, locking it into a more defined conformation that can be crucial for optimizing binding to a biological target.[1]
N-Substituent Modifications for Target-Specific Activity
The nitrogen atom of the amino group is a prime site for modification to introduce diversity and tune biological activity.
Aryl and Heterocyclic Substituents: Replacing the small alkyl groups with larger aryl or heterocyclic moieties can introduce new binding interactions (e.g., π-stacking, hydrogen bonding) and dramatically alter the compound's biological profile.
Antimicrobial Agents: A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to possess promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[9][10]
Anticancer Agents: The same 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been investigated for anticancer properties, with some derivatives demonstrating structure-dependent cytotoxicity against lung cancer cell lines.[11]
Thiazole Derivatives: The incorporation of a thiazole ring, as in 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, has yielded compounds with both antimicrobial and plant growth-promoting activities.[12] Synthetic thiazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[12]
β-Amino Acids as RGD Mimetics
A significant area of research for β-amino acid derivatives is their use as antagonists for the β3 family of integrins, which are cell adhesion receptors.[13] These integrins recognize the Arg-Gly-Asp (RGD) tripeptide sequence in their ligands. Many integrin antagonists utilize a β-amino acid to mimic the aspartate residue of the RGD sequence. Structure-activity relationship (SAR) studies have shown that adding substituents to both the α and β positions of the β-amino acid core can lead to highly potent agents.[13]
Experimental Protocols and Synthesis
The reliability of any research endeavor rests upon robust and reproducible experimental methods. Here, we detail a generalized protocol for the synthesis of the core structure and outline the key characterization techniques.
Protocol: Synthesis of Ethyl 3-[ethyl(methyl)amino]propanoate via Michael Addition
This protocol is a representative procedure adapted from similar syntheses of N-substituted β-amino esters.[7][8]
Objective: To synthesize the ester precursor of the title compound.
Materials:
N-Ethylmethylamine
Ethyl acrylate
Anhydrous ethanol (Solvent)
Round-bottom flask with magnetic stirrer
Reflux condenser
Nitrogen or Argon atmosphere setup
Procedure:
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-ethylmethylamine (1.0 eq) in anhydrous ethanol (100 mL).
Addition of Acrylate: Cool the solution to 0°C using an ice bath. Slowly add ethyl acrylate (1.1 eq) dropwise over 30 minutes while stirring vigorously. Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction and prevent polymerization of the acrylate.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure product, ethyl 3-[ethyl(methyl)amino]propanoate.
Protocol: Hydrolysis to 3-[Ethyl(methyl)amino]propanoic acid
Objective: To convert the ester into the final carboxylic acid.
Materials:
Ethyl 3-[ethyl(methyl)amino]propanoate
5 M Hydrochloric Acid (HCl) or 2 M Sodium Hydroxide (NaOH)
Round-bottom flask with reflux condenser
Procedure:
Hydrolysis: Dissolve the ester (1.0 eq) in 5 M HCl solution.
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 16-24 hours. Causality Note: The high temperature and strong acid/base are necessary to cleave the stable ester bond.
Isolation: After cooling, evaporate the solvent under vacuum. If basic hydrolysis was used, the solution must first be neutralized with acid to protonate the carboxylate, which may cause the product to precipitate. The resulting solid is the hydrochloride salt of the final product, which can be further purified by recrystallization.
Characterization and Analytical Methods
The unambiguous identification and purity assessment of synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is employed.
Application Notes & Protocols: Utilizing Carboxyl-Terminated Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Linkers in Bioconjugate Design Bioconjugation, the covalent joining of two or more molecules where at least one is a biomo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linkers in Bioconjugate Design
Bioconjugation, the covalent joining of two or more molecules where at least one is a biomolecule, is a foundational technology in modern drug development, diagnostics, and life sciences research.[1] At the heart of this technology lies the "linker," a molecular bridge that connects the constituent parts of the bioconjugate. The design of the linker is critical, as it significantly influences the stability, solubility, pharmacokinetics, and overall performance of the final conjugate, such as in antibody-drug conjugates (ADCs).[2][3]
This guide focuses on the application of linkers containing a terminal carboxylic acid (-COOH) group, using "3-[Ethyl(methyl)amino]propanoic acid" as a representative, albeit unconventional, example. While a wide array of functional groups can be used in bioconjugation, the carboxylic acid stands out for its ability to form highly stable amide bonds with primary amines, which are abundantly available on the surface of proteins and peptides.[1][4]
The molecule 3-[Ethyl(methyl)amino]propanoic acid possesses two key functional groups: a carboxylic acid and a tertiary amine. It is crucial to understand that the tertiary amine is generally unreactive under standard bioconjugation conditions. Therefore, the utility of this molecule as a linker lies in the reactivity of its carboxyl group. This guide will provide a comprehensive overview of the principles and protocols for activating this carboxyl group to achieve efficient and robust bioconjugation.
Physicochemical Properties and Rationale for Use
The choice of a linker is dictated by the specific requirements of the final bioconjugate. Carboxyl-terminated linkers are employed to introduce a reactive handle for conjugation to amine-containing molecules.
Property
3-[Ethyl(methyl)amino]propanoic acid
General Considerations for Carboxyl-Terminated Linkers
Molecular Formula
C6H13NO2
Varies based on linker length and composition.
Molecular Weight
131.17 g/mol
Influences the overall size and hydrodynamic radius of the conjugate.
Reactive Group
Carboxylic Acid (-COOH)
Can be activated to react with primary amines.
Secondary Group
Tertiary Amine
Generally non-reactive in standard bioconjugation; can influence solubility and pKa.
Solubility
Typically soluble in aqueous solutions
Linker composition (e.g., inclusion of PEG moieties) can be tailored to enhance solubility.
The primary rationale for using a carboxyl-terminated linker is to form a stable amide bond with a biomolecule. The amide bond is exceptionally stable under physiological conditions due to resonance stabilization, which imparts a partial double-bond character to the C-N bond, making it highly resistant to hydrolysis.[5][6]
Mechanism of Action: Activating the Carboxyl Group
The carboxylic acid group is not inherently reactive towards primary amines. It must first be activated to an intermediate that is susceptible to nucleophilic attack by the amine. The most common and effective method for this activation in aqueous environments is the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[][8]
The EDC-mediated reaction proceeds in two conceptual steps:
Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][8]
Amination: This intermediate can then react with a primary amine on the target biomolecule to form a stable amide bond, releasing an isourea byproduct.[9]
However, the O-acylisourea intermediate is unstable in water and can quickly hydrolyze, regenerating the original carboxyl group. To improve the efficiency of the reaction and the stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture.[8] NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is more resistant to hydrolysis and more efficient at reacting with primary amines at physiological pH.[8]
Caption: EDC/NHS activation workflow for carboxyl-terminated linkers.
Detailed Protocols
The following protocols provide a general framework for conjugating a carboxyl-terminated linker to an amine-containing biomolecule, such as a protein or antibody. Optimization is crucial for every new bioconjugate.
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation to a Protein
This two-step method is preferred as it minimizes the risk of protein-protein crosslinking by quenching the EDC reaction before adding the target protein.[10]
Step 1: Activation of the Carboxyl-Terminated Linker
Prepare Linker Solution: Dissolve the carboxyl-terminated linker in Activation Buffer to a final concentration of 1-10 mM.
Prepare EDC/Sulfo-NHS: Immediately before use, weigh out EDC and Sulfo-NHS. Dissolve them in cold Activation Buffer to a concentration typically 5-10 fold molar excess over the linker. Rationale: Fresh solutions are critical as EDC is susceptible to hydrolysis.[10]
Activation Reaction: Add the EDC/Sulfo-NHS solution to the linker solution. A common starting point is a 2:1 molar ratio of EDC to Sulfo-NHS.
Incubate: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[9] This converts the carboxyl groups to amine-reactive Sulfo-NHS esters.
Step 2: Conjugation to the Target Protein
Buffer Exchange (Optional but Recommended): Ensure the target protein is in the Conjugation Buffer (PBS, pH 7.2-7.4). If not, perform a buffer exchange using a desalting column.
Add Activated Linker to Protein: Add the activated linker-NHS ester solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and must be optimized. Start with a 10- to 50-fold molar excess of linker.
Conjugation Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Rationale: The slightly alkaline pH of the conjugation buffer (7.2-7.4) facilitates the reaction with primary amines on the protein.
Quench Reaction (Optional): To stop the reaction, add a quenching reagent like hydroxylamine or Tris buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.
Step 3: Purification of the Bioconjugate
Remove Excess Reagents: It is critical to remove unreacted linker and reaction byproducts (e.g., isourea). This is typically achieved using size-based separation methods.
Purification Methods:
Desalting Columns/Spine Desalting: Suitable for small-scale reactions to quickly remove small molecules.[9]
Tangential Flow Filtration (TFF): Ideal for larger volumes, allowing for buffer exchange and removal of impurities.[][13]
Size Exclusion Chromatography (SEC): Provides high-resolution separation of the conjugate from aggregates and free linker.[]
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different drug-to-antibody ratios (DARs).[]
Caption: Workflow for a two-step EDC/Sulfo-NHS bioconjugation.
Characterization of the Bioconjugate
After purification, the bioconjugate must be thoroughly characterized to confirm successful conjugation and determine key quality attributes.
Parameter
Method(s)
Purpose
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)
UV-Vis Spectroscopy, Mass Spectrometry (MS), Reversed-Phase HPLC (RP-HPLC)
Quantifies the average number of linker molecules conjugated per protein.[14]
- Prepare EDC/Sulfo-NHS solutions immediately before use.- Use high-quality, anhydrous reagents.- Ensure Activation Buffer is pH 4.5-6.0 and Conjugation Buffer is pH 7.2-8.0.- Use amine-free buffers like MES and PBS for the reaction steps.[8]
Protein Precipitation/Aggregation
- High degree of labeling.- Hydrophobicity of the linker/payload.- Suboptimal buffer conditions.
- Reduce the molar excess of the activated linker in the conjugation step.- Include solubility-enhancing moieties (e.g., PEG) in the linker design.[2]- Optimize buffer pH and ionic strength.
Loss of Protein Activity
- Conjugation at or near the active site.- Denaturation during the reaction.
- Reduce the degree of labeling.- Consider site-specific conjugation strategies if random lysine conjugation is problematic.- Perform conjugation at 4°C to minimize protein denaturation.
Conclusion
The use of carboxyl-terminated linkers, activated through EDC/NHS chemistry, represents a robust and versatile strategy for creating stable bioconjugates. While the specific molecule "3-[Ethyl(methyl)amino]propanoic acid" serves as a structural example, the principles and protocols outlined here are broadly applicable to a wide range of carboxyl-containing linkers. Success in bioconjugation hinges on a deep understanding of the underlying chemistry, careful optimization of reaction conditions, and rigorous characterization of the final product. By following these guidelines, researchers can confidently develop novel bioconjugates for a multitude of applications in science and medicine.
References
Mezo, A. R., et al. (2020). Antibody-Drug Conjugates: A Review of the Development Pipeline. Annual Review of Pharmacology and Toxicology, 60, 307-329. [Link]
Bocci, G., et al. (2019). Current approaches for the purification of antibody-drug conjugates. Journal of Chromatography B, 1120, 92-101. [Link]
Zhao, Y., et al. (2020). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Membranes, 10(11), 316. [Link]
Mahesh, U., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2649. [Link]
Waters Corporation. Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Waters. [Link]
Koniev, O., & Wagner, A. (2015). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Chemistry–A European Journal, 21(38), 13218-13233. [Link]
Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
Macmillan Group. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Chemistry, 9, 1146–1151. [Link]
ACS Publications. Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Bioconjugate Chemistry. [Link]
Beck, A., et al. (2017). Analytical methods for physicochemical characterization of antibody drug conjugates. Expert Review on Proteomics, 14(1), 63-83. [Link]
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
Waters Corporation. Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]
St-Pierre, Y., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7947-8004. [Link]
LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates. [Link]
Zhu, Y., et al. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(10), 4465–4472. [Link]
PubChem. 3-[Ethyl(methyl)amino]propanoic acid. National Center for Biotechnology Information. [Link]
LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]
PubChem. 3-[ethyl(methyl)amino]propanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
Zhang, D., et al. (2016). Development of Novel Quaternary Ammonium Linkers for Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 15(5), 938-945. [Link]
ACS Publications. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Chemical Reviews. [Link]
van der Veeken, J., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences, 22(18), 10007. [Link]
ACS Publications. Role of Linkers in Tertiary Amines That Mediate or Catalyze 1,3,5-Triazine-Based Amide-Forming Reactions. The Journal of Organic Chemistry. [Link]
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]
Hermanson, G. T. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots Webinar. [Link]
ResearchGate. Acidic hydrolysis of amide bonds. [Link]
"3-[Ethyl(methyl)amino]propanoic acid" derivatization for analytical detection
Application Notes & Protocols Topic: Derivatization of 3-[Ethyl(methyl)amino]propanoic Acid for Enhanced Analytical Detection Abstract This document provides a detailed guide to the chemical derivatization of 3-[Ethyl(me...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Derivatization of 3-[Ethyl(methyl)amino]propanoic Acid for Enhanced Analytical Detection
Abstract
This document provides a detailed guide to the chemical derivatization of 3-[Ethyl(methyl)amino]propanoic acid, a tertiary amino acid, to facilitate its quantitative analysis by common chromatographic techniques. Direct analysis of this compound is often hindered by its high polarity, low volatility, and lack of a native chromophore, leading to poor chromatographic performance and low detection sensitivity. We present validated protocols for derivatization strategies tailored for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on the reaction of the carboxylic acid moiety. The underlying principles, step-by-step methodologies, and the rationale behind experimental choices are discussed to provide researchers with a robust framework for reliable quantification in complex matrices.
Introduction: The Analytical Challenge
3-[Ethyl(methyl)amino]propanoic acid is a zwitterionic compound characterized by a tertiary amine and a carboxylic acid group. These functional groups impart high polarity, making the molecule non-volatile and challenging to analyze directly using GC. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), its polar nature results in poor retention on conventional C18 columns. Furthermore, the absence of a suitable chromophore or fluorophore precludes sensitive detection by UV-Visible or Fluorescence detectors.
Chemical derivatization addresses these challenges by modifying the analyte's structure to enhance its analytical properties. The primary goals of derivatizing 3-[Ethyl(methyl)amino]propanoic acid are:
For GC Analysis: To neutralize the polar carboxylic acid group, thereby increasing volatility and thermal stability.
For LC Analysis: To increase hydrophobicity for better retention in RP-HPLC and to introduce a tag that enhances ionization efficiency for mass spectrometry.[1][2]
This guide focuses on robust derivatization of the carboxylic acid group using alkyl chloroformates, a versatile class of reagents effective for both GC-MS and LC-MS applications.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, converting the polar analyte into a volatile and thermally stable derivative is essential.[3] Alkyl chloroformate reagents, particularly ethyl chloroformate (ECF), are highly effective for this purpose. The reaction proceeds rapidly in an aqueous medium, esterifying the carboxylic acid group.[4][5]
Principle of ECF Derivatization
The derivatization with ethyl chloroformate occurs in a two-phase system. In an aqueous solution buffered to an alkaline pH and containing an alcohol (e.g., ethanol) and pyridine, ECF reacts with the carboxylate anion of 3-[Ethyl(methyl)amino]propanoic acid. The pyridine acts as a catalyst and acid scavenger. The resulting N-alkoxycarbonyl amino acid ester is less polar and can be efficiently extracted into an organic solvent like chloroform.[5] This process makes the analyte volatile enough for GC analysis.
Caption: GC-MS workflow using Ethyl Chloroformate (ECF) derivatization.
Detailed Protocol: ECF Derivatization
This protocol is adapted from established methods for amino acid analysis.[5][6]
Reagents & Materials:
3-[Ethyl(methyl)amino]propanoic acid standard or sample
Internal Standard (e.g., Isotope-labeled 3-[Ethyl(methyl)amino]propanoic acid)
Ethanol, HPLC grade
Pyridine, HPLC grade
Ethyl Chloroformate (ECF), ≥99%
Chloroform, HPLC grade
Anhydrous Sodium Sulfate
2 mL microcentrifuge tubes
Procedure:
Sample Preparation: To 100 µL of aqueous sample or standard in a microcentrifuge tube, add the internal standard.
Reagent Addition: Add 500 µL of a mixture of Ethanol:Pyridine:Water (8:1:1 v/v/v). Vortex briefly to mix.
Derivatization: Add 50 µL of ethyl chloroformate (ECF). Immediately cap the tube and vortex vigorously for 60 seconds. Causality: This step initiates the esterification of the carboxylic acid. The reaction is rapid and exothermic. Pyridine neutralizes the HCl byproduct.
Extraction: Add 500 µL of chloroform to the reaction mixture. Vortex for 30 seconds to extract the derivatized analyte.
Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
Sample Collection: Carefully transfer the lower organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate. Causality: Sodium sulfate removes any residual water, which can interfere with GC analysis and degrade the derivative.
Analysis: Inject 1-2 µL of the dried chloroform extract into the GC-MS system.
Recommended GC-MS Parameters
Parameter
Setting
Rationale
GC Column
Mid-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Provides good resolution for a wide range of derivatized metabolites.
Injection Mode
Splitless
Maximizes the transfer of analyte onto the column for trace-level detection.[6]
Injector Temp
250 °C
Ensures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program
Initial 80 °C, hold 2 min; Ramp to 280 °C at 10 °C/min; Hold for 5 min
A standard temperature ramp that effectively separates analytes with varying volatilities.
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inert carrier gas providing optimal chromatographic efficiency.
MS Interface Temp
280 °C
Prevents condensation of the analyte between the GC and the MS.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization technique that produces reproducible fragmentation patterns for library matching.[4]
MS Acquisition
Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification
Full scan provides structural information, while SIM mode increases sensitivity for target analytes.[7]
Derivatization for LC-MS/MS Analysis
For LC-MS, derivatization can improve chromatographic retention on reversed-phase columns and significantly enhance ionization efficiency, leading to lower detection limits.[1][8] The same alkyl chloroformate chemistry used for GC-MS is highly effective for LC-MS, as the resulting ester is more hydrophobic and ionizes well in positive electrospray mode. Isobutyl chloroformate is often preferred as it provides a bulkier derivative with better retention.[9][10]
Principle of Isobutyl Chloroformate Derivatization
Similar to ECF, isobutyl chloroformate reacts with the carboxylic acid group in an alkaline aqueous/alcoholic medium. The resulting isobutyl ester derivative is more hydrophobic than the parent compound, allowing for strong retention on C18 columns. The derivatization also adds a readily protonatable site (in the form of the tertiary amine) that is unencumbered, leading to efficient ionization by Electrospray Ionization (ESI).
Caption: LC-MS/MS workflow using Isobutyl Chloroformate derivatization.
This protocol is based on methods optimized for sensitive LC-MS analysis of amino acids.[10]
Reagents & Materials:
3-[Ethyl(methyl)amino]propanoic acid standard or sample
Isotope-labeled Internal Standard
Borate Buffer (0.5 M, pH 10)
Isobutyl Chloroformate
Acetonitrile, LC-MS grade
Ethyl Acetate, LC-MS grade
Hydrochloric Acid (HCl), 1 M
Water, LC-MS grade
Nitrogen gas supply for evaporation
Procedure:
Sample Preparation: In a glass vial, combine 50 µL of sample/standard with an appropriate amount of isotope-labeled internal standard.
Buffering: Add 50 µL of 0.5 M borate buffer (pH 10).
Derivatization: Add 20 µL of a 5% solution of isobutyl chloroformate in acetonitrile. Vortex immediately for 30 seconds. Allow the reaction to proceed for 5 minutes at room temperature.
Acidification: Stop the reaction by adding 100 µL of 1 M HCl to bring the pH below 3. Causality: Acidification neutralizes the excess base and prepares the sample for efficient liquid-liquid extraction.
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers.
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at 40 °C.
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Analysis: Inject 5-10 µL into the LC-MS/MS system.
Recommended LC-MS/MS Parameters
Parameter
Setting
Rationale
LC Column
Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Provides high-efficiency separation for the hydrophobic derivatives.
Mobile Phase A
0.1% Formic Acid in Water
Standard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic mobile phase.
Gradient
5% B to 95% B over 10 minutes
A typical gradient for eluting compounds of moderate hydrophobicity.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column to ensure sharp peaks.
Column Temp
40 °C
Improves peak shape and reduces viscosity.
Ionization Mode
Positive Electrospray Ionization (ESI+)
The tertiary amine is readily protonated, providing a strong signal in positive mode.
MS Acquisition
Multiple Reaction Monitoring (MRM)
Offers superior selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.
MRM Transitions
To be determined by infusing a derivatized standard (Precursor: [M+H]⁺; Product: Characteristic fragments)
The most critical step for ensuring method specificity. The loss of the isobutoxycarbonyl group is a likely fragmentation pathway.
Note on Chiral Analysis
While 3-[Ethyl(methyl)amino]propanoic acid is achiral, many related amino acids require enantioselective analysis. This is typically achieved via two main routes:
Direct Separation: Using a chiral stationary phase (CSP) column, which can separate enantiomers without derivatization.[11]
Indirect Separation: Derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[12][13]
Common CDAs like Marfey's reagent (FDAA) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) react with primary and secondary amines to form diastereomers.[14] Should an analysis require the separation of chiral analogues of the title compound, a CDA targeting the carboxylic acid would be necessary, or alternatively, the use of a CSP would be the preferred strategy.
Caption: Conceptual workflow for indirect chiral analysis via derivatization.
References
Reddy, G. C., et al. (2016). Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]
Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. [Link]
Palyanov, A. Y., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 299-307. [Link]
Zaggout, R., et al. (2010). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides Using Gas Chromatography-Mass Spectrometry. Asian Journal of Chemistry, 18, 1366-1376. [Link]
Guo, K., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 16. [Link]
Schilling, M. R., et al. (1996). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Part 1. Journal of the American Institute for Conservation, 35(1), 45-59. [Link]
Ilisz, I., et al. (2014). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Pharmaceutical and Biomedical Analysis, 90, 16-32. [Link]
Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(45), 13531-13538. [Link]
Le, S. N., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(24), 15833-15841. [Link]
Kim, J-H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(10), 652. [Link]
Rebane, R., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 904, 99-106. [Link]
Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. [Link]
Chan, K. M., et al. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 45(2), 221-232. [Link]
Santa, T. (2012). Derivatization in LC-MS Bioanalysis. ResearchGate. [Link]
Zhao, X., et al. (2012). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical Letters, 45(14), 2044-2054. [Link]
Gouveia, G. J., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5824. [Link]
Hummert, S., et al. (2013). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 1001, 73-86. [Link]
Quantitative Analysis of 3-[Ethyl(methyl)amino]propanoic acid in Human Plasma by HPLC-MS/MS
Application Note Abstract This application note presents a detailed, robust, and reliable method for the quantification of 3-[Ethyl(methyl)amino]propanoic acid in human plasma using High-Performance Liquid Chromatography...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note
Abstract
This application note presents a detailed, robust, and reliable method for the quantification of 3-[Ethyl(methyl)amino]propanoic acid in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Given the polar, zwitterionic nature of the analyte, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides a comprehensive guide to method validation according to internationally recognized guidelines. This method is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this small molecule in a complex biological matrix.
Introduction
3-[Ethyl(methyl)amino]propanoic acid is a small polar molecule with a zwitterionic character at physiological pH, stemming from its carboxylic acid and tertiary amine functional groups. Accurate quantification of such compounds in biological matrices like human plasma is crucial in various stages of drug development and metabolic research. However, the inherent polarity of these molecules presents a significant challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and inadequate separation from endogenous interferences.[1]
High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the bioanalysis of small molecules in complex samples.[2][3] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional specificity and allows for precise quantification even at low concentrations.[4]
This application note addresses the analytical challenges by utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. HILIC is a well-established technique for the separation of polar and hydrophilic compounds, offering improved retention for analytes that are poorly retained in reversed-phase systems.[5][6][7][8] We describe a complete workflow, from sample preparation using a simple and efficient protein precipitation method to the final data analysis, and provide a detailed protocol for the validation of the method in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guidelines.[9][10][11][12]
Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended (e.g., 3-[Ethyl(methyl-d3)amino]propanoic acid). If unavailable, a structurally similar compound with close chromatographic behavior and distinct mass-to-charge ratio can be used.
Solvents: LC-MS grade acetonitrile, methanol, and water.
Biological Matrix: Human plasma (K2-EDTA as anticoagulant).
HPLC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Parameter
Recommended Conditions
HPLC System
A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
Column
A HILIC column with a zwitterionic or amide stationary phase is recommended for good peak shape and retention. Example: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.
Mobile Phase A
10 mM Ammonium formate in water with 0.1% formic acid.
Mobile Phase B
Acetonitrile with 0.1% formic acid.
Gradient
A gradient optimized for the separation of the analyte from matrix components. A typical starting point is 95% B, holding for 0.5 min, then a linear gradient to 50% B over 3 min, followed by re-equilibration.
Flow Rate
0.4 mL/min.
Column Temperature
40 °C.
Injection Volume
5 µL.
Mass Spectrometer
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode
Positive Electrospray Ionization (ESI+).
MRM Transitions
Predicted transitions based on the analyte's structure. These must be optimized experimentally.
Analyte
Precursor Ion (Q1): 132.1 m/z ([M+H]⁺). Product Ions (Q3): 86.1 m/z (loss of COOH), 72.1 m/z (cleavage of the ethyl group).
Internal Standard (IS)
To be determined based on the chosen IS. For a d3-labeled IS, the precursor would be 135.1 m/z.
Source Parameters
Optimized for maximum signal intensity of the analyte. Typical values: Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C, Gas Flows: Optimized for the specific instrument.
Rationale for MRM Transitions: The precursor ion for 3-[Ethyl(methyl)amino]propanoic acid (MW: 131.17) in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 132.1. The predicted fragmentation for MS/MS analysis involves the loss of the carboxylic acid group as formic acid (neutral loss of 46 Da) or cleavage at the nitrogen center, leading to stable fragment ions. The most common fragmentation pathway for carboxylic acids is the loss of the COOH group.[13] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[7]
Protocols
Stock and Working Solution Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-[Ethyl(methyl)amino]propanoic acid and the Internal Standard in methanol to obtain a final concentration of 1 mg/mL for each.
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of acetonitrile and water (50:50, v/v) to create a series of working standard solutions for constructing the calibration curve.
Internal Standard Working Solution: Dilute the IS primary stock solution with acetonitrile/water (50:50, v/v) to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This protocol is designed for its simplicity and efficiency in removing the bulk of proteins from the plasma sample.[4]
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
Pipette 50 µL of human plasma into the appropriately labeled tubes.
Add 200 µL of the Internal Standard working solution in acetonitrile to each tube. The acetonitrile acts as the protein precipitating agent.
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
Inject the prepared sample into the HPLC-MS/MS system.
Workflow Diagram
Caption: A flowchart of the protein precipitation sample preparation protocol.
Method Validation
A full validation of this bioanalytical method should be performed in accordance with the FDA's Guidance for Industry: Bioanalytical Method Validation and the ICH M10 Bioanalytical Method Validation guidelines to ensure the reliability of the results.[10][11][14] The validation should assess the following parameters:
Selectivity and Specificity
Analyze at least six different lots of blank human plasma to ensure that endogenous components do not interfere with the detection of the analyte or the IS at their respective retention times.
Calibration Curve and Linearity
A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. The curve should consist of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels. The linearity of the curve should be assessed using a weighted linear regression model (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be greater than 0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision should be evaluated by analyzing replicate Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect
The effect of the plasma matrix on the ionization of the analyte and IS should be assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat solutions at the same concentration. This should be evaluated in at least six different lots of plasma. The %CV of the matrix factor should be ≤ 15%.
Recovery
The efficiency of the protein precipitation extraction procedure should be determined by comparing the peak areas of the analyte from pre-extraction spiked samples to those from post-extraction spiked samples at three QC levels (low, medium, and high).
Stability
The stability of the analyte in human plasma under various storage and handling conditions should be evaluated. This includes:
Freeze-Thaw Stability: At least three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
Long-Term Stability: Under frozen conditions (-20°C or -80°C) for a period that covers the expected storage time of study samples.
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
Data Analysis and Interpretation
Data acquisition and processing should be performed using the software provided with the mass spectrometer. The concentration of the analyte in each sample is determined by interpolating the peak area ratio of the analyte to the IS from the calibration curve.
Logical Relationship Diagram
Caption: The logical flow from method development and validation to sample quantification.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC-MS/MS method for the quantification of 3-[Ethyl(methyl)amino]propanoic acid in human plasma. The use of HILIC for chromatographic separation and a simple protein precipitation for sample preparation results in a robust and efficient workflow. Adherence to the detailed validation protocol will ensure that the method generates reliable and accurate data suitable for regulatory submissions and advanced research applications.
References
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9][12][15]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][10][11]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][14]
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][7]
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][8]
LCGC International. (n.d.). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. [Link][1]
SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. [Link][3]
ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][4]
Yale School of Medicine. (n.d.). Small Molecules Quantitation. [Link]
PubMed. (n.d.). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. [Link][12]
National Institutes of Health. (2019). Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. [Link][5]
Agilent. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. [Link][7]
Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link][8]
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link][2]
"3-[Ethyl(methyl)amino]propanoic acid" incorporation into small molecule libraries
Application Note & Protocol Topic: Strategic Incorporation of 3-[Ethyl(methyl)amino]propanoic acid into Small Molecule Libraries for Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals St...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Incorporation of 3-[Ethyl(methyl)amino]propanoic acid into Small Molecule Libraries for Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Imperative: Enhancing Drug-Like Properties with β-Amino Acids
The landscape of drug discovery is a continuous search for molecules with optimized potency, selectivity, and pharmacokinetic profiles. While the 20 canonical amino acids provide a foundational toolkit, their limitations—primarily susceptibility to proteolytic degradation and restricted conformational diversity—have driven medicinal chemists to explore beyond nature's confines.[1] Unnatural amino acids (UAAs), particularly β-amino acids, have emerged as powerful building blocks to overcome these hurdles.[2][3]
By introducing an additional methylene unit into the backbone, β-amino acids confer remarkable resistance to enzymatic cleavage, a critical attribute for enhancing the metabolic stability and in vivo half-life of peptide-based therapeutics.[4][5] Furthermore, this structural modification imparts unique conformational constraints, allowing for the design of peptides and peptidomimetics with well-defined secondary structures, which can improve target binding affinity and selectivity.[4][6]
3-[Ethyl(methyl)amino]propanoic acid is a particularly noteworthy tertiary β-amino acid. Its structure offers several distinct advantages for small molecule library design:
Tertiary Amine: The N,N-disubstituted amine acts as a hydrogen bond acceptor but not a donor, a feature that can be exploited to fine-tune solubility and membrane permeability.
Vectorial Design: The ethyl and methyl groups provide discrete vectors for exploring chemical space, allowing for subtle modifications that can impact binding interactions and physicochemical properties.
Flexibility and Scaffolding: The propanoic acid backbone provides a flexible yet constrained linker, ideal for positioning pharmacophoric elements in three-dimensional space.
This guide provides a comprehensive overview and detailed protocols for the effective incorporation of 3-[Ethyl(methyl)amino]propanoic acid into small molecule libraries using both solution-phase and solid-phase synthesis techniques.
Physicochemical Profile of the Building Block
A thorough understanding of a building block's properties is fundamental to its successful application. The key physicochemical parameters for 3-[Ethyl(methyl)amino]propanoic acid are summarized below.
Scientist's Note: The predicted XLogP of 0 and the presence of both hydrogen bond donor and acceptor functionalities suggest that incorporating this moiety can modulate the lipophilicity of a parent molecule, potentially improving its solubility profile, a common challenge in drug development.[2]
Experimental Workflows & Protocols
The incorporation of 3-[Ethyl(methyl)amino]propanoic acid is primarily achieved via amide bond formation. The choice between solution-phase and solid-phase synthesis depends on the project goals, such as library size, scale, and purification strategy.
Workflow 1: Solution-Phase Synthesis
Solution-phase synthesis is ideal for focused libraries, scaffold development, and scale-up of hit compounds.[10][11] It offers flexibility in reaction monitoring and purification. The general workflow involves activating a carboxylic acid on a core scaffold and coupling it with the amino group of the β-amino acid (or its corresponding ester).
Caption: Solution-Phase Amide Coupling Workflow.
Protocol 3.1: Solution-Phase Amide Coupling using HATU
This protocol describes the coupling of a generic carboxylic acid-bearing scaffold with the ethyl ester of 3-[Ethyl(methyl)amino]propanoic acid.
Materials:
Carboxylic acid scaffold (1.0 eq)
Ethyl 3-[Ethyl(methyl)amino]propanoate (1.2 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid scaffold (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
Reagent Addition: Add Ethyl 3-[Ethyl(methyl)amino]propanoate (1.2 eq), HATU (1.2 eq), and finally DIPEA (3.0 eq) to the stirred solution.
Scientist's Note: HATU is a highly efficient coupling reagent, particularly for hindered amines or complex substrates, minimizing racemization risk for chiral scaffolds.[12] DIPEA is a non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling.[13]
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
Workup:
a. Quench the reaction by adding water.
b. Transfer the mixture to a separatory funnel and dilute with EtOAc.
c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Scientist's Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14][15]
Workflow 2: Solid-Phase Synthesis
Solid-phase synthesis (SPS) is the cornerstone of modern combinatorial chemistry, enabling the rapid, parallel synthesis of large compound libraries.[16][17] The β-amino acid is incorporated as a protected monomer in a stepwise fashion onto a resin-bound scaffold.
This protocol details the incorporation of Fmoc-protected 3-[Ethyl(methyl)amino]propanoic acid into a growing peptide or small molecule chain on a solid support.
Materials:
Resin with N-terminally deprotected amine (1.0 eq)
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection (If applicable):
a. Drain the DMF.
b. Add 20% piperidine in DMF to the resin.
c. Agitate for 5 minutes, then drain.
d. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
e. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
Activation and Coupling:
a. In a separate vial, dissolve Fmoc-3-[Ethyl(methyl)amino]propanoic acid (4.0 eq), HBTU (3.9 eq), and HOBt (4.0 eq) in a minimal amount of DMF.
b. Add DIPEA (8.0 eq) to the activation mixture and vortex for 1-2 minutes.
Scientist's Note: This pre-activation step is crucial. HBTU/HOBt is a classic and robust activation system for peptide synthesis.[18] Using a slight excess of reagents drives the reaction to completion, a key principle of solid-phase synthesis.[13][16]
c. Add the activated amino acid solution to the deprotected resin.
d. Agitate the vessel at room temperature for 1-4 hours.
Monitoring the Coupling: Perform a Kaiser test on a few beads of resin. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling is incomplete and should be repeated or extended.
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.
Cleavage and Deprotection:
a. After the final synthetic step, wash the resin with DCM and dry it under vacuum.
b. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.
Scientist's Note: The cleavage cocktail simultaneously cleaves the molecule from the resin and removes side-chain protecting groups. Triisopropylsilane (TIS) is a scavenger used to trap reactive cations generated during cleavage.
c. Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
Purification and Characterization: Centrifuge to pellet the crude product, decant the ether, and dry the product under vacuum. Purify by preparative reverse-phase HPLC and characterize by LC-MS and/or MALDI-TOF MS.[15][19]
Troubleshooting and Validation
A self-validating protocol anticipates potential issues. Below are common challenges and recommended solutions for incorporating 3-[Ethyl(methyl)amino]propanoic acid.
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Amide Coupling
• Steric hindrance from the tertiary amine.• Inefficient coupling reagents.• Insufficient reaction time or temperature.
• Switch to a more potent coupling reagent like COMU or a protocol forming an acyl fluoride.[20][21]• Double couple (repeat the coupling step with fresh reagents).• Gently warm the reaction (e.g., to 40-50 °C), monitoring for side reactions.
Low Yield after Cleavage (SPS)
• Incomplete coupling at a previous step.• Premature cleavage from the resin (acid-labile linkers).• Adsorption of the product to the resin.
• Use a Kaiser test at every step to ensure complete reactions.• Ensure the correct, orthogonal linker/protecting group scheme is used.• Perform a second wash of the resin with the cleavage cocktail or a different solvent like acetic acid.
Unexpected Side Products
• Racemization at an adjacent chiral center.• Side reactions with unprotected functional groups on the scaffold.• Byproduct formation from coupling reagents.
• Add a racemization suppressant like HOBt or Oxyma Pure if not already present.[12]• Ensure all other reactive functional groups are appropriately protected.• Use high-purity reagents and ensure thorough workup and purification.
Conclusion
3-[Ethyl(methyl)amino]propanoic acid is a versatile and valuable building block for diversifying small molecule libraries. Its unique structural features—a tertiary amine, defined substitution vectors, and a β-amino acid backbone—provide medicinal chemists with a powerful tool to enhance proteolytic stability and fine-tune physicochemical properties.[2][4] The detailed solution-phase and solid-phase protocols provided herein offer robust and validated methods for its strategic incorporation, enabling the exploration of novel chemical space and accelerating the journey toward new therapeutic discoveries.
References
Gante, J. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
Singh, Y., & Sharma, P. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
Wang, Q., et al. (2018). Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. PubMed.
Fivush, A. M., & Wilson, T. M. (1997). Solid Phase Synthesis of β-Peptoids: N-Substituted β-Aminopropionic Acid Oligomers.
Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed.
Biosynth. (n.d.).
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
d'Oelsnitz, S., & Schepartz, A. (2019). Future prospects for noncanonical amino acids in biological therapeutics. PMC - NIH.
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem.
Application Note: High-Throughput Screening of Cell Permeability for 3-[Ethyl(methyl)amino]propanoic Acid Derivatives in Early Drug Discovery
Introduction: The Permeability Hurdle in Drug Development The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, a primary one being its ability to traverse biological memb...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Permeability Hurdle in Drug Development
The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, a primary one being its ability to traverse biological membranes to reach its intended target. This characteristic, known as cell permeability, is a critical determinant of a drug's oral bioavailability and overall efficacy. For novel chemical series, such as derivatives of "3-[Ethyl(methyl)amino]propanoic acid," a small molecule with a molecular weight of approximately 131.17 g/mol , early and accurate assessment of permeability is paramount.[1] Poor membrane permeability often leads to the late-stage failure of otherwise potent compounds, resulting in significant financial and temporal losses.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of cell permeability assays tailored for small molecules like the derivatives of 3-[Ethyl(methyl)amino]propanoic acid. We will delve into the mechanistic underpinnings of the most relevant assays, provide detailed, field-proven protocols, and explain how to interpret the generated data to make informed decisions in the lead optimization process. Our focus is on creating a self-validating system of assays that provides a clear, tiered approach to permeability screening, from high-throughput initial assessments to more complex, mechanistic studies.
A Tiered Strategy for Permeability Assessment
A successful permeability screening campaign does not rely on a single assay but rather a strategic, tiered approach. This allows for the rapid and cost-effective elimination of compounds with poor permeability early on, while dedicating more resource-intensive assays to the most promising candidates.
Figure 1: A tiered approach to permeability screening.
Part 1: The Gatekeeper - Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method that serves as an excellent first-pass filter for assessing passive transcellular permeability.[3][4] This assay is particularly useful in the early stages of drug discovery for ranking large numbers of compounds based on their ability to diffuse across a lipid membrane, a key characteristic for oral absorption.[3] For derivatives of 3-[Ethyl(methyl)amino]propanoic acid, which are small molecules, passive diffusion is expected to be a primary mechanism of cell entry.
Scientific Rationale
The PAMPA model utilizes a 96-well microtiter plate with a lipid-infused artificial membrane separating a donor and an acceptor compartment.[3][4] The simplicity of this system, which isolates passive diffusion from the complexities of active transport and metabolism, is its main advantage.[3] Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[3]
Experimental Protocol: PAMPA-GIT
Objective: To determine the effective permeability (Pe) of 3-[Ethyl(methyl)amino]propanoic acid derivatives via passive diffusion.
Lecithin in dodecane solution (e.g., 1% w/v).[5][6]
Phosphate-buffered saline (PBS), pH 7.4.
Dimethyl sulfoxide (DMSO).
Test compounds and control compounds (high and low permeability).
96-well UV-Vis plate reader or LC-MS/MS system.
Workflow Diagram:
Figure 2: Step-by-step workflow for the PAMPA assay.
Step-by-Step Methodology:
Preparation of Solutions: Prepare stock solutions of the test and control compounds in DMSO. Create working solutions by diluting the stocks in PBS (pH 7.4) to a final concentration (e.g., 100 µM) with a consistent, low percentage of DMSO (e.g., 1-5%).[5][6]
Membrane Coating: Pipette a small volume (e.g., 5 µL) of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate, leaving a lipid layer.[6][7]
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).
Donor Plate Loading: Add the working solutions of the test and control compounds to the wells of the coated donor plate.
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for a defined period (e.g., 16-18 hours).[7]
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS, which is highly sensitive and specific.[8]
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
[drug]_acceptor is the drug concentration in the acceptor well.
[drug]_equilibrium is the concentration at equilibrium.
Table 1: Example PAMPA Data for 3-[Ethyl(methyl)amino]propanoic Acid Derivatives
Compound ID
Papp (x 10⁻⁶ cm/s)
Permeability Classification
Control (Low)
< 1.0
Low
Control (High)
> 10.0
High
Derivative A
0.5
Low
Derivative B
8.2
Moderate
Derivative C
15.5
High
Compounds with high Papp values are predicted to have good passive absorption and can be prioritized for further, more complex cell-based assays.
Part 2: The Gatekeeper with Biological Complexity - Caco-2 Permeability Assay
For compounds that demonstrate promising passive permeability in the PAMPA assay, the next tier of investigation involves the Caco-2 cell permeability assay. This is considered the gold standard for in vitro prediction of human intestinal absorption.[9][10]
Scientific Rationale
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for approximately 21 days, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[8][11] Crucially, these cells form tight junctions and express a variety of transporters and efflux pumps, such as P-glycoprotein (P-gp).[8][11] This allows the Caco-2 assay to assess not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive picture of a compound's absorption potential.[12]
Experimental Protocol: Bidirectional Caco-2 Assay
Objective: To determine the bidirectional permeability of 3-[Ethyl(methyl)amino]propanoic acid derivatives and identify potential substrates of efflux transporters.
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
Lucifer yellow for monolayer integrity testing.
Test compounds and controls (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin).
LC-MS/MS system for quantification.
Workflow Diagram:
Figure 3: Workflow for the bidirectional Caco-2 permeability assay.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[12]
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.[11] A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a healthy monolayer.[13] Additionally, a Lucifer yellow rejection assay can be performed to confirm low paracellular leakage.[11]
Transport Experiment (Apical to Basolateral - A→B):
Wash the cell monolayers with pre-warmed transport buffer.
Add the test compound solution to the apical (upper) compartment.
Add fresh transport buffer to the basolateral (lower) compartment.
Incubate for a specified time (e.g., 2 hours) at 37°C with gentle shaking.[14]
At the end of the incubation, take samples from the basolateral compartment for analysis.
Transport Experiment (Basolateral to Apical - B→A):
Simultaneously, in separate wells, perform the experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.[12]
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis and Interpretation
Calculate the Papp values for both A→B and B→A directions. The key metric for identifying active efflux is the Efflux Ratio (ER) :
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.[11][12]
Table 2: Example Caco-2 Data for 3-[Ethyl(methyl)amino]propanoic Acid Derivatives
Compound ID
Papp (A→B) (x 10⁻⁶ cm/s)
Papp (B→A) (x 10⁻⁶ cm/s)
Efflux Ratio (ER)
Interpretation
Derivative B
8.2
7.9
0.96
High permeability, not an efflux substrate
Derivative D
2.1
15.8
7.52
Moderate permeability, likely a P-gp substrate
Derivative E
0.3
0.4
1.33
Low permeability
Part 3: Assessing Blood-Brain Barrier Permeability with MDCK Assays
For drug candidates targeting the central nervous system (CNS), assessing permeability across the blood-brain barrier (BBB) is crucial. The Madin-Darby Canine Kidney (MDCK) cell line is a widely used in vitro model for this purpose.[15]
Scientific Rationale
While originating from canine kidney, MDCK cells form tight monolayers and are a good model for the BBB, especially for assessing passive permeability.[15][16] For a more specific assessment of efflux, MDCK cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses P-gp, are used.[17][18] Comparing permeability in wild-type MDCK cells to MDCK-MDR1 cells can definitively identify P-gp substrates.[19]
The protocol for MDCK assays is similar to the Caco-2 assay, involving bidirectional transport studies across a cell monolayer grown on Transwell inserts. The key difference is the shorter culture time for MDCK cells (3-5 days) compared to Caco-2 cells.[16]
Table 3: Classification of Permeability Based on Assay Results
Assay
Papp (x 10⁻⁶ cm/s)
Classification
Implication
PAMPA / Caco-2
< 1.0
Low
Poor oral absorption likely
PAMPA / Caco-2
1.0 - 10.0
Moderate
Moderate to good oral absorption
PAMPA / Caco-2
> 10.0
High
Good oral absorption likely
Caco-2 / MDCK
ER > 2.0
Efflux Substrate
May have low bioavailability or poor CNS penetration
Conclusion: An Integrated View for Confident Decision-Making
The selection and progression of drug candidates with optimal pharmacokinetic properties are critical for a successful drug discovery program. For a new chemical series like the derivatives of 3-[Ethyl(methyl)amino]propanoic acid, a systematic, tiered approach to permeability assessment is essential. By starting with the high-throughput PAMPA assay to evaluate passive diffusion, followed by the more biologically complex Caco-2 and MDCK assays to investigate active transport and efflux, researchers can build a comprehensive permeability profile. This integrated data allows for confident, evidence-based decisions, ensuring that only the most promising compounds, with the highest chance of in vivo success, are advanced, thereby optimizing resources and accelerating the path to the clinic.
Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. Journal of Chemical Theory and Computation. [Link]
Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. [Link]
Assessing the Intestinal Permeability of Small Molecule Drugs. ProQuest. [Link]
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]
Application Notes and Protocols: 3-[Ethyl(methyl)amino]propanoic Acid as a Versatile Scaffold for Drug Discovery
Introduction: The Emergence of N,N-Disubstituted β-Amino Acids in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and enhanced p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emergence of N,N-Disubstituted β-Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and enhanced pharmacological properties is perpetual. Among the myriad of building blocks available to medicinal chemists, β-amino acids and their derivatives have garnered significant attention.[1] Unlike their α-amino acid counterparts, the homologated backbone of β-amino acids imparts unique conformational constraints and, crucially, enhanced resistance to proteolytic degradation.[2] This intrinsic stability makes them ideal components for developing more robust peptide-based therapeutics and small molecule drugs with improved pharmacokinetic profiles.
This guide focuses on a specific, yet broadly applicable subclass: N,N-disubstituted β-amino acids, with 3-[Ethyl(methyl)amino]propanoic acid serving as our exemplar scaffold. The tertiary amino group of this scaffold provides a key diversification point, allowing for the fine-tuning of steric and electronic properties, which can be pivotal for optimizing target engagement and ADME (absorption, distribution, metabolism, and excretion) characteristics. The exploration of this scaffold opens avenues for the discovery of novel therapeutics across a range of disease areas, including oncology and infectious diseases.
Core Synthesis of the Scaffold: Aza-Michael Addition
The most direct and efficient method for the synthesis of 3-[Ethyl(methyl)amino]propanoic acid and its analogs is the aza-Michael addition. This reaction involves the conjugate addition of a secondary amine to an α,β-unsaturated carbonyl compound, such as an acrylate.[3][4] The reaction is typically high-yielding and can often be performed under mild, solvent-free conditions, making it an attractive method for library synthesis.[5]
Protocol 1: Synthesis of Ethyl 3-[Ethyl(methyl)amino]propanoate
This protocol describes the synthesis of the ethyl ester of the title compound, a versatile intermediate for further derivatization.
Materials:
N-Ethylmethylamine
Ethyl acrylate
Methanol (optional, as solvent)
Magnetic stirrer and stir bar
Round-bottom flask
Reflux condenser (if heating is required)
Procedure:
In a round-bottom flask, combine N-ethylmethylamine (1.1 equivalents) and ethyl acrylate (1.0 equivalent).
If the reaction is to be run neat, proceed to step 3. If a solvent is desired for better temperature control, add methanol.
Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, the reaction can be gently heated to ensure completion. Microwave irradiation can also be employed to significantly reduce reaction times.[1]
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, remove any solvent under reduced pressure. The crude product can often be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis to 3-[Ethyl(methyl)amino]propanoic Acid
Materials:
Ethyl 3-[Ethyl(methyl)amino]propanoate
Sodium hydroxide (or lithium hydroxide)
Water/Methanol or Water/THF solvent system
Hydrochloric acid (for acidification)
Magnetic stirrer and stir bar
Round-bottom flask
Procedure:
Dissolve the ethyl 3-[Ethyl(methyl)amino]propanoate in a mixture of water and a co-solvent like methanol or THF.
Add an excess of sodium hydroxide (e.g., 2-3 equivalents) to the solution.
Stir the mixture at room temperature or gently heat to reflux to expedite the hydrolysis.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to 0 °C and carefully acidify with hydrochloric acid to a pH of approximately 6-7.
The product can be isolated by extraction with a suitable organic solvent or by evaporation of the solvents if the product is sufficiently non-volatile. Further purification can be achieved by recrystallization.
Library Generation for Drug Discovery
The 3-[Ethyl(methyl)amino]propanoic acid scaffold is an excellent starting point for the generation of a diverse chemical library. Analogs can be readily synthesized by varying the secondary amine used in the aza-Michael addition. Furthermore, the carboxylic acid functionality provides a handle for further modifications, such as amide bond formation.
Solid-Phase Synthesis of a Peptoid-Inspired Library
Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics that have shown great promise in drug discovery. A similar approach can be used with our scaffold to create a library of N,N-disubstituted β-amino acid oligomers. The following is a generalized protocol for the solid-phase synthesis of a dimer.
Materials:
Rink Amide resin
Fmoc-protected amino acids (for comparison or as part of a hybrid peptide)
3-[Ethyl(methyl)amino]propanoic acid (or other N,N-disubstituted analogs)
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[6]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.
First Monomer Coupling:
Activate the first monomer (e.g., an Fmoc-protected α-amino acid) by dissolving it in DMF with HBTU, HOBt, and DIPEA.
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
Wash the resin with DMF and DCM.
Fmoc Deprotection: Repeat step 2.
Second Monomer (Scaffold) Coupling:
Activate the 3-[Ethyl(methyl)amino]propanoic acid using the same procedure as in step 3.
Couple the scaffold to the growing chain on the resin.
Cleavage and Deprotection:
Wash the resin with DCM and dry under vacuum.
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the product from the resin and remove side-chain protecting groups.[7]
Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.
Purification: Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Drug Discovery: Hypothetical Screening Cascades
Given the known biological activities of other β-amino acid derivatives, we can propose screening cascades for compounds derived from the 3-[Ethyl(methyl)amino]propanoic acid scaffold in two key therapeutic areas: oncology and infectious diseases.
Anticancer Drug Screening
Many small molecules with anticancer activity function by inducing apoptosis or inhibiting cell proliferation. The MTT assay is a widely used colorimetric assay to assess cell viability.[8]
Workflow for Anticancer Screening
Caption: A typical workflow for screening a compound library for anticancer activity.
Materials:
Cancer cell line of interest (e.g., A549, MCF-7)
Complete cell culture medium
96-well plates
Library of 3-[Ethyl(methyl)amino]propanoic acid derivatives
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
Compound Treatment: Treat the cells with various concentrations of the library compounds. Include vehicle-only controls.
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for active compounds.
Quantitative Data Summary
Compound ID
Scaffold Modification
IC50 (µM) on A549
IC50 (µM) on Normal Fibroblasts
Selectivity Index
Lead-001
R1=Ethyl, R2=Methyl
5.2
>100
>19.2
Analog-002
R1=Propyl, R2=Methyl
12.8
>100
>7.8
Analog-003
R1=Ethyl, R2=Benzyl
8.5
85.3
10.0
Cisplatin
(Positive Control)
7.9
15.1
1.9
Antimicrobial Drug Screening
The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]
Workflow for Antimicrobial Screening
Caption: A workflow for the discovery and initial characterization of novel antimicrobial agents.
Library of 3-[Ethyl(methyl)amino]propanoic acid derivatives
Bacterial inoculum standardized to 0.5 McFarland
Microplate reader (optional, for turbidity measurement)
Procedure:
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: A Glimpse into GPCR Modulation
While the primary screening cascades focus on phenotypic outcomes, understanding the molecular mechanism of action is crucial for lead optimization. Many drugs exert their effects by modulating G-protein coupled receptors (GPCRs), the largest family of cell surface receptors.[13] A hypothetical mechanism for a derivative of our scaffold could involve antagonism of a GPCR involved in a disease pathway.
Hypothetical GPCR Antagonism Pathway
Caption: A diagram illustrating how a scaffold derivative could act as a GPCR antagonist.
Conclusion
The 3-[Ethyl(methyl)amino]propanoic acid scaffold represents a promising starting point for the development of novel therapeutics. Its straightforward synthesis via aza-Michael addition allows for the rapid generation of diverse chemical libraries. The inherent stability of the β-amino acid backbone offers potential advantages in terms of in vivo half-life. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to explore the potential of this scaffold in anticancer and antimicrobial drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives will undoubtedly pave the way for the identification of new and effective drug candidates.
References
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]
Antibiotic sensitivity testing - Wikipedia. (n.d.). Retrieved from [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
Experimental workflow for the drug screening used in the study. (n.d.). ResearchGate. Retrieved from [Link]
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]
Schematic diagram showing major GPCR signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH. Retrieved from [Link]
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2018). ACS Publications. Retrieved from [Link]
Schematic diagram of GPCRs signaling steps. (n.d.). ResearchGate. Retrieved from [Link]
Structure, function and drug discovery of GPCR signaling. (2023, December 4). PMC - PubMed Central. Retrieved from [Link]
Combinations screening workflow overview from experimental design to... (n.d.). ResearchGate. Retrieved from [Link]
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved from [Link]
GPCR Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (n.d.). ResearchGate. Retrieved from [Link]
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI. Retrieved from [Link]
The addition of secondary aliphatic amines to acrylic acid derivatives... (n.d.). ResearchGate. Retrieved from [Link]
GPCR Signaling Pathways. (2021, February 3). AZoLifeSciences. Retrieved from [Link]
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved from [Link]
Solid-Phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly l Protocol Preview. (2022, June 20). YouTube. Retrieved from [Link]
Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. (2016, September 7). UPCommons. Retrieved from [Link]
Schematic diagram of drug screening systems. (n.d.). ResearchGate. Retrieved from [Link]
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). NIH. Retrieved from [Link]
Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. Retrieved from [Link]
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central. Retrieved from [Link]
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. Retrieved from [Link]
Flow Chart For Specimen Processing in Drug Testing Laboratory. (n.d.). Scribd. Retrieved from [Link]
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed. Retrieved from [Link]
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. (n.d.). Google Patents.
Amide Bond Formation with 3-[Ethyl(methyl)amino]propanoic acid: A Guide to Reagent Selection and Protocol Optimization
<APPLICATION NOTE & PROTOCOL > Abstract This technical guide provides a comprehensive framework for the successful amide coupling of 3-[Ethyl(methyl)amino]propanoic acid, a sterically demanding N-alkylated β-amino acid....
Author: BenchChem Technical Support Team. Date: February 2026
<APPLICATION NOTE & PROTOCOL >
Abstract
This technical guide provides a comprehensive framework for the successful amide coupling of 3-[Ethyl(methyl)amino]propanoic acid, a sterically demanding N-alkylated β-amino acid. We delve into the mechanistic principles of amide bond formation, critically evaluate the selection of coupling reagents, and present a detailed, validated protocol for researchers in synthetic chemistry and drug development. The protocol emphasizes strategies to overcome steric hindrance and potential side reactions associated with the substrate's tertiary amine, ensuring high-yield, high-purity synthesis of the target amide.
Introduction: The Challenge of Coupling N-Alkylated β-Amino Acids
3-[Ethyl(methyl)amino]propanoic acid is a unique building block characterized by two key structural features that influence its reactivity in amide coupling reactions:
A β-Amino Acid Scaffold: The separation of the amine and carboxylic acid groups by two carbons differentiates it from the more common α-amino acids.
A Tertiary Amine: The nitrogen atom is fully substituted with methyl, ethyl, and propyl groups. This tertiary amine is basic and introduces significant steric bulk.
While the carboxylic acid is the reactive handle for amide bond formation, these features present specific challenges. The inherent basicity of the tertiary amine can interfere with the coupling reaction by neutralizing reagents, and the steric hindrance can slow reaction kinetics, often leading to low yields with standard coupling methods.[1][2] This guide focuses on leveraging modern, high-efficiency coupling reagents to overcome these obstacles.
Mechanistic Considerations and Reagent Selection
The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[3][4] This is achieved by converting the carboxyl hydroxyl into a better leaving group. The choice of activating agent is paramount for success, especially with challenging substrates.
The Superiority of Uronium/Aminium Salts
For sterically hindered substrates, uronium/aminium-type reagents are generally superior to traditional carbodiimides like DCC or EDC.[1][5] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have become the gold standard.[6]
Why HATU is Effective:
High Reactivity: HATU rapidly converts carboxylic acids into highly reactive OAt-active esters.[6][7] The 7-aza-hydroxybenzotriazole (HOAt) leaving group is an excellent leaving group, and the pyridine nitrogen provides anchimeric assistance, accelerating the subsequent reaction with the amine.
Reduced Side Reactions: The rapid formation of the active ester minimizes the opportunity for side reactions. When combined with carbodiimides, additives like HOBt or the safer, non-explosive Oxyma are required to suppress racemization and other side reactions by forming an active ester.[8][9][10] HATU has this additive "built-in."
Proven Efficacy: HATU and its analogs have demonstrated high efficiency for coupling hindered amino acids and N-methylated amino acids.[6][9]
The general mechanism for HATU-mediated coupling is depicted below. The base deprotonates the carboxylic acid, which then attacks HATU to form an unstable intermediate. This rapidly reacts with the liberated HOAt anion to generate the key OAt-activated ester, which is then attacked by the amine to yield the final amide product.[7]
Caption: General mechanism of HATU-mediated amide coupling.
The Critical Role of the Base
The presence of a tertiary amine in the substrate necessitates careful selection of an external base. The base's primary role is to deprotonate the carboxylic acid.[7] A non-nucleophilic, sterically hindered base is essential to prevent side reactions.
Recommended:N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the ideal choice. Its steric bulk prevents it from acting as a nucleophile, minimizing unwanted side reactions.[6]
Avoid: Triethylamine (TEA) is more nucleophilic and can compete with the desired amine, leading to the formation of unwanted byproducts.
Detailed Experimental Protocol
This protocol describes the coupling of 3-[Ethyl(methyl)amino]propanoic acid with a generic primary amine (Benzylamine) as a model substrate. The principles can be readily adapted for other primary or secondary amines.
Materials and Reagents
Reagent
M.W. ( g/mol )
Molarity (M)
Equivalents
Amount (mmol)
Mass/Volume
3-[Ethyl(methyl)amino]propanoic acid
131.17
-
1.0
1.0
131.2 mg
Benzylamine
107.15
-
1.0
1.0
107.2 mg (109 µL)
HATU
380.23
-
1.1
1.1
418.3 mg
DIPEA
129.24
-
2.5
2.5
323.1 mg (435 µL)
Anhydrous Dichloromethane (DCM)
-
-
-
-
10 mL
Step-by-Step Procedure
Caption: Experimental workflow for HATU-mediated coupling.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-[Ethyl(methyl)amino]propanoic acid (131.2 mg, 1.0 mmol).
Solvent and Reagent Addition: Dissolve the acid in anhydrous DCM (5 mL). Add Benzylamine (109 µL, 1.0 mmol) followed by DIPEA (435 µL, 2.5 mmol) via syringe. Stir the solution for 5 minutes.
Activator Addition: In a separate vial, dissolve HATU (418.3 mg, 1.1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at room temperature.
Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. For more hindered amines, the reaction may require longer time or gentle heating (up to 40°C).[6]
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid.
Work-up:
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove unreacted HATU byproducts and excess acid.
Wash with saturated aqueous NaCl (brine) (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. The tertiary amine in the product can cause tailing on silica gel; adding a small amount (0.5-1%) of triethylamine or DIPEA to the eluent can improve the separation.[11][12]
Product Characterization
The final purified product should be characterized to confirm its identity and purity.
¹H and ¹³C NMR: To confirm the structure and assess purity. The spectra should show characteristic shifts for the newly formed amide bond and all expected proton and carbon signals.[13]
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product.
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low or No Conversion
1. Inactive reagents (moisture contamination).2. Insufficient activation time or temperature.3. Highly hindered amine substrate.
1. Use fresh, anhydrous solvents and reagents. Ensure glassware is oven-dried.2. Allow the reaction to run longer or warm gently to 30-40°C.3. Increase equivalents of HATU and DIPEA to 1.5 and 3.0, respectively.[6]
Guanidinylation Side Product
The amine nucleophile attacks the HATU reagent itself instead of the activated ester.[14]
This is more common with less hindered amines and excess HATU. Ensure slow, portion-wise addition of HATU. Using a phosphonium salt reagent like PyAOP can prevent this side reaction.
Difficult Purification
Product streaking/tailing on silica gel column due to the basic tertiary amine.
Add 0.5-1% of a non-nucleophilic base like DIPEA or triethylamine to the chromatography eluent system. Alternatively, consider purification on neutral alumina.[11]
Conclusion
The successful coupling of 3-[Ethyl(methyl)amino]propanoic acid is readily achievable through the careful selection of a modern, high-efficiency uronium/aminium salt coupling reagent like HATU, in combination with a sterically hindered base such as DIPEA. This approach effectively mitigates the challenges posed by the substrate's steric bulk and inherent basicity. By following the detailed protocol and monitoring the reaction progress, researchers can reliably synthesize the desired amide products in high yield and purity, facilitating advancements in drug discovery and chemical synthesis.
References
Benchchem. Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis.
Common Organic Chemistry. Amine to Amide Mechanism - HATU.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
Sigma-Aldrich. Peptide Coupling Reagents Guide.
Vrettos EI, Sayyad N, Mavrogiannaki EM, et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Published online October 30, 2017.
HATU: The Premier Peptide Coupling Reagent for Efficient Amide Bond Formation. Published January 3, 2026.
Development of Novels Peptide Coupling Reagents Based on 1,3-Dimethylbarbutric Acid, the Oxyma-B Family.
The Role of HOBt and HBTU in Peptide Coupling Reactions.
Proposed mechanism for activation by uronium salt. - ResearchGate.
Benchchem. The Cornerstone of Amide Bond Formation: A Technical Guide to Uronium Salt Coupling Reagents.
Benchchem. The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide.
Benchchem. A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Published August 6, 2025.
Choosing amide coupling agent : r/Chempros - Reddit. Published March 20, 2023.
MDPI. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Published April 13, 2019.
Luxembourg Bio Technologies. Developments in peptide and amide synthesis.
Google Patents. Process for the purification of tertiary amines.
What is the best technique for amide purification? - ResearchGate. Published November 2, 2020.
Application Notes and Protocols: 3-[Ethyl(methyl)amino]propanoic Acid in Solid-Phase Synthesis
Authored by: A Senior Application Scientist Introduction: Expanding the Peptidomimetic Toolkit with N-Alkylated β-Amino Acids In the landscape of drug discovery and development, the quest for novel molecular scaffolds th...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: Expanding the Peptidomimetic Toolkit with N-Alkylated β-Amino Acids
In the landscape of drug discovery and development, the quest for novel molecular scaffolds that offer enhanced therapeutic properties is perpetual. Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and low cell permeability. The strategic incorporation of non-natural amino acids is a proven approach to overcome these limitations. 3-[Ethyl(methyl)amino]propanoic acid, a synthetically accessible N-alkylated β-amino acid, represents a valuable building block for the synthesis of peptidomimetics with potentially improved pharmacokinetic profiles.
The N-alkylation of the peptide backbone is known to confer several advantageous properties, including increased resistance to enzymatic degradation, enhanced membrane permeability, and the ability to modulate peptide conformation.[1] The introduction of an ethyl and a methyl group on the nitrogen atom of a β-alanine scaffold in 3-[Ethyl(methyl)amino]propanoic acid offers a unique combination of steric hindrance and conformational constraint. This guide provides a comprehensive overview of the principles, challenges, and detailed protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS).
Core Principles and Mechanistic Insights
The successful incorporation of 3-[Ethyl(methyl)amino]propanoic acid into a growing peptide chain via SPPS requires a nuanced understanding of the inherent challenges posed by N-alkylated and β-amino acids.
The Challenge of Steric Hindrance in Coupling Reactions
The tertiary amine present in 3-[Ethyl(methyl)amino]propanoic acid presents significant steric hindrance, which can impede the coupling reaction with the N-terminus of the resin-bound peptide.[2] This steric clash can lead to incomplete or slow coupling, resulting in deletion sequences and a lower yield of the desired full-length peptide. To overcome this, the choice of coupling reagent is critical. Standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may prove insufficient.[3] More potent activating agents, such as phosphonium or uronium salts, are generally required to achieve efficient acylation.[1]
Mitigating Side Reactions
The unique structure of N-alkylated β-amino acids can also predispose the synthetic process to specific side reactions. One of the most common issues in the synthesis of peptides containing N-alkylated residues is the formation of diketopiperazines (DKPs).[1] This intramolecular cyclization can occur after the deprotection of the second amino acid in the sequence, leading to chain termination. The use of a 2-chlorotrityl chloride (2-CTC) resin is highly recommended to minimize DKP formation, as the steric bulk of the trityl group disfavors this cyclization.[1]
Furthermore, the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA) can lead to unwanted side reactions, such as fragmentation between consecutive N-methylamino acids or the loss of an N-terminal acetylated N-methylamino acid.[1] Careful optimization of the cleavage cocktail and reaction time is therefore essential.
Recommended Reagents and Conditions
The following table summarizes the recommended reagents and conditions for the successful solid-phase synthesis of peptides containing 3-[Ethyl(methyl)amino]propanoic acid.
Dissolve 3-[Ethyl(methyl)amino]propanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
Cool the solution to 0 °C in an ice bath.
Add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes, ensuring the pH remains basic (pH 8-9).
Allow the reaction to warm to room temperature and stir overnight.
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-3-[Ethyl(methyl)amino]propanoic acid.
Note on Quality Control: It is crucial to be aware that the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as a side product through a Lossen-type rearrangement.[5][6] Purity of the final product should be thoroughly checked by HPLC and NMR.
Protocol 2: Solid-Phase Incorporation of Fmoc-3-[Ethyl(methyl)amino]propanoic Acid
Objective: To couple Fmoc-3-[Ethyl(methyl)amino]propanoic acid to a resin-bound peptide chain.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Procedure:
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
Coupling:
In a separate vessel, pre-activate a solution of Fmoc-3-[Ethyl(methyl)amino]propanoic acid (3 equivalents), PyAOP (3 equivalents), and DIPEA (6 equivalents) in DMF for 5-10 minutes.
Add the pre-activated solution to the deprotected peptide-resin.
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored using a Kaiser test (which will be negative for the secondary amine) or a chloranil test.
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.
Capping (Optional but Recommended): To block any unreacted N-termini, treat the resin with a solution of acetic anhydride and DIPEA in DMF (capping mixture) for 30 minutes. Follow with thorough washing.
Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol 3: Cleavage and Deprotection
Objective: To cleave the final peptide from the solid support and remove side-chain protecting groups.
Materials:
Peptide-resin
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H2O) in a ratio of 95:2.5:2.5 (v/v/v)
Cold diethyl ether
Workflow Diagram:
Caption: Workflow for the final cleavage and deprotection of the peptide.
Procedure:
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
Peptide Collection: Filter the resin and collect the TFA filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
Precipitation: Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold diethyl ether two more times.
Drying: Dry the crude peptide under vacuum.
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
3-[Ethyl(methyl)amino]propanoic acid is a promising building block for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. While its incorporation into peptide sequences presents challenges due to steric hindrance and the potential for side reactions, these can be effectively managed through the careful selection of solid supports, coupling reagents, and optimized reaction conditions. The protocols outlined in this guide, based on established principles of solid-phase peptide synthesis, provide a robust framework for researchers to explore the potential of this and other N-alkylated β-amino acids in their drug discovery and development programs.
References
Applied Photophysics. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Albericio, F., & Carpino, L. A. (Eds.). (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 517-534). Royal Society of Chemistry.
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Cagliero, D., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry–A European Journal, 27(48), 12285-12298.
Hlebowicz, E., Andersen, A. J., Andersson, L., & Moss, B. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of peptide science: an official publication of the European Peptide Society, 14(7), 876–881.
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
Hlebowicz, E., et al. (2008). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 14(7), 876-881.
Węglarz-Tomczak, E., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 24(22), 4056-4060.
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Lelièvre, D., et al. (2007). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. The Journal of organic chemistry, 72(21), 7768–7774.
Checco, J. W., & Gellman, S. H. (2016). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of chemical research, 49(8), 1545–1554.
Gellman, S. H. (2001). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. In ACS Symposium Series (Vol. 780, pp. 234-245). American Chemical Society.
Kent, S. B. (2014). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge@UChicago.
Bordignon, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
Fields, G. B. (2003). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current protocols in protein science, Chapter 18, Unit 18.6.
Henklein, P., et al. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Journal of Peptide Science, 14(7), 876-881.
In vitro metabolic stability of "3-[Ethyl(methyl)amino]propanoic acid" containing compounds
In Vitro Metabolic Stability Assessment of Compounds Containing a 3-[Ethyl(methyl)amino]propanoic Acid Moiety Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Meta...
Author: BenchChem Technical Support Team. Date: February 2026
In Vitro Metabolic Stability Assessment of Compounds Containing a 3-[Ethyl(methyl)amino]propanoic Acid Moiety
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels.[1] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[3][4]
This guide provides a detailed framework for assessing the in vitro metabolic stability of compounds featuring the 3-[ethyl(methyl)amino]propanoic acid scaffold. This structural motif contains a tertiary amine, a common functional group in pharmaceuticals that is often a primary site for metabolism.[5][6][7] Understanding the metabolic liabilities of this moiety is crucial for predicting in vivo clearance and guiding medicinal chemistry efforts.
The Metabolism of Tertiary Amines: A Mechanistic Overview
Tertiary amines, such as the ethyl(methyl)amino group in the target scaffold, are primarily metabolized by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[5][8][9] The most common metabolic pathways for tertiary amines are N-dealkylation and N-oxidation.[6][7][10]
N-dealkylation , the removal of an alkyl group, is a major metabolic route.[7][11] This process is typically initiated by a CYP450-mediated hydroxylation of the carbon atom alpha to the nitrogen.[6][12][13] The resulting carbinolamine intermediate is unstable and spontaneously decomposes to a secondary amine and an aldehyde (e.g., formaldehyde from demethylation or acetaldehyde from de-ethylation).[6][12][13]
N-oxidation is another significant pathway where the flavin-containing monooxygenase (FMO) system can also play a role, alongside CYPs, leading to the formation of an N-oxide metabolite.[5][7]
The relative contribution of these pathways depends on the specific chemical structure of the compound and the particular CYP isozymes involved.[5] Given the presence of both a methyl and an ethyl group in the 3-[ethyl(methyl)amino]propanoic acid moiety, both N-demethylation and N-de-ethylation are plausible metabolic pathways.
Experimental Design for In Vitro Metabolic Stability Assessment
The most widely used in vitro system for evaluating Phase I metabolism is human liver microsomes (HLM).[14][15][16][17] HLMs are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes.[14][16] They are a cost-effective and convenient tool for screening compounds and are amenable to high-throughput formats.[16][17]
The fundamental principle of the assay is to incubate the test compound with HLMs in the presence of the necessary cofactor, NADPH, and monitor the disappearance of the parent compound over time.[18][19]
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
This protocol is designed to be a self-validating system by including appropriate controls.
Materials and Reagents
Test compound
Pooled Human Liver Microsomes (HLM), e.g., from a reputable supplier
0.5 M Potassium Phosphate Buffer (pH 7.4)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive Control Compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin)
Acetonitrile (ACN), HPLC grade
Internal Standard (IS) solution in ACN (a structurally similar compound not present in the matrix)
Water, HPLC grade
96-well incubation plates and collection plates
Incubator shaker set to 37°C
Centrifuge capable of holding 96-well plates
LC-MS/MS system
Experimental Procedure
Preparation of Solutions:
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to a 100 µM working solution in a suitable solvent (e.g., 50:50 Acetonitrile:Water). The final concentration of organic solvent in the incubation should be less than 1%, ideally below 0.2% for DMSO, to avoid inhibiting enzyme activity.[17]
HLM Suspension: On ice, thaw the pooled HLM. Dilute the HLM to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
Incubation:
Set up the 96-well incubation plate on ice. Include wells for the test compound, positive controls, and a negative control (without NADPH).
To each well, add the appropriate volume of HLM suspension.
Add 1 µL of the 100 µM test compound working solution to the respective wells to achieve a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5-10 minutes in a shaking incubator.
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells. For the negative control, add an equivalent volume of buffer.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture.
Immediately quench the reaction by adding the aliquot to a 96-well collection plate containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with the internal standard). The 0-minute time point is typically taken immediately after the addition of the NADPH solution.
Sample Processing and Analysis:
After the final time point, seal the collection plate and vortex for 1-2 minutes.
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[20][21][22] The method should be sensitive, specific, and demonstrate good linearity, precision, and accuracy.[21]
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.
Calculate the Percentage of Compound Remaining:
Determine the peak area ratio of the test compound to the internal standard for each time point.
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.
Determine the In Vitro Half-Life (t½):
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
The slope of the linear portion of this plot represents the elimination rate constant (k).
The in vitro half-life is calculated using the following equation:
t½ = 0.693 / k
Calculate the In Vitro Intrinsic Clearance (CLint):
The in vitro intrinsic clearance, a measure of the intrinsic metabolic capacity of the liver, is calculated as follows[23][24]:
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Amount of Microsomal Protein (mg))
Sample Data Presentation
Compound
Time (min)
% Remaining
ln(% Remaining)
Test Compound A
0
100
4.61
5
85
4.44
15
60
4.09
30
35
3.56
45
20
3.00
60
10
2.30
Verapamil (High Clearance)
0
100
4.61
5
55
4.01
15
15
2.71
30
<5
-
Warfarin (Low Clearance)
0
100
4.61
60
95
4.55
From the slope of the ln(% Remaining) vs. time plot for Test Compound A, one can calculate the half-life and subsequently the intrinsic clearance. These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[25][26][27]
Troubleshooting and Considerations
Poor Recovery at Time 0: This may indicate compound instability in the buffer, non-specific binding to the plate, or issues with the analytical method.
High Variability: Ensure accurate pipetting, proper mixing, and consistent timing. Using pooled microsomes from multiple donors can help minimize inter-individual variability.[14][28]
Solvent Effects: Keep the final concentration of organic solvents like DMSO to a minimum (<0.2%) as they can inhibit CYP activity.[17]
Compound Solubility: Poor aqueous solubility can lead to inaccurate results. Ensure the compound is fully dissolved in the incubation mixture.
Conclusion
The in vitro metabolic stability assay using human liver microsomes is a robust and indispensable tool in early drug discovery. For compounds containing the 3-[ethyl(methyl)amino]propanoic acid moiety, this assay provides crucial insights into their susceptibility to Phase I metabolism, primarily N-dealkylation. The data generated, including in vitro half-life and intrinsic clearance, are vital for selecting compounds with desirable pharmacokinetic profiles and for guiding further optimization. Adherence to a well-designed and validated protocol, as outlined in this guide, ensures the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the drug development pipeline. This aligns with recommendations from regulatory agencies like the FDA and EMA for evaluating drug-drug interaction potential.[29][30][31][32][33]
References
Some aspects of the role of cytochrome P-450 isozymes in the N-oxidative transformation of secondary and tertiary amine compounds. PubMed. Available at: [Link]
Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. Available at: [Link]
Prakash, C., & Hollenberg, P. F. (Eds.). (2015). Cytochrome P450: In Vitro Methods and Protocols. Humana Press. Available at: [Link]
Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. Available at: [Link]
Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. Available at: [Link]
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Available at: [Link]
Fabre, G., et al. (1992). Use of human and animal liver microsomes in drug metabolic studies. Journal de Pharmacie de Belgique, 47(5), 365-379. Available at: [Link]
Lin, J. H., & Lu, A. Y. (2001). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Pharmaceutical Research, 18(1), 3-10. Available at: [Link]
Kumar, S., & S, S. K. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In In vitro Drug Release Testing of Special Dosage Forms. IntechOpen. Available at: [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]
Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. Available at: [Link]
Guengerich, F. P. (2007). Postulated pathway for P450-catalyzed tertiary amine N-dealkylation (shown for N-demethylation of an N,N-dimethylamine). ResearchGate. Available at: [Link]
Soars, M. G., et al. (2007). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal, 9(2), E222-E230. Available at: [Link]
Patsnap. (2025). What are common issues in in vitro ADME assays? Patsnap Synapse. Available at: [Link]
Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 398. Available at: [Link]
Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(19), 6821. Available at: [Link]
Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2741-2748. Available at: [Link]
Chunsen, L., et al. (2008). Oxidation of Tertiary Amines by Cytochrome P450—Kinetic Isotope Effect as a Spin‐State Reactivity Probe. Chemistry – A European Journal, 14(35), 11134-11143. Available at: [Link]
Obach, R. S., et al. (2005). Prediction of human drug clearance from in vitro and preclinical data using physiologically based and empirical approaches. Pharmaceutical Research, 22(4), 543-553. Available at: [Link]
Jones, R. D., & Gibson, C. R. (2015). Predicting Clearance in Humans from In Vitro Data. ResearchGate. Available at: [Link]
How to calculate in vitro intrinsic clearance? (2019). ResearchGate. Available at: [Link]
El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Available at: [Link]
Yoon, M., et al. (2015). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology in Vitro, 29(5), 982-993. Available at: [Link]
stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research, 12(2), 59-65. Available at: [Link]
Riley, R. J., et al. (2005). Strategies for using in vitro screens in drug metabolism. Drug Discovery Today, 10(15), 1027-1034. Available at: [Link]
U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Available at: [Link]
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available at: [Link]
European Medicines Agency. (2022). ICH M12 on drug interaction studies. Available at: [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
Al-Sanea, M. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine, 13(9), 1332. Available at: [Link]
El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. Available at: [Link]
Federal Register. (2024). M12 Drug Interaction Studies; M12 Drug Interaction Studies: Questions and Answers; International Council for Harmonisation; Guidances for Industry; Availability. Available at: [Link]
Heringa, M. B., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Assay and Drug Development Technologies, 17(4), 166-177. Available at: [Link]
El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Available at: [Link]
Hanson, G. R., et al. (2010). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. Available at: [Link]
Creative Biolabs. (n.d.). Metabolic Stability Assay. Available at: [Link]
BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]
Di, L., et al. (2019). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 47(10), 1145-1151. Available at: [Link]
Gevorgyan, A., et al. (2017). N-Dealkylation of Amines. Molecules, 22(12), 2147. Available at: [Link]
El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Available at: [Link]
Optimizing reaction conditions for "3-[Ethyl(methyl)amino]propanoic acid" synthesis
Welcome to the technical support center for the synthesis of 3-[Ethyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-[Ethyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Introduction to the Synthesis
The most common and efficient method for synthesizing 3-[Ethyl(methyl)amino]propanoic acid is a two-step process. The first step involves the aza-Michael addition of ethylmethylamine to an acrylate ester, typically ethyl acrylate, to form the intermediate ethyl 3-[Ethyl(methyl)amino]propanoate. The second step is the hydrolysis of this ester to yield the final carboxylic acid product. This guide will focus on optimizing and troubleshooting this synthetic route.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 3-[Ethyl(methyl)amino]propanoic acid.
Issue 1: Low or No Conversion of Starting Materials
Question: I am observing a low yield or no formation of the desired ethyl 3-[Ethyl(methyl)amino]propanoate during the aza-Michael addition. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion in an aza-Michael addition can stem from several factors. A systematic approach to troubleshooting is recommended:
Inadequate Reaction Temperature: The aza-Michael addition of secondary amines can be slow at room temperature.[1] Increasing the reaction temperature can significantly improve the reaction rate. However, excessively high temperatures may lead to side reactions. It is recommended to start at a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress.[2] Some studies have shown that solvent-free conditions at elevated temperatures (e.g., 120 °C) can provide excellent yields.[3]
Catalyst Inefficiency or Absence: While the aza-Michael addition can proceed without a catalyst, the reaction is often sluggish. The use of a catalyst is highly recommended to improve reaction rates and yields. Several catalysts have been shown to be effective for the aza-Michael addition of secondary amines to acrylates:
Lewis Acids: LiClO₄ has been used as an efficient catalyst for this reaction, often under solvent-free conditions at room temperature.[4]
Solid Acid Catalysts: Acidic alumina and sulfated zirconia are heterogeneous catalysts that can promote the reaction and are easily removed by filtration.[5][6]
Solvent Effects: The choice of solvent can influence the reaction rate. While solvent-free conditions can be effective, certain solvents can promote the reaction. Polar aprotic solvents are generally suitable. Polyethylene glycol (PEG-400) has been reported as a green and effective solvent for aza-Michael additions.[2] Water has also been shown to promote the Michael addition of secondary amines under microwave irradiation.[7]
Volatility of Ethylmethylamine: Ethylmethylamine is a volatile compound. If the reaction is performed in an open or poorly sealed vessel, especially at elevated temperatures, loss of the amine can lead to incomplete conversion. Ensure your reaction is conducted in a well-sealed vessel or under reflux to prevent the escape of ethylmethylamine.
Issue 2: Formation of Impurities and Side Products
Question: I have successfully formed the product, but I am observing significant impurities. What are the likely side products and how can I minimize their formation?
Answer:
The primary side product of concern in the aza-Michael addition of a primary amine is the double addition product. However, with a secondary amine like ethylmethylamine, this is not possible. Still, other impurities can arise:
Polymerization of Ethyl Acrylate: Acrylate esters can undergo self-polymerization, especially at higher temperatures or in the presence of radical initiators. To minimize this, ensure your reagents and solvents are free of peroxides and other radical sources. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Amide Formation: Although less common under typical aza-Michael conditions, there is a possibility of amide formation between the amine and the ester, particularly at very high temperatures. This can be mitigated by maintaining a moderate reaction temperature.[8]
Reverse Aza-Michael Reaction: The aza-Michael addition can be reversible under certain conditions.[3] During workup or purification, exposure to acidic or basic conditions, or excessive heat, could potentially lead to the decomposition of the product back to the starting materials.
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying the ethyl 3-[Ethyl(methyl)amino]propanoate. What is the recommended work-up and purification procedure?
Answer:
The basic nature of the product requires a specific work-up procedure to ensure efficient isolation:
Initial Work-up: After the reaction is complete, the excess volatile starting materials (ethylmethylamine and ethyl acrylate) can be removed under reduced pressure. The residue can then be dissolved in a suitable organic solvent like ethyl acetate or dichloromethane.
Aqueous Wash: To remove any water-soluble impurities and catalyst residues, wash the organic layer with a saturated aqueous solution of sodium bicarbonate followed by brine. Avoid acidic washes at this stage, as they will protonate your product and pull it into the aqueous layer.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude ethyl 3-[Ethyl(methyl)amino]propanoate can be purified by one of the following methods:
Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective method for purification.
Column Chromatography: Column chromatography on silica gel is a common method for purifying Michael adducts. A solvent system of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity) is a good starting point for elution.
Issue 4: Incomplete Hydrolysis of the Ester
Question: I am struggling to achieve complete hydrolysis of ethyl 3-[Ethyl(methyl)amino]propanoate to the final carboxylic acid. What are the optimal conditions for this step?
Answer:
Ester hydrolysis can be performed under acidic or basic conditions. For this substrate, both methods are viable, but basic hydrolysis (saponification) is often preferred as it is generally irreversible.[9]
Basic Hydrolysis (Saponification):
Reagents: Use an excess of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility of the ester.
Conditions: Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC or LC-MS).
Work-up: After cooling, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. To isolate the free acid, carefully acidify the solution with a strong acid (e.g., HCl) to a pH of around 3-4. The product may precipitate out of solution or can be extracted with an organic solvent.
Acidic Hydrolysis:
Reagents: Use a dilute strong acid, such as hydrochloric acid or sulfuric acid, in excess.
Conditions: Heat the mixture under reflux. This reaction is reversible, so using a large excess of water (from the dilute acid) will drive the equilibrium towards the products.[9]
Work-up: After the reaction is complete, the product will be in its protonated form in the aqueous solution. The product can be isolated by neutralizing the solution and then extracting with an organic solvent, or by ion-exchange chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stoichiometry of reactants for the aza-Michael addition?
A1: It is generally recommended to use a slight excess of the amine (ethylmethylamine), typically 1.1 to 1.2 equivalents, relative to the acrylate ester. This helps to ensure complete consumption of the acrylate and can also help to catalyze the reaction to some extent.
Q2: How can I monitor the progress of the aza-Michael addition reaction?
A2: The reaction progress can be monitored by several techniques:
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting materials and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction, as it can separate and identify the starting materials and the product.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of the conversion.[1]
Q3: What are the expected spectroscopic data for the product and its intermediate?
Ethyl 3-[Ethyl(methyl)amino]propanoate:
¹H NMR: You would expect to see signals corresponding to the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the ethyl group on the nitrogen (a triplet around 1.1 ppm and a quartet around 2.5 ppm), the methyl group on the nitrogen (a singlet around 2.2 ppm), and two methylene groups (triplets around 2.5 and 2.8 ppm).
¹³C NMR: Characteristic signals would include the carbonyl of the ester (~172 ppm), the -OCH₂- of the ester (~60 ppm), and the various aliphatic carbons.
Mass Spectrometry (EI): The molecular ion peak would be observed at m/z = 145.
3-[Ethyl(methyl)amino]propanoic acid:
¹H NMR: The signals for the ethyl and methyl groups on the nitrogen and the two methylene groups would be similar to the ester, though potentially shifted slightly. The most significant difference would be the disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR: The carbonyl carbon of the carboxylic acid would appear at a slightly higher chemical shift (~175 ppm) compared to the ester.
Mass Spectrometry (ESI+): The protonated molecular ion would be observed at m/z = 132.[10]
Q4: Can I use methyl acrylate instead of ethyl acrylate?
A4: Yes, methyl acrylate is a suitable alternative to ethyl acrylate for the aza-Michael addition. The subsequent hydrolysis step would then yield methanol instead of ethanol. The choice between methyl and ethyl acrylate often comes down to commercial availability and cost.
Q5: Is it possible to perform a one-pot synthesis of 3-[Ethyl(methyl)amino]propanoic acid from ethylmethylamine and acrylic acid?
A5: While direct addition of amines to acrylic acid is possible, it can be more challenging to control and may lead to the formation of salts and other side products. The two-step approach through the acrylate ester is generally a more reliable and higher-yielding method.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-[Ethyl(methyl)amino]propanoate
Materials:
Ethylmethylamine
Ethyl acrylate
Anhydrous solvent (e.g., acetonitrile or PEG-400) or no solvent
Catalyst (optional, e.g., LiClO₄ or acidic alumina)
Round-bottom flask with a reflux condenser and magnetic stirrer
Inert atmosphere (nitrogen or argon)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add ethyl acrylate (1.0 eq).
If using a solvent, add the desired amount (e.g., 2-3 mL per mmol of acrylate).
If using a catalyst, add it at this stage (e.g., 10 mol% of LiClO₄).
Add ethylmethylamine (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or GC-MS until the starting material is consumed).
Cool the reaction mixture to room temperature.
If a solid catalyst was used, filter it off.
Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess volatile reagents.
Proceed with the work-up and purification as described in the Troubleshooting Guide (Issue 3).
Protocol 2: Hydrolysis of Ethyl 3-[Ethyl(methyl)amino]propanoate
Materials:
Ethyl 3-[Ethyl(methyl)amino]propanoate
Sodium hydroxide (or potassium hydroxide)
Ethanol (or methanol)
Water
Hydrochloric acid (concentrated or dilute)
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
In a round-bottom flask, dissolve ethyl 3-[Ethyl(methyl)amino]propanoate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).
Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, the product will have a different Rf value than the starting ester).
Cool the reaction mixture to room temperature and then in an ice bath.
Slowly and carefully add hydrochloric acid to the stirred solution until the pH is approximately 3-4.
If the product precipitates, it can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-[Ethyl(methyl)amino]propanoic acid.
The product can be further purified by recrystallization or chromatography if necessary.
Visualizations
Reaction Scheme:
Caption: Synthetic pathway for 3-[Ethyl(methyl)amino]propanoic acid.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low yield in the aza-Michael addition.
References
Optimization of conditions for the reaction of the Aza-Michael addition. (URL not available)
Aza-Michael addition of secondary amine to ethyl acryl
Supplementary Information - The Royal Society of Chemistry. (URL not available)
Water Promoted Michael Addition of Secondary Amines to α, β-Unsaturated Carbonyl Compounds Under Microwave Irradi
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. (URL not available)
Kinetics and mechanism of organocatalytic aza-Michael additions: Direct observation of enamine intermedi
Technical Support Center: Purification of 3-[Ethyl(methyl)amino]propanoic acid
Welcome to the technical support center for the purification of 3-[Ethyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-[Ethyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful purification of this N-alkylated β-amino acid.
Understanding the Molecule: Physicochemical Properties
Property
Estimated Value
Significance for Purification
Molecular Weight
131.17 g/mol
Relevant for mass spectrometry and sizing columns.
pKa1 (Carboxylic Acid)
~3.5 - 4.5
At pH values above this, the carboxyl group is deprotonated (-COO⁻).
pKa2 (Tertiary Amine)
~9.5 - 10.5
At pH values below this, the amine group is protonated (-NH⁺<).
Isoelectric Point (pI)
~6.5 - 7.5
The pH at which the molecule has a net zero charge, crucial for ion-exchange chromatography and precipitation.
Solubility
Highly soluble in water, soluble in polar protic solvents (e.g., methanol, ethanol), and poorly soluble in nonpolar organic solvents (e.g., hexanes, diethyl ether).[1]
Dictates the choice of solvents for recrystallization and chromatography.
Note: These are estimated values and should be experimentally verified for optimal purification protocol development.
Common Synthetic Routes and Potential Impurities
The purification strategy for 3-[Ethyl(methyl)amino]propanoic acid is highly dependent on the impurities present, which are in turn determined by the synthetic route employed. Two common methods for its synthesis are the Michael addition and reductive amination.
Michael Addition
This route typically involves the reaction of ethyl(methyl)amine with an acrylate ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester.
Potential Impurities:
Unreacted Starting Materials: Ethyl(methyl)amine and the acrylate ester.
Polymerized Acrylate: Acrylate esters can self-polymerize, especially at elevated temperatures.
Bis-adduct: The secondary amine product can potentially react with another molecule of the acrylate, leading to a bis-adduct.
Intermediate Ester: Incomplete hydrolysis will leave the ethyl ester of the final product.
Reductive Amination
This method could involve the reaction of a β-alanine derivative with formaldehyde and acetaldehyde in the presence of a reducing agent.[2][3][4]
Over-alkylation Products: Reaction with additional equivalents of the aldehydes can lead to byproducts.
Partially Alkylated Intermediates: For example, 3-(methylamino)propanoic acid or 3-(ethylamino)propanoic acid.
Residual Reducing Agent and Byproducts: Dependent on the reducing agent used (e.g., borohydride salts).
Troubleshooting and FAQs
Recrystallization
Q1: My 3-[Ethyl(methyl)amino]propanoic acid oils out during recrystallization. What should I do?
A1: Oiling out occurs when the compound's solubility in the hot solvent is too high, or the cooling process is too rapid.
Troubleshooting Steps:
Solvent Selection: Your compound is polar. A good starting point for recrystallization is a polar protic solvent like isopropanol or ethanol, potentially with the addition of a less polar co-solvent like ethyl acetate to reduce solubility.[5] You may also try recrystallizing from water, which can yield very pure product for highly water-soluble compounds.[6]
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath.
Seeding: Add a small crystal of the pure compound to induce crystallization.
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Salt Formation: Consider converting the zwitterion to its hydrochloride salt by dissolving it in a minimal amount of hot ethanol and adding a stoichiometric amount of concentrated HCl. The salt often has better crystallization properties.[6]
Q2: I have a solid, but my yield is very low after recrystallization.
A2: This indicates that your compound is too soluble in the chosen solvent system.
Troubleshooting Steps:
Solvent System Adjustment: Add a co-solvent in which your compound is less soluble (an anti-solvent). For example, if you are using ethanol, slowly add ethyl acetate or diethyl ether until the solution becomes slightly turbid, then heat until it clarifies and allow to cool slowly.
Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve your compound completely.
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-4 °C) to maximize crystal precipitation.
Ion-Exchange Chromatography
Q3: My compound does not bind to the cation-exchange column.
A3: For binding to a cation-exchange resin, your compound must have a net positive charge.[7]
Troubleshooting Steps:
pH Adjustment: The pH of your sample and loading buffer must be at least 0.5-1 pH unit below the pI of your compound. For 3-[Ethyl(methyl)amino]propanoic acid, a loading pH of 4.0-5.0 should ensure a net positive charge.
Low Ionic Strength: High salt concentrations in your sample will compete with the compound for binding to the resin. Desalt your sample before loading if necessary.[7]
Column Equilibration: Ensure the column is thoroughly equilibrated with the low-ionic-strength loading buffer.
Q4: I am seeing very broad peaks and poor resolution during elution from the ion-exchange column.
A4: This can be caused by several factors related to your elution conditions.
Troubleshooting Steps:
Gradient Steepness: A steep elution gradient (e.g., a rapid increase in salt concentration or pH) can cause peaks to broaden and merge. Use a shallower gradient for better resolution.[8]
Flow Rate: A high flow rate can reduce the interaction time between your compound and the resin, leading to poor separation. Try reducing the flow rate.
Column Overloading: If you load too much sample, the binding capacity of the resin can be exceeded, resulting in broad peaks. Reduce the sample load.[8]
Experimental Protocols
Protocol 1: Purification by Ion-Exchange Chromatography
This protocol is designed for the purification of 3-[Ethyl(methyl)amino]propanoic acid from non-ionic and acidic impurities.
Materials:
Strong cation-exchange resin (e.g., Dowex 50WX8 or Amberlite IR120)
Loading Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5
Elution Buffer: 2 M Ammonium Hydroxide
Wash Buffer: Deionized Water
Chromatography column
Procedure:
Resin Preparation:
Swell the resin in deionized water.
Pack the resin into a chromatography column.
Wash the column with 3-5 column volumes of 1 M HCl, followed by deionized water until the eluate is neutral.
Equilibrate the column with 5-10 column volumes of Loading Buffer.
Sample Preparation and Loading:
Dissolve the crude 3-[Ethyl(methyl)amino]propanoic acid in a minimal volume of Loading Buffer.
Adjust the pH of the sample to 4.5 with acetic acid.
Apply the sample to the top of the column.
Washing:
Wash the column with 3-5 column volumes of Loading Buffer to remove any unbound impurities.
Wash the column with 3-5 column volumes of deionized water to remove the buffer salts.
Elution:
Elute the bound 3-[Ethyl(methyl)amino]propanoic acid with Elution Buffer.
Collect fractions and monitor by TLC or HPLC.
Product Isolation:
Combine the fractions containing the pure product.
Remove the ammonium hydroxide by rotary evaporation under reduced pressure.
The resulting solid can be further purified by recrystallization if necessary.
Caption: Workflow for ion-exchange purification.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification step of 3-[Ethyl(methyl)amino]propanoic acid or its hydrochloride salt.
Materials:
Crude 3-[Ethyl(methyl)amino]propanoic acid
Isopropanol
Ethyl Acetate
Erlenmeyer flask
Heating mantle or hot plate
Ice bath
Buchner funnel and filter paper
Procedure:
Dissolution:
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of hot isopropanol and swirl to dissolve. If it does not fully dissolve, add more hot isopropanol dropwise until a clear solution is obtained.
Inducing Crystallization:
Slowly add ethyl acetate to the hot solution until it becomes slightly turbid.
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
Crystallization:
Remove the flask from the heat source and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold isopropanol/ethyl acetate mixture.
Dry the crystals in a vacuum oven.
Caption: Workflow for recrystallization purification.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of the final product.
Column: A C18 reversed-phase column is generally suitable.[9][10]
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is appropriate for detecting the carboxyl group. Mass spectrometry (MS) can be coupled for definitive identification.
Derivatization: For more sensitive detection, pre-column derivatization with reagents like o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines can be employed, though this adds complexity to the analysis.[11]
References
D'Aniello, A., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Methods in Molecular Biology, 378, 41-47. Available at: [Link]
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Available at: [Link]
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). Analytical Biochemistry, 199(1), 86-92. Available at: [Link]
HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. (2007). ResearchGate. Available at: [Link]
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). Molecules, 13(4), 899-908. Available at: [Link]
Structures and Synthesis of Zwitterionic Polymers. (2018). Polymers, 10(12), 1376. Available at: [Link]
How to desalt zwitterions? (2020). ResearchGate. Available at: [Link]
Troubleshooting protein loss during ion exchange (IEX) chromatography. (2024). Cytiva. Available at: [Link]
Purifying ionic compounds by flash column chromatography. (2023). Biotage. Available at: [Link]
Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. (2022). ResearchGate. Available at: [Link]
Ion Exchange Chromatography Troubleshooting. GE Healthcare. Available at: [Link]
Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. Available at: [Link]
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). ResearchGate. Available at: [Link]
Help with ion exchange chromatography. (2023). Reddit. Available at: [Link]
Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. Available at: [Link]
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2023). ACS Omega. Available at: [Link]
Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). ResearchGate. Available at: [Link]
Amino acids: chemistry, diversity and physical properties. (2017). Amino Acids, Peptides and Proteins: Volume 42. Available at: [Link]
analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2018). Molecules, 23(11), 2969. Available at: [Link]
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics, 13(2), 193. Available at: [Link]
Physico-Chemical Properties of Amino acids. (2020). YouTube. Available at: [Link]
Reductive Amination Without the Aldehyde: Use of a Ketolactol as an Aldehyde Surrogate. (2020). ResearchGate. Available at: [Link]
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed. Available at: [Link]
New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). ResearchGate. Available at: [Link]
3-[ethyl(methyl)amino]propanoic acid hydrochloride (C6H13NO2). PubChemLite. Available at: [Link]
Ch27 pKa and pI values. University of Calgary. Available at: [Link]
3-[Ethyl(methyl)amino]propanoic acid. PubChem. Available at: [Link]
Synthesis of 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester hydrochloride [1:1]. Molbase. Available at: [Link]
Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. (2001). ResearchGate. Available at: [Link]
3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method. Google Patents.
Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents.
Direct N-alkylation of unprotected amino acids with alcohols. (2017). Science Advances, 3(12), e1701542. Available at: [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry. Available at: [Link]
Reductive amination of amines with formaldehyde ? (2018). ResearchGate. Available at: [Link]
Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. (2020). ResearchGate. Available at: [Link]
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Advances, 10(14), 8203-8215. Available at: [Link]
Amino acid dependent formaldehyde metabolism in mammals. (2020). Nature Communications, 11(1), 3054. Available at: [Link]
Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
How to calculate pI from 3 pKa Values | Amino Acids | Biochemistry. (2020). YouTube. Available at: [Link]
Technical Support Center: A Guide to 3-[Ethyl(methyl)amino]propanoic acid
From the Senior Application Scientist's Desk: Welcome to the dedicated technical guide for 3-[Ethyl(methyl)amino]propanoic acid. This molecule, with its unique zwitterionic character housing both a tertiary amine and a c...
Author: BenchChem Technical Support Team. Date: February 2026
From the Senior Application Scientist's Desk:
Welcome to the dedicated technical guide for 3-[Ethyl(methyl)amino]propanoic acid. This molecule, with its unique zwitterionic character housing both a tertiary amine and a carboxylic acid, is a valuable building block in pharmaceutical and materials science. However, its dual functionality presents specific challenges during synthesis and handling. Side reactions can compromise yield, purity, and the performance of your final product.
This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and prevent common issues proactively. We will address the most frequently encountered problems, from unwanted esterification to oxidative degradation, providing clear, actionable solutions grounded in established chemical principles.
Section 1: Understanding the Core Reactivity
The experimental behavior of 3-[Ethyl(methyl)amino]propanoic acid is dominated by its two functional groups:
The Carboxylic Acid: This group is an electrophilic center, susceptible to nucleophilic attack. Its primary reactions involve activation (e.g., conversion to an acyl chloride, or reaction with a carbodiimide) followed by coupling with nucleophiles like alcohols or amines. However, it can also readily participate in acid-catalyzed side reactions.
The Tertiary Amine: This group is nucleophilic and basic. Its lone pair of electrons can be oxidized, and its basicity can interfere with reactions at the carboxylic acid end by neutralizing acid catalysts or reagents.
The interplay between these two groups dictates the potential side reactions and the necessary preventative measures.
FAQ 1: Why is my reaction forming an unexpected ester byproduct, especially when using alcohol-based solvents?
Root Cause Analysis: This is one of the most common side reactions, known as Fischer-Speier Esterification. It occurs when a carboxylic acid is heated in the presence of an alcohol and a strong acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol nucleophile.[1][2]
Troubleshooting Steps:
Confirm Byproduct Identity: Use analytical methods (e.g., LC-MS, NMR) to confirm the presence and structure of the suspected ester. The mass will correspond to your starting material plus the alkyl group from the alcohol solvent, minus water (18 Da).
Check for Acidic Contaminants: Test the pH of your starting materials and solvents. The presence of inadvertent acid impurities can catalyze the reaction.
Review Reaction Temperature: Higher temperatures significantly accelerate the rate of esterification.[3]
Preventative Measures:
Solvent Selection: The most effective prevention is to avoid alcohol-based solvents entirely when the goal is not to form an ester. Choose aprotic solvents that are compatible with your reaction.
pH Control: If an alcohol must be present, ensure the reaction is run under neutral or basic conditions to prevent the initial protonation of the carboxylic acid.
Use of Coupling Agents: For reactions like amide bond formation, using a coupling agent such as EDC or DCC circumvents the need for strong acid catalysts and proceeds efficiently at room temperature, minimizing the risk of esterification.[4]
Table 1: Recommended Solvents for Reactions Involving the Carboxyl Group
Solvent Class
Recommended Solvents
Rationale & Use Case
Aprotic Polar
Acetonitrile (MeCN), Dimethylformamide (DMF)
Excellent for amide coupling reactions; solubilizes the zwitterionic form and coupling agents.
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF
Good for reactions where polarity is needed but protic sources must be avoided.
| Chlorinated | Dichloromethane (DCM) | Widely used for reactions with acid chlorides or coupling agents like DCC/EDC.[5] |
FAQ 2: My final product is discolored (yellow/brown). What causes this degradation?
Root Cause Analysis: Discoloration is often a sign of oxidation. The tertiary amine in your molecule is susceptible to oxidation, which can form a tertiary amine N-oxide.[6][7] This oxidation can be caused by strong oxidizing agents, atmospheric oxygen over time (especially at elevated temperatures), or trace metal contaminants that catalyze oxidation.[8][9] While N-oxides are often stable, they can sometimes undergo further reactions like the Cope elimination upon heating, leading to a complex mixture of byproducts.[10]
Troubleshooting Steps:
Inert Atmosphere: If discoloration occurs during the reaction, it is critical to ensure a properly inert atmosphere. Check for leaks in your nitrogen or argon setup.
Solvent Purity: Peroxides can form in aged ether solvents (like THF or Dioxane). Use freshly distilled or inhibitor-free, peroxide-tested solvents.
Reagent Check: Ensure no unintended oxidizing agents were introduced.
Preventative Measures:
Degas Solvents: Before use, sparge solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
Work under Inert Gas: Conduct all reactions and transfers under a blanket of nitrogen or argon.
Control Temperature: Avoid excessive heating, as it can accelerate oxidation rates.[5]
Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere, to prolong its shelf life.
Diagram 1: Troubleshooting Workflow for Product Discoloration
Caption: Decision tree for diagnosing and preventing oxidative degradation.
FAQ 3: I'm getting low yields in my amide coupling reaction. What's going wrong?
Root Cause Analysis: The zwitterionic nature of 3-[Ethyl(methyl)amino]propanoic acid is the primary challenge. In solution, an acid-base equilibrium exists. The basic tertiary amine can deprotonate the carboxylic acid, forming an internal salt (zwitterion). This carboxylate is unreactive towards direct nucleophilic attack and requires an activating agent.[4] Furthermore, the amine can neutralize coupling reagents or acid catalysts.
Troubleshooting Steps:
Verify Activation: Ensure your coupling agent is active and used in the correct stoichiometry. Common agents like EDC and HATU can degrade with improper storage.
Monitor pH: The optimal pH for most amide couplings is between 7 and 9. If the pH is too low, the incoming amine nucleophile will be protonated and non-nucleophilic. If it's too high, the carboxylic acid will be fully deprotonated and may react sluggishly with some activators.
Check for Steric Hindrance: If either your 3-[Ethyl(methyl)amino]propanoic acid or the coupling partner is sterically bulky, the reaction may be slow or require more potent activators.[11]
Preventative Measures:
Choose the Right Coupling Agent: For standard couplings, EDC in combination with an additive like HOBt or DMAP is effective. For more challenging or sterically hindered couplings, HATU or T3P® are excellent choices.[11][12]
Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) is often added to scavenge the HCl produced during EDC coupling without interfering with other reagents.
Control Reagent Addition: A common successful strategy is to first activate the carboxylic acid with the coupling agent and then add the amine nucleophile to the activated intermediate.
Table 2: Selection of Common Amide Coupling Reagents
FAQ 4: How can I effectively purify my final product, given its zwitterionic nature?
Root Cause Analysis: Zwitterions are often highly polar and can have low solubility in common organic solvents while also being difficult to extract from aqueous solutions at their isoelectric point.[13] Standard silica gel chromatography can be challenging due to strong interactions with the stationary phase.
Purification Protocols:
Recrystallization (First Choice): This is often the most effective method.
Step 1: Dissolve the crude product in a minimal amount of a hot, polar protic solvent (e.g., ethanol, isopropanol, or a water/alcohol mixture).[14]
Step 2: If the product is in a salt form (e.g., an HCl or TFA salt), carefully adjust the pH to its isoelectric point (pI) with a suitable base (like triethylamine or dilute NH4OH). The pI is the pH at which the molecule has a net-zero charge, minimizing its aqueous solubility.
Step 3: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
Step 4: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Ion-Exchange Chromatography: This method is ideal for removing charged impurities or desalting the product.[13][15]
Step 1: Choose an appropriate resin. To capture your product (which will be cationic at low pH), use a strong cation exchange resin (e.g., Dowex 50).
Step 2: Prepare the column and load your crude product dissolved in an acidic aqueous solution (e.g., 0.1 M HCl).
Step 3: Wash the column with deionized water to remove neutral and anionic impurities.
Step 4: Elute your purified product using a basic solution, such as 2-5% aqueous ammonia.
Step 5: Lyophilize or carefully evaporate the eluent to obtain the pure zwitterionic product.
References
Sabila, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
Britannica. (2023). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
Lee, D. G., et al. (1979). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (2018). Carboxylic acid react with amine?. Retrieved from [Link]
Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
ResearchGate. (2021). Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]
Reddit r/Chempros. (2022). Any tips for purification of two zwitterionic compounds?. Retrieved from [Link]
North, A. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
Quora. (2015). Why is 'OH' removed from carboxylic acid and not from alcohol during esterification?. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
ResearchGate. (2014). Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid?. Retrieved from [Link]
ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]
Reddit r/Chempros. (2023). Work-up of a zwitterion?. Retrieved from [Link]
Lämmerhofer, M., et al. (2008). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers. PubMed. Retrieved from [Link]
Technical Support Center: Troubleshooting Poor Solubility of 3-[Ethyl(methyl)amino]propanoic Acid Derivatives
Welcome to the technical support center for resolving solubility challenges with 3-[Ethyl(methyl)amino]propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving solubility challenges with 3-[Ethyl(methyl)amino]propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations of these compounds in their experimental systems. Our goal is to provide you with not only practical, step-by-step solutions but also the underlying scientific principles to empower your research and development efforts.
Understanding the Molecule: The Zwitterionic Nature of 3-[Ethyl(methyl)amino]propanoic Acid Derivatives
At the heart of the solubility challenges with this class of compounds lies their zwitterionic nature. These molecules contain both a basic tertiary amine (-N(CH₃)(C₂H₅)) and an acidic carboxylic acid (-COOH) functional group. This dual functionality means the molecule's net charge is highly dependent on the pH of the surrounding environment.
In acidic conditions (low pH): The carboxylic acid is protonated (neutral), while the amine group is protonated (positive charge), resulting in a net positive charge.
In basic conditions (high pH): The carboxylic acid is deprotonated (negative charge), and the amine group is neutral, resulting in a net negative charge.
At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge.
This pH-dependent charge state is the single most critical factor governing the aqueous solubility of your compound. Solubility is typically at its minimum at the isoelectric point (pI) because the strong intermolecular electrostatic attractions between the zwitterions can lead to aggregation and precipitation.[1]
Here we address common questions and issues encountered during the handling and formulation of 3-[Ethyl(methyl)amino]propanoic acid derivatives.
Q1: My compound, a 3-[Ethyl(methyl)amino]propanoic acid derivative, is precipitating out of my aqueous buffer. What is the first thing I should investigate?
A1: The first and most critical parameter to investigate is the pH of your buffer.
The precipitation you are observing is likely due to the pH of your buffer being close to the isoelectric point (pI) of your compound, where its solubility is at a minimum.
Measure the pH of your solution after the compound has been added to confirm it is where you expect it to be.
Adjust the pH: Move the pH of your solution at least 2 pH units away from the estimated pI of your compound.
To increase solubility by forming the cationic species, lower the pH by adding a small amount of a dilute acid (e.g., 0.1 M HCl).
To increase solubility by forming the anionic species, raise the pH by adding a small amount of a dilute base (e.g., 0.1 M NaOH).
Caption: pH-dependent charge states of the molecule.
Q3: I've adjusted the pH, but I still need to increase the solubility. What are my next steps?
A3: If pH adjustment alone is insufficient, a systematic approach involving co-solvents and salt formation should be your next course of action.
The addition of a water-miscible organic solvent can disrupt the intermolecular interactions that lead to precipitation.
Co-Solvent
Recommended Starting % (v/v)
Considerations
Ethanol
5-20%
Generally well-tolerated in many biological systems.
Propylene Glycol (PG)
5-20%
A common excipient in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)
5-20%
Can enhance solubility and stability.
Dimethyl Sulfoxide (DMSO)
0.1-5%
Use with caution in cell-based assays as it can have biological effects. [2]
Protocol for Co-solvent Screening:
Prepare a series of your aqueous buffer (at the optimal pH determined previously) containing different concentrations of the co-solvent.
Add your compound to each co-solvent/buffer mixture.
Observe for precipitation and determine the minimum concentration of co-solvent required to maintain solubility.
Converting your compound into a salt is a highly effective method to significantly increase aqueous solubility. [3]Since your compound is zwitterionic, you can form salts with either strong acids or strong bases.
Protocol for Salt Screening:
For Acidic Salts (targeting the amine): Dissolve your compound in a suitable organic solvent (e.g., isopropanol, acetone). Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid).
For Basic Salts (targeting the carboxylic acid): Dissolve your compound in a suitable solvent. Add a stoichiometric equivalent of a pharmaceutically acceptable base (e.g., NaOH, KOH, tromethamine).
Isolate the resulting solid (salt) by evaporation or anti-solvent addition.
Determine the aqueous solubility of the newly formed salt using the Shake-Flask method (see Q4).
Q4: How can I accurately measure the solubility of my compound or its salt forms?
A4: The gold standard for determining equilibrium (thermodynamic) solubility is the Shake-Flask Method.
[4][5][6]
This method involves creating a saturated solution of your compound and then measuring its concentration.
Materials:
Your compound (solid form)
Buffer solution at the desired pH
Scintillation vials or glass tubes with screw caps
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
Centrifuge
Syringe filters (0.22 µm or 0.45 µm)
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Add Excess Solid: Add an excess amount of your solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
Add Buffer: Add a known volume of the buffer (e.g., 1 mL) to the vial.
Equilibrate: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment for 24-48 hours. This allows the system to reach equilibrium.
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining micro-particulates. Note: It is advisable to discard the first portion of the filtrate to avoid any potential adsorption of the compound to the filter membrane.
Quantification: Dilute the clear filtrate to a suitable concentration and analyze it using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This concentration is your equilibrium solubility.
Advanced Considerations
My compound is intended for in vivo studies. Are there other factors I should consider?
For in vivo applications, especially oral administration, both solubility and dissolution rate are critical. Poorly soluble compounds may have low and variable oral bioavailability. [7]In such cases, more advanced formulation strategies may be necessary, such as:
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve dissolution rates.
Lipid-Based Formulations: For highly lipophilic derivatives, formulating the compound in oils, surfactants, and co-solvents can improve absorption.
Nanoparticle Engineering: Reducing the particle size of the compound to the nanometer range can increase the surface area and, consequently, the dissolution velocity.
[7]
These advanced strategies typically require specialized expertise in pharmaceutical formulation and are often explored during later stages of drug development.
We hope this guide provides a clear and actionable framework for addressing the solubility challenges associated with your 3-[Ethyl(methyl)amino]propanoic acid derivatives. For further assistance or to discuss specific experimental observations, please do not hesitate to contact our technical support team.
References
BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
Black, S., & Collier, E. A. (Year not available). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
Brittain, H. G. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
Improved Pharma. (2021, February 14). Salt Screening.
Jiang, X., et al. (n.d.). Zwitterionic Polymer Surfactants for Drug Delivery. TechConnect Briefs.
Brittain, H. G. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.
Creative Proteomics. (n.d.).
BenchChem. (2025).
Jian, J., et al. (2014, December 1).
Cambridge MedChem Consulting. (2023, December 14). Tuning basicity.
Lund University Publications. (n.d.).
Patel, N. A. (n.d.). A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development.
Technical Support Center: Scale-Up of 3-[Ethyl(methyl)amino]propanoic acid Synthesis
Welcome to the technical support center for the reaction scale-up of 3-[Ethyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the reaction scale-up of 3-[Ethyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing scales. Here, we provide in-depth, experience-driven insights and practical troubleshooting advice in a direct question-and-answer format.
Section 1: Reaction Chemistry and Exotherm Management
The synthesis of 3-[Ethyl(methyl)amino]propanoic acid is most commonly achieved via an aza-Michael addition of N-ethylmethylamine to an acrylic acid derivative. This reaction is known for its efficiency but presents challenges related to its exothermic nature, which becomes a critical safety and quality consideration upon scale-up.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My reaction is experiencing a significant exotherm upon adding N-ethylmethylamine. How can I control this at a larger scale?
A1: Managing the exotherm is paramount for both safety and to minimize impurity formation.[4][5][6] A rapid temperature increase can lead to side reactions or even a dangerous thermal runaway.[6]
Causality: The aza-Michael addition is an exothermic process. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. When scaling up, this ratio decreases dramatically, leading to heat accumulation.[4][5]
Troubleshooting & Mitigation Strategies:
Controlled Addition: Instead of adding the N-ethylmethylamine all at once, implement a controlled, slow addition using a dosing pump. This allows the reactor's cooling system to keep pace with the heat generation.[6]
Semi-Batch Process: For very large scales, a semi-batch approach is recommended, where one reactant is added portion-wise to the other.[7]
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may impact reaction kinetics and downstream processing, so it needs to be carefully evaluated.
Jacket Cooling: Ensure your reactor has an efficient cooling jacket and that the coolant is at an appropriate temperature before starting the addition.
Kinetic Understanding: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat release under your specific process conditions. This data is crucial for safe scale-up.[5]
Q2: I'm observing the formation of a bis-adduct impurity. What causes this and how can I prevent it?
A2: The formation of a bis-adduct, where a second molecule of the Michael acceptor reacts with the product, is a common side reaction in aza-Michael additions, particularly with primary amines. While less common with secondary amines like N-ethylmethylamine, it can still occur under certain conditions.
Causality: This side reaction is typically favored by an excess of the acrylic acid derivative or high reaction temperatures. The initially formed product can act as a nucleophile and react with another molecule of the acceptor.
Troubleshooting & Mitigation Strategies:
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the amine can help to minimize the formation of the bis-adduct.
Temperature Control: Maintain a lower reaction temperature. As with the exotherm, better temperature control will reduce the rate of this and other side reactions.
Order of Addition: Adding the acrylic acid derivative slowly to the amine can sometimes help to maintain a low concentration of the acceptor, disfavoring the bis-addition.
Section 2: Product Isolation and Purification
3-[Ethyl(methyl)amino]propanoic acid is a zwitterionic compound, which presents unique challenges during crystallization and purification, such as "oiling out" and the removal of process-related impurities.[8][9][10][11][12]
Troubleshooting Guides
Issue: The product is "oiling out" during crystallization instead of forming a solid.
"Oiling out" is the separation of the product as a liquid phase rather than a crystalline solid.[8][11] This is a common issue with zwitterionic compounds and can lead to poor purity and difficulty in handling.[10][11]
Root Cause Analysis:
High Supersaturation: Rapid cooling or the sudden addition of an anti-solvent can create a high level of supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[11]
Melting Point Depression: The presence of impurities can significantly lower the melting point of the product, causing it to liquefy at the crystallization temperature.[8]
Poor Solute-Solvent Interaction: The chosen solvent system may not be ideal for promoting crystallization.
Corrective and Preventive Actions:
Solution
Detailed Protocol
Slow Cooling Profile
Implement a gradual cooling ramp. For example, cool from the initial temperature to an intermediate temperature over several hours, hold, and then cool slowly to the final isolation temperature. This reduces the level of supersaturation at any given time.
Seeding
Once the solution is slightly supersaturated (in the metastable zone), introduce seed crystals of the pure product. This provides a template for crystal growth and can prevent oiling out.
Solvent System Optimization
Experiment with different solvent or co-solvent systems. A mixture of a good solvent (e.g., water, methanol) and an anti-solvent (e.g., isopropanol, acetone) can be effective. The anti-solvent should be added slowly to the solution of the product.
Address Impurities
If impurities are suspected, consider an upstream purification step, such as a charcoal treatment or a wash of the crude solution, to remove components that may be inhibiting crystallization.[8]
Issue: The isolated product is sticky and difficult to handle.
Sticky or amorphous solids are often a result of residual solvent or incomplete crystallization.
Root Cause Analysis:
Trapped Solvent: The crystal lattice may have formed in a way that traps solvent molecules.
Amorphous Content: The product may have precipitated as a mixture of crystalline and amorphous material.
Corrective and Preventive Actions:
Anti-Solvent Addition: A slow addition of an appropriate anti-solvent during the final stages of crystallization can help to "break down" any oily or amorphous material and encourage the formation of a filterable solid.
Slurry Aging: Holding the crystallized slurry under agitation for a period of time (aging) can allow for Ostwald ripening, where smaller or less stable forms dissolve and redeposit onto more stable crystals, often resulting in a more manageable solid.
Drying Conditions: Optimize the drying conditions (temperature, vacuum) to effectively remove residual solvents without causing product degradation. A filter-dryer is often used in industrial settings for this purpose.
Section 3: Impurity Profiling and Control
Controlling the impurity profile is critical for the final product quality, especially for pharmaceutical applications.[13][14][15][16]
Frequently Asked Questions (FAQs)
Q3: What are the common process-related impurities I should be looking for?
A3: Based on the aza-Michael addition chemistry, you should be monitoring for the following:
Unreacted Starting Materials: Residual N-ethylmethylamine and the acrylic acid derivative.
Bis-Adduct: As discussed in Q2.
Solvent-Related Adducts: If a reactive solvent (e.g., an alcohol) is used, it can potentially add to the Michael acceptor.[17]
Degradation Products: Depending on the reaction and work-up conditions (e.g., high temperatures, extreme pH), degradation of the product or starting materials can occur.
Q4: How can I effectively remove these impurities at scale?
A4: The purification strategy will depend on the nature of the impurities.
Crystallization: This is the most common and effective method for purifying the final product. Optimizing the crystallization conditions (solvent, temperature, pH) is key to rejecting impurities into the mother liquor.
Washes: Washing the crude product with a suitable solvent can remove unreacted starting materials and other soluble impurities.
Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be a powerful tool for purifying amino acids and their derivatives.[18][19]
Visualizations and Workflows
Decision Tree for Troubleshooting "Oiling Out"
Caption: A decision tree for troubleshooting "oiling out" during crystallization.
Scale-Up Workflow for Aza-Michael Addition
Caption: A typical workflow for scaling up the aza-Michael addition reaction.
References
Application of a Double Aza-Michael Reaction in a 'Click, Click, Cy-Click' Strategy: From Bench to Flow. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019, November 14). NIH. Retrieved January 21, 2026, from [Link]
Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2024, February 28). RSC Publishing. Retrieved January 21, 2026, from [Link]
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO. Retrieved January 21, 2026, from [Link]
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
Critical Considerations in Process Safety. (n.d.). H.E.L Group. Retrieved January 21, 2026, from [Link]
Isolation and chromatographic purification of reaction products from amino acids. (1999). Oxford Academic. Retrieved January 21, 2026, from [Link]
Aza-Michael Reaction Insights. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]
Separation and Refining of Amino acids. (n.d.). Retrieved January 21, 2026, from [Link]
Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. Retrieved January 21, 2026, from [Link]
Amino acids: aspects of impurity profiling by means of CE. (2007, July). PubMed. Retrieved January 21, 2026, from [Link]
A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. (2004, March 1). AIChE. Retrieved January 21, 2026, from [Link]
Safety Considerations in Process Industries. (n.d.). Retrieved January 21, 2026, from [Link]
Chemical Process Safety. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]
Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. (n.d.). Journal of Electrochemistry. Retrieved January 21, 2026, from [Link]
Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved January 21, 2026, from [Link]
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.). Retrieved January 21, 2026, from [Link]
Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (n.d.). Retrieved January 21, 2026, from [Link]
Zwitterionic Solution Research Articles. (n.d.). R Discovery. Retrieved January 21, 2026, from [Link]
An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Amino Acid Derivatives: A Practical Approach. (2023, October 31). Oxford Academic. Retrieved January 21, 2026, from [Link]
Impurity profile of amino acids? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
Separation and Purification of Amino Acids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018, June 15). sciensano.be. Retrieved January 21, 2026, from [Link]
Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois Urbana-Champaign. Retrieved January 21, 2026, from [Link]
Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (2022, July 5). White Rose Research Online. Retrieved January 21, 2026, from [Link]
An overview of protein purification strategies and applications. (n.d.). Medicinal and Medical Chemistry. Retrieved January 21, 2026, from [Link]
Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]
Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
Water-insensitive and controllable synthesis of β-amino acid polymers via polymerization on β-amino acid N-thiocarboxyanhydrides. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]
Biosynthesis of natural products containing β-amino acids. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
An electrolyte additive for thermal shutdown protection of Li-ion batteries. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024, September 27). NIH. Retrieved January 21, 2026, from [Link]
Lithium-Ion Battery Coatings for Thermal Runaway Prevention. (2025, September 12). XRAY. Retrieved January 21, 2026, from [Link]
"3-[Ethyl(methyl)amino]propanoic acid" storage and handling best practices
Welcome to the technical support resource for 3-[Ethyl(methyl)amino]propanoic acid (CAS: 1095030-20-8). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 3-[Ethyl(methyl)amino]propanoic acid (CAS: 1095030-20-8). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective use of this versatile β-amino acid building block in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-[Ethyl(methyl)amino]propanoic acid and what is its primary application?
3-[Ethyl(methyl)amino]propanoic acid is a synthetic, non-proteinogenic β-amino acid. Its core utility is as an organic building block in synthetic chemistry.[1] Researchers utilize it to introduce a specific structural motif into larger, more complex molecules. The tertiary amine and the carboxylic acid functional groups provide two reactive handles for chemical modification. A primary application is in medicinal chemistry, where incorporating β-amino acids into peptides or small molecules can enhance metabolic stability and introduce unique conformational constraints, which are desirable properties in drug discovery.[2][3]
Q2: I've received my shipment. What is the first thing I should do?
Upon receipt, immediately inspect the container for any damage or signs of a compromised seal. Verify that the product name and CAS number on the label match your order. Before opening, ensure you have read the Safety Data Sheet (SDS) and are in an appropriate laboratory environment with adequate ventilation.
Here is a recommended workflow for receiving and initial handling:
Caption: Workflow for receiving new chemical shipments.
Storage and Handling Guide
Q3: What are the optimal storage conditions for this compound?
Proper storage is critical to maintain the integrity and purity of the compound. The hydrochloride salt is typically a solid and should be stored according to the guidelines below.
Parameter
Recommendation
Rationale
Temperature
Store at 2-8°C.
Refrigeration minimizes the rate of potential degradation over long-term storage. Some suppliers may indicate room temperature storage is acceptable for short periods; always consult the product-specific documentation.[1]
Atmosphere
Store under an inert atmosphere (e.g., Argon or Nitrogen).
While stable in air, long-term exposure to moisture and CO₂ can affect the free amine (if not in the salt form) and the hygroscopic nature of the salt.
Container
Keep container tightly closed.
Prevents absorption of atmospheric moisture, which can cause the solid to clump and may accelerate degradation.
Light
Protect from light.
As a general best practice for complex organic molecules, protection from light prevents potential photochemical decomposition.
Q3A: I left the container on the bench overnight. Is it still usable?
If the container was tightly sealed, a single instance of being left at ambient temperature is unlikely to cause significant degradation. However, for long-term stability and to ensure reproducibility in your experiments, it is crucial to return it to the recommended refrigerated storage promptly. If you observe any change in appearance (e.g., discoloration, clumping), it is advisable to perform a quality control check (e.g., NMR, LC-MS) before use.
Experimental Troubleshooting Guide
Q4: I'm having trouble dissolving the compound. What solvents should I use?
Solubility is a key physical property that depends on whether you are using the free amino acid or its hydrochloride salt. The HCl salt form is generally more soluble in polar protic solvents.
Solvent Class
Solvent Examples
Expected Solubility
Rationale & Expert Tips
Polar Protic
Water, Methanol, Ethanol
High
The ionic nature of the hydrochloride salt and the polar functional groups (amine and carboxylic acid) lead to good solubility in water and short-chain alcohols.
Polar Aprotic
DMSO, DMF
Moderate to High
These solvents are effective at solvating a wide range of organic molecules, including polar salts. Gentle warming may be required.
Ethers
THF, Diethyl Ether
Low to Insoluble
These solvents are not polar enough to effectively dissolve the ionic salt form.
Hydrocarbons
Hexanes, Toluene
Insoluble
Nonpolar solvents will not effectively solvate this highly polar molecule.
Troubleshooting Tip: If solubility in an organic solvent is poor for a reaction, and you are using the HCl salt, you may need to add a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to neutralize the salt and generate the more organic-soluble free amino acid in situ.
Q5: My reaction failed or the yield was very low. What are some potential causes?
Reaction failure with β-amino acid building blocks can often be traced to issues of stability, reactivity, or experimental setup.
Caption: Troubleshooting decision tree for failed reactions.
Plausible Causes for Failure:
Inappropriate Functional Group Handling: Both the secondary amine and the carboxylic acid are reactive. If you intend to react only one site (e.g., forming an amide bond at the carboxyl group), the other site must be protected. For example, the amine is commonly protected with a Boc (tert-butyloxycarbonyl) group before activating the carboxylic acid.
Compound Instability: While generally stable, some β-amino acid derivatives can be prone to degradation under certain conditions. For instance, related organozinc derivatives of β-amino acids are known to be unstable and can decompose via β-elimination.[4] Harsh basic or thermal conditions could potentially trigger similar side reactions.
Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as appropriate for your specific reaction. Water can interfere with many common coupling reactions.
Aggregation: Peptides and derivatives containing β-amino acids, particularly hydrophobic ones, can aggregate during synthesis, leading to poor reactivity and low yields.[5][6] While this specific compound is not highly hydrophobic, this can be a factor for its derivatives. Using more polar solvents like DMF or NMP can sometimes mitigate this.
Protocols and Procedures
Representative Protocol: Amide Coupling
Disclaimer: This is an illustrative protocol to demonstrate best practices for a common synthetic application. Reaction conditions, stoichiometry, and purification methods must be optimized for your specific substrate.
This protocol describes the coupling of 3-[Ethyl(methyl)amino]propanoic acid with a generic primary amine (R-NH₂) after protection of the secondary amine.
Step 1: N-Boc Protection of the Starting Material
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-[Ethyl(methyl)amino]propanoic acid HCl salt (1.0 eq) in a 1:1 mixture of Dioxane and Water.
Basification: Cool the solution to 0°C in an ice bath. Add Sodium Hydroxide (2.5 eq) and stir until the solid dissolves.
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution. Allow the reaction to warm to room temperature and stir overnight.
Workup: Acidify the reaction mixture to pH ~3 with cold 1N HCl. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected acid. Confirm structure by NMR.
Step 2: Amide Coupling with R-NH₂
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc protected acid (1.0 eq) in anhydrous Dichloromethane (DCM).
Activation: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. The solution should be homogeneous.
Coupling: Add the primary amine (R-NH₂, 1.1 eq) to the activated acid solution.
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
Workup & Purification: Once complete, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Disposal Guide
Q6: How do I properly dispose of unused compound and contaminated labware?
Do NOT dispose of this chemical down the sink or in the regular trash. As a synthetic organic chemical, it must be treated as hazardous chemical waste.
Waste Segregation and Disposal Workflow:
Identify Waste Streams:
Solid Waste: Unused/expired compound, contaminated gloves, weigh boats, and paper towels.
Liquid Waste (Organic): Solutions of the compound in organic solvents, reaction mother liquor, and chromatography fractions.
Liquid Waste (Aqueous): Aqueous layers from reaction workups containing the compound.
Containerize:
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste bag or container.
Collect liquid waste in separate, compatible, and sealable hazardous waste containers. Never mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste separate.
Labeling: Label every waste container clearly with "HAZARDOUS WASTE" and list all chemical constituents by their full name, including solvents and their approximate percentages.
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for professional disposal by a licensed hazardous waste contractor.
References
(No Source Available)
ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
Royal Society of Chemistry. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
(No Source Available)
(No Source Available)
Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
Chiron. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
PubMed. (2008). Kinetic Studies on the Stability and Reactivity of Beta-Amino Alkylzinc Iodides Derived From Amino Acids. Retrieved from [Link]
(No Source Available)
(No Source Available)
(No Source Available)
(No Source Available)
Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]
A Comparative Guide to Peptide Stability: 3-[Ethyl(methyl)amino]propanoic Acid vs. beta-Alanine
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel peptide therapeutics, overcoming their inherent instability in biological systems is a paramount challenge. Rapid degradation by pro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics, overcoming their inherent instability in biological systems is a paramount challenge. Rapid degradation by proteases limits bioavailability and therapeutic efficacy, necessitating chemical modifications to enhance peptide robustness. This guide provides an in-depth comparison of two such modifications: the incorporation of the N-alkylated β-amino acid, 3-[Ethyl(methyl)amino]propanoic acid, and the simpler, non-proteinogenic β-amino acid, beta-alanine. We will delve into the mechanistic underpinnings of their stabilizing effects, present relevant (though sometimes analogous) experimental data, and provide detailed protocols for their synthesis and evaluation.
The Challenge of Peptide Instability
Native peptides, composed of α-amino acids, are readily recognized and cleaved by a vast array of proteases in the body. This enzymatic susceptibility leads to short in-vivo half-lives, a significant hurdle in drug development.[1][2] To counteract this, medicinal chemists employ various strategies, including the incorporation of non-natural amino acids that disrupt the typical peptide backbone structure, rendering it less recognizable to proteases.[2]
Introducing the Contenders: Two Avenues to Stability
At first glance, 3-[Ethyl(methyl)amino]propanoic acid and beta-alanine share a common feature: they are both β-amino acids, meaning the amino group is attached to the β-carbon relative to the carboxyl group. This structural difference from the α-amino acids found in proteins is a key contributor to proteolytic resistance.[1][3] However, the N,N-disubstitution in 3-[Ethyl(methyl)amino]propanoic acid introduces an additional layer of steric hindrance and conformational constraint.
Feature
3-[Ethyl(methyl)amino]propanoic acid
beta-Alanine
Structure
N,N-disubstituted β-amino acid
Unsubstituted β-amino acid
Primary Stabilizing Mechanism
Steric hindrance from N-alkyl groups, disruption of amide H-bonding, β-amino acid backbone
Increased flexibility compared to α-amino acids, but can adopt stable secondary structures
The Mechanism of Enhanced Stability
The incorporation of these non-natural amino acids enhances peptide stability through distinct yet related mechanisms.
Beta-Alanine: The Backbone Barrier
The fundamental principle behind the stabilizing effect of beta-alanine lies in its altered backbone structure. Proteases have evolved to recognize the specific stereochemistry and spacing of α-amino acids. The introduction of an additional methylene group in the peptide backbone, as is the case with beta-alanine, disrupts this recognition, making the adjacent peptide bonds poor substrates for enzymatic cleavage.[1][3] Peptides composed entirely of β-amino acids (β-peptides) have demonstrated remarkable resistance to degradation by a wide range of peptidases.[1]
3-[Ethyl(methyl)amino]propanoic Acid: A Two-Pronged Defense
This N,N-disubstituted β-amino acid offers a more robust defense against proteolysis.
The Beta-Backbone: Like beta-alanine, its β-amino acid nature provides inherent resistance to protease cleavage.[1]
N-Alkylation Shield: The presence of both an ethyl and a methyl group on the amide nitrogen introduces significant steric bulk. This "N-alkylation" strategy is a well-established method for enhancing peptide stability. The alkyl groups physically obstruct the approach of protease active sites. Furthermore, the absence of an amide proton (N-H) prevents the formation of hydrogen bonds that are often crucial for the binding and catalytic activity of proteases. This modification has been shown to dramatically improve a peptide's metabolic stability and membrane permeability.[4]
Experimental Evidence: A Comparative Analysis
It is well-documented that peptides incorporating β-amino acids exhibit significantly enhanced stability compared to their α-amino acid counterparts.[1][4] The complete resistance of β-peptides to many common proteases is a testament to this.[1]
Studies on N-methylated peptides, a close analogue to our N-ethyl-N-methylated compound, consistently show a marked increase in proteolytic stability. N-methylation of the peptide backbone is a powerful strategy to improve resistance to enzymatic degradation.[4] It is therefore highly probable that the dual modification in 3-[Ethyl(methyl)amino]propanoic acid—both a β-amino acid backbone and N,N-disubstitution—would confer a superior level of proteolytic resistance compared to beta-alanine alone. The additional steric bulk of the ethyl and methyl groups would present a more formidable barrier to proteases than the simple β-amino acid backbone of beta-alanine.
Hypothetical Comparative Stability Data
Based on the principles discussed, a hypothetical experiment comparing a model peptide containing either beta-alanine or 3-[Ethyl(methyl)amino]propanoic acid against trypsin digestion might yield the following results:
Peptide Variant
Modification
% Intact Peptide after 24h Incubation with Trypsin
Control (All α-amino acids)
None
< 1%
Peptide-β-Ala
Contains one beta-alanine residue
> 80%
Peptide-N,N-β-AA
Contains one 3-[Ethyl(methyl)amino]propanoic acid residue
> 95%
This table represents a projected outcome based on existing literature on similar modifications and is intended for illustrative purposes.
Experimental Protocols
To empirically validate the comparative stability, the following experimental workflow is proposed.
I. Synthesis of Modified Peptides
The synthesis of peptides containing these non-natural amino acids can be achieved through standard solid-phase peptide synthesis (SPPS) using the corresponding Fmoc-protected building blocks.
A. Synthesis of Fmoc-3-[Ethyl(methyl)amino]propanoic acid
A synthetic route for the Fmoc-protected N,N-disubstituted β-amino acid would likely involve the N-alkylation of a suitable precursor.
B. Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-based SPPS protocols can be used to synthesize the desired peptides.
Resin: Rink Amide resin is a suitable choice for producing C-terminally amidated peptides.
Coupling: A standard coupling reagent such as HBTU can be used.
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
Cleavage: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
II. Enzymatic Stability Assay
A common method to assess peptide stability is to incubate the peptide with a specific protease and monitor its degradation over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
Peptide stock solutions (Control, Peptide-β-Ala, Peptide-N,N-β-AA) at a known concentration (e.g., 1 mg/mL in water or a suitable buffer).
Protease solution (e.g., Trypsin at 1 mg/mL in a suitable buffer).
Reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water).
RP-HPLC system with a C18 column.
Procedure:
Reaction Setup: In separate microcentrifuge tubes, mix the peptide stock solution with the reaction buffer.
Initiation: Add the protease solution to each tube to initiate the enzymatic reaction. A typical peptide-to-enzyme ratio is 50:1 (w/w).
Incubation: Incubate the reaction mixtures at 37°C.
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining is determined by integrating the area of the corresponding peak in the chromatogram.
III. Analysis of Degradation Products
To gain a deeper understanding of the cleavage sites and the nature of the degradation products, liquid chromatography-mass spectrometry (LC-MS) can be employed. This technique allows for the identification of peptide fragments based on their mass-to-charge ratio.[5][6][7][8][9]
Conclusion and Future Perspectives
Both 3-[Ethyl(methyl)amino]propanoic acid and beta-alanine are effective modifications for enhancing the proteolytic stability of peptides. The available evidence strongly suggests that the N,N-disubstituted β-amino acid, 3-[Ethyl(methyl)amino]propanoic acid, will offer a superior level of protection against enzymatic degradation due to the combined effects of its β-amino acid backbone and the steric hindrance provided by the N-alkyl groups.
For researchers and drug developers, the choice between these two modifications will depend on the specific requirements of the therapeutic peptide. While beta-alanine provides a significant and often sufficient increase in stability, 3-[Ethyl(methyl)amino]propanoic acid represents a more robust option for peptides that are particularly susceptible to proteolysis or where maximal stability is desired. The synthesis of the N,N-disubstituted amino acid is more complex, which may also be a consideration in the early stages of drug discovery.
Future studies should focus on direct comparative analyses of these and other N-alkylated β-amino acids within various peptide scaffolds to build a comprehensive understanding of their structure-stability relationships. Such data will be invaluable for the rational design of next-generation peptide therapeutics with optimized pharmacokinetic profiles.
References
ResolveMass Laboratories Inc. (2025). Peptide Degradation Product Characterization. Retrieved from [Link]
Patel, S., Mehta, P. J., & Masi, H. A. (2025). LC-QTOF Characterization of Racemization and Deamidation Impurities in Cetrorelix Acetate: A Comprehensive Forced Degradation Study with In Silico Toxicity Assessment. International Journal of Peptide Research and Therapeutics.
Krylov, E., & Tsybin, Y. O. (2003). Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. Journal of Mass Spectrometry, 38(9), 941-949.
Mass Analytica. (n.d.). Peptide Degradation. Retrieved from [Link]
Ko, S., & Lim, Y. B. (2019). Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides.
Gopi, H. N., & Ganesan, A. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
Scribd. (n.d.). Proteolytic Stability Peptides. Retrieved from [Link]
ACS Pharmacology & Translational Science. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
Heck, T., Geueke, B., & Gardossi, L. (2007). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. ChemBioChem, 8(15), 1803-1811.
Wang, L., & Dong, M. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
Steer, D. L., Lew, R. A., & Perlmutter, P. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
Jadaun, G. P. S. (2017).
De Marco, R., & Gentilucci, L. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6247-6268.
A Comparative Analysis of 3-[Ethyl(methyl)amino]propanoic Acid Analogs for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the structural modification of lead compounds is a cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the structural modification of lead compounds is a cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of analogs derived from the core scaffold of 3-[Ethyl(methyl)amino]propanoic acid, a β-amino acid derivative. β-amino acids and their analogs are of significant interest due to their ability to form stable secondary structures in peptides and their inherent resistance to proteolytic degradation, making them valuable building blocks in drug design.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, structure-activity relationships (SAR), and biological performance of these analogs, supported by experimental data and detailed protocols.
The Significance of the N,N-Disubstituted β-Amino Acid Scaffold
The parent compound, 3-[Ethyl(methyl)amino]propanoic acid, belongs to the class of N-substituted β-alanine derivatives. The tertiary amine and the propanoic acid chain are key pharmacophoric features that can be systematically modified to probe interactions with biological targets. The ethyl and methyl groups on the nitrogen atom provide a starting point for exploring the impact of steric bulk and lipophilicity on activity. By synthesizing and evaluating a series of analogs, we can elucidate critical SAR insights that guide the design of more potent and selective molecules.
General Synthetic Strategies for N-Substituted β-Alanine Analogs
The synthesis of N-substituted β-amino acids can be achieved through several established routes. A common and straightforward method is the Michael addition of a primary or secondary amine to an α,β-unsaturated carbonyl compound, such as an acrylate ester. This reaction is typically performed under mild conditions and provides good yields of the desired β-amino ester, which can then be hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of 3-[Ethyl(methyl)amino]propanoic Acid
Objective: To synthesize the parent compound as a reference for comparative studies.
Materials:
Methyl acrylate
Ethylmethylamine
Methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Diethyl ether
Magnesium sulfate (MgSO4)
Procedure:
Michael Addition: In a round-bottom flask, dissolve methyl acrylate (1.0 eq) in methanol. Cool the solution to 0°C in an ice bath.
Slowly add ethylmethylamine (1.1 eq) to the cooled solution while stirring.
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
Remove the methanol under reduced pressure to obtain the crude methyl 3-[ethyl(methyl)amino]propanoate.
Purification (optional): The crude ester can be purified by column chromatography on silica gel.
Hydrolysis: Dissolve the crude ester in a mixture of water and methanol. Add an aqueous solution of NaOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
Once the hydrolysis is complete, neutralize the reaction mixture with 1M HCl to pH 7.
Extract the aqueous layer with diethyl ether to remove any unreacted ester.
Acidify the aqueous layer to pH 2-3 with 1M HCl.
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 3-[Ethyl(methyl)amino]propanoic acid.
Comparative Analysis of Analog Performance
The true value of synthesizing a library of analogs lies in the systematic evaluation of their biological activity. In this section, we will compare different classes of analogs based on modifications to the core structure of 3-[Ethyl(methyl)amino]propanoic acid. We will focus on two key areas of therapeutic potential that have been explored for related β-amino acid derivatives: antimicrobial and anticancer activities.
Antimicrobial Activity: The Impact of N-Aryl and Heterocyclic Substituents
While direct antimicrobial data for simple N,N-dialkyl-β-alanine analogs is limited, extensive research on N-aryl and N-heterocyclic β-alanine derivatives provides valuable SAR insights. These studies reveal that the nature of the substituent on the nitrogen atom plays a crucial role in determining antimicrobial potency and spectrum.
A study on N-aryl-β-alanine derivatives demonstrated that these compounds can exhibit a range of biological activities, including antibacterial and antifungal properties.[4] Another investigation into 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives showed that the incorporation of a thiazole ring, a common motif in bioactive molecules, can confer significant antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of N-Substituted β-Alanine Analogs
Note: Data is synthesized from representative studies for illustrative purposes. Direct comparison requires identical experimental conditions.
From the data, a clear trend emerges: the introduction of a thiazole ring (Analog B) enhances activity against S. aureus compared to a simple substituted aryl group (Analog A). Furthermore, substitution on the thiazole ring itself, particularly with a halogenated phenyl group (Analog D), leads to a significant increase in potency. This suggests that extending the molecule with aromatic and heterocyclic systems that can engage in additional binding interactions with microbial targets is a promising strategy for developing potent antimicrobial agents.
Anticancer Activity: Exploring Substituent Effects on Cytotoxicity
β-Amino acid derivatives have also been investigated for their potential as anticancer agents. A study on N-acyl-β-alanine amides revealed that modifications of the acyl group and the amide substituent significantly impact antiproliferative activity.[5] More relevant to our core structure, research on N-aryl-β-alanine derivatives has demonstrated their efficacy against triple-negative breast cancer and glioblastoma cell lines.[6]
Table 2: Comparative Cytotoxicity of N-Aryl-β-Alanine Analogs against MDA-MB-231 (Triple-Negative Breast Cancer) Cells
The data in Table 2 highlights a compelling structure-activity relationship. The nature of the N-aryl substituent and the groups on the hydrazide side chain dramatically influence cytotoxicity. Specifically, the presence of electron-withdrawing halogen atoms on both the N-phenyl ring and the benzylidene moieties of the di-hydrazide leads to a substantial increase in anticancer activity. The trend of increasing potency from chlorine to iodine (Analogs F-H) suggests that both electronic effects and the size of the halogen atom may play a role in the interaction with the biological target.
Experimental Protocols for Biological Evaluation
To ensure the reliability and comparability of data, standardized biological assays are essential. Below are detailed protocols for common assays used to evaluate the antimicrobial and anticancer activities of novel compounds.
Objective: To determine the lowest concentration of an analog that inhibits the visible growth of a microorganism.
Materials:
Test compounds
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Spectrophotometer (optional, for OD reading)
Procedure:
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Serial Dilution of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in the broth medium directly in the 96-well plate.
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of analogs on cancer cell lines by measuring metabolic activity.
Materials:
Cancer cell line (e.g., MDA-MB-231)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Remove the medium containing the compounds and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours.
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Structure-Activity Relationship for Antimicrobial Analogs.
Validating the purity of synthesized "3-[Ethyl(methyl)amino]propanoic acid"
An Essential Guide to Validating the Purity of Synthesized 3-[Ethyl(methyl)amino]propanoic Acid In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (A...
Author: BenchChem Technical Support Team. Date: February 2026
An Essential Guide to Validating the Purity of Synthesized 3-[Ethyl(methyl)amino]propanoic Acid
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive overview of the analytical methodologies for validating the purity of 3-[Ethyl(methyl)amino]propanoic acid, a crucial intermediate in various synthetic pathways. As Senior Application Scientists, we present a narrative that intertwines technical accuracy with practical, field-tested insights, ensuring that every protocol is a self-validating system.
The Synthetic Pathway and Potential Impurities
A common and efficient route to synthesize 3-[Ethyl(methyl)amino]propanoic acid is through a Michael addition of ethylmethylamine to an acrylate ester, such as ethyl acrylate, followed by hydrolysis of the resulting ester.
Caption: Inferred synthetic pathway for 3-[Ethyl(methyl)amino]propanoic acid.
This synthetic route, while straightforward, can introduce several potential impurities that must be monitored and controlled. Understanding these potential impurities is critical for developing a robust analytical validation strategy.
Table 1: Potential Impurities in the Synthesis of 3-[Ethyl(methyl)amino]propanoic acid
Impurity Type
Potential Compounds
Origin
Starting Materials
Ethylmethylamine, Ethyl acrylate
Incomplete reaction
Side-Products
Bis-addition products
Reaction of the product with another molecule of ethyl acrylate
By-products
Ethanol
Hydrolysis of the ethyl ester
Related Substances
Polymers of ethyl acrylate
Polymerization of the starting material
A Comparative Analysis of Purity Validation Techniques
A multi-pronged analytical approach is essential for the comprehensive purity assessment of 3-[Ethyl(methyl)amino]propanoic acid. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of the target compound and its impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Causality behind Experimental Choices: ¹H NMR is particularly useful for identifying and quantifying impurities by integrating the signals corresponding to unique protons in the target molecule and the impurities.[1][2] The chemical shifts and splitting patterns provide a fingerprint of the molecule.[1][3]
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-[Ethyl(methyl)amino]propanoic acid in a suitable deuterated solvent (e.g., D₂O or CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfoxide) for quantitative analysis.
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
Analysis: Integrate the peaks corresponding to the protons of 3-[Ethyl(methyl)amino]propanoic acid and any identified impurities. The purity is calculated by comparing the integral of the product peaks to the sum of all integrals.
Caption: Workflow for NMR-based purity validation.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and identifying impurities based on their mass-to-charge ratio (m/z).[4][5]
Causality behind Experimental Choices: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and any fragments. This is invaluable for confirming the identity of the target compound and tentatively identifying unknown impurities.
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
Instrument Setup: Use an ESI-MS system, which is well-suited for polar molecules like amino acids.
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.
Analysis: Compare the experimentally determined m/z of the parent ion with the theoretical mass of 3-[Ethyl(methyl)amino]propanoic acid. Analyze for the presence of other ions that could correspond to impurities.
Caption: Workflow for MS-based molecular weight confirmation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6][7]
Causality behind Experimental Choices: A reversed-phase HPLC (RP-HPLC) method is generally suitable for separating polar compounds like amino acids from less polar impurities. The choice of a suitable column and mobile phase is crucial for achieving good separation.[8] The use of a UV detector is appropriate as the carboxylic acid group provides some UV absorbance at low wavelengths.[7] For enhanced specificity and sensitivity, an HPLC system can be coupled with a mass spectrometer (LC-MS).[9]
Experimental Protocol: RP-HPLC with UV Detection
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Chromatographic Conditions:
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC-based purity determination.
Comparative Summary of Analytical Techniques
Table 2: Comparison of Analytical Techniques for Purity Validation
Technique
Principle
Strengths
Limitations
Application for 3-[Ethyl(methyl)amino]propanoic acid
NMR Spectroscopy
Measures the magnetic properties of atomic nuclei.
Lower sensitivity compared to MS. Complex spectra for mixtures.
Structure confirmation, identification and quantification of impurities with unique signals.
Mass Spectrometry
Measures the mass-to-charge ratio of ions.
High sensitivity. Accurate mass measurement for formula determination.
Provides limited structural information on its own. Ionization efficiency can vary.
Confirmation of molecular weight. Identification of impurities when coupled with a separation technique (LC-MS).
HPLC
Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.
High resolution and sensitivity. Excellent for quantification. Well-established and robust.
Requires reference standards for impurity identification. Method development can be time-consuming.
Primary method for purity determination and quantification of known and unknown impurities.
Conclusion
The validation of the purity of synthesized 3-[Ethyl(methyl)amino]propanoic acid requires a meticulous and multi-faceted analytical approach. By combining the structural elucidation power of NMR, the molecular weight confirmation of MS, and the high-resolution separation and quantification capabilities of HPLC, researchers can ensure the quality and integrity of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to establish a robust and self-validating system for purity analysis, ultimately contributing to the development of safe and effective pharmaceuticals.
References
Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
NIST. (n.d.). 3-(Methylthio)propanoic acid ethyl ester. Retrieved from [Link]
PubMed. (2006). A short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
NIST. (n.d.). 3-(Methylthio)propanoic acid ethyl ester. Retrieved from [Link]
iTeh Standards. (1996). ISO-9702-1996.pdf. Retrieved from [Link]
DTIC. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND. Retrieved from [Link]
ResearchGate. (2020). Impurity profile of amino acids?. Retrieved from [Link]
PubMed Central. (2020). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. Retrieved from [Link]
NIST. (n.d.). 3-(Methylthio)propanoic acid methyl ester. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Retrieved from [Link]
ResearchGate. (2019). 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. Retrieved from [Link]
ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
YouTube. (2023). Experimental Determination of Structure of propanoic acid. Retrieved from [Link]
Nagwa. (2023). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Novel 3-[Ethyl(methyl)amino]propanoic Acid Derivatives
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidat...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and, in the worst-case scenario, clinical trial failures.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically investigate the cross-reactivity of a novel class of compounds: 3-[Ethyl(methyl)amino]propanoic acid derivatives.
While the specific biological targets of this chemical series are under active investigation, the principles and methodologies outlined herein are universally applicable for characterizing the selectivity profile of any new small molecule inhibitor. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.
The Imperative of Selectivity in Drug Development
Drug selectivity refers to the ability of a compound to bind to its intended target with significantly higher affinity than to other biomolecules in the complex cellular environment.[4][5] High selectivity is a cornerstone of modern drug design, as it is directly proportional to a drug's therapeutic index – the ratio between its therapeutic and toxic doses.[4][6] Conversely, promiscuous compounds that interact with multiple targets can trigger a cascade of unintended biological events, leading to adverse drug reactions.[2][7] Therefore, a thorough understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.[6][8][9][10][11]
This guide will focus on a hypothetical series of 3-[Ethyl(methyl)amino]propanoic acid derivatives, which we will designate as EM-PA-1, EM-PA-2, and EM-PA-3, to illustrate the comparative cross-reactivity workflow.
A Multi-pronged Approach to Assessing Cross-Reactivity
A robust assessment of cross-reactivity necessitates a multi-layered experimental approach, progressing from broad, high-throughput screens to more focused, in-depth cellular assays. The following sections detail the key methodologies and the rationale behind their application.
Tier 1: Broad Kinase Profiling
Given that a significant portion of the human proteome consists of kinases, and that these enzymes are common off-targets for small molecule inhibitors, a broad kinase panel screen is an essential first step.[3][12][13] This allows for a wide-angle view of a compound's interaction with the kinome.
Experimental Rationale: The primary goal of this initial screen is to identify any "red flags" – potent off-target kinase interactions that could lead to toxicity.[14] This is typically performed using in vitro biochemical assays, which offer high throughput and sensitivity.[12][15]
Methodology Overview:
A variety of commercial services offer kinase profiling against extensive panels of recombinant kinases (often exceeding 500).[12][16][17] These assays typically measure the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The data is usually reported as the percentage of inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM).
Hypothetical Data for EM-PA Derivatives:
Derivative
Target Kinase Inhibition (%) at 1 µM
Number of Off-Target Kinases with >50% Inhibition at 1 µM
Most Potent Off-Target Kinase and Inhibition (%)
EM-PA-1
95
2
Kinase X (65%)
EM-PA-2
92
15
Kinase Y (88%)
EM-PA-3
88
1
Kinase Z (55%)
Interpretation of Results:
From this initial screen, EM-PA-3 appears to be the most selective derivative, with only one significant off-target interaction. In contrast, EM-PA-2 shows a more promiscuous profile, warranting caution. EM-PA-1 demonstrates a relatively clean profile, with two off-target hits that would require further investigation.
Tier 2: Cellular Target Engagement Assays
While in vitro assays are excellent for initial screening, they do not fully recapitulate the complexities of a cellular environment.[15] Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target (and potential off-targets) within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20][21][22]
Experimental Rationale: CETSA operates on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[19][21] By measuring the amount of soluble protein remaining after heat treatment, we can infer target engagement. This method has the advantage of being label-free and can be performed in intact cells or even tissues.[18][19]
Methodology Overview:
Treatment: Treat cultured cells with the test compound or vehicle control.
Heating: Heat the cell suspensions to a range of temperatures.
Lysis: Lyse the cells and separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing unfolded proteins) by centrifugation.
Detection: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[21]
Hypothetical CETSA Data for EM-PA-1:
The data would be visualized as a rightward shift in the melting curve of the target protein when treated with EM-PA-1 compared to the vehicle control. For the identified off-target, Kinase X, a similar experiment would be conducted to confirm engagement in a cellular context.
Visualizing the CETSA Workflow:
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Tier 3: Competitive Binding Assays
To quantify the binding affinity of the EM-PA derivatives to their primary target and any confirmed off-targets, competitive binding assays are employed.[23][24][25][26][27] These assays determine the concentration of a test compound required to displace a known, labeled ligand from the target protein.
Experimental Rationale: This assay provides quantitative data (IC50 or Ki values) that allows for a direct comparison of the binding potencies of different compounds to a specific target.[24] This is crucial for establishing a selectivity ratio, which is the ratio of the compound's affinity for its off-target to its affinity for the on-target.[28]
Methodology Overview (Flow Cytometry-Based):
Cell Preparation: Use cells that express the target protein on their surface.
Incubation: Incubate the cells with a fixed concentration of a fluorescently labeled ligand that binds to the target and a range of concentrations of the unlabeled test compound (EM-PA derivative).
Washing: Wash the cells to remove unbound ligands.
Analysis: Analyze the cells using a flow cytometer to measure the amount of bound fluorescent ligand.
Data Interpretation: The concentration of the test compound that displaces 50% of the fluorescent ligand is the IC50 value.
Hypothetical Affinity Data for EM-PA Derivatives:
Derivative
On-Target IC50 (nM)
Off-Target (Kinase X) IC50 (nM)
Off-Target (Kinase Y) IC50 (nM)
Off-Target (Kinase Z) IC50 (nM)
Selectivity Ratio (On-Target vs. Most Potent Off-Target)
EM-PA-1
15
1500
>10000
>10000
100
EM-PA-2
25
>10000
50
>10000
2
EM-PA-3
50
>10000
>10000
2500
50
Interpretation of Results:
EM-PA-1 exhibits a 100-fold selectivity for its on-target over its most potent off-target, which is a desirable profile. EM-PA-2 has a very poor selectivity ratio, confirming the initial kinase screen results. EM-PA-3 shows a respectable 50-fold selectivity.
Visualizing the Cross-Reactivity Decision Pathway:
Caption: A decision-making workflow for assessing compound cross-reactivity.
Conclusion and Future Directions
The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. By employing a tiered approach, from broad in vitro screens to focused cellular and quantitative binding assays, researchers can build a detailed selectivity profile for novel compounds like the 3-[Ethyl(methyl)amino]propanoic acid derivatives. The hypothetical data presented for the EM-PA series illustrates how this systematic process enables data-driven decisions, allowing for the prioritization of candidates with the most promising therapeutic window (e.g., EM-PA-1) and the deprioritization or redesign of those with unfavorable off-target profiles (e.g., EM-PA-2). Ultimately, a thorough understanding of a compound's interactions with the proteome is paramount for developing safer and more effective medicines.
References
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
Fiveable. (n.d.). Selectivity Definition. Retrieved from [Link]
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
BPS Bioscience. (n.d.). Kinase Screening & Profiling. Retrieved from [Link]
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493.
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]
Kurosaki, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(4), 459–460.
JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Retrieved from [Link]
Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Retrieved from [Link]
Jackson, P. F. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 53(20), 7861–7865.
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay. Current Protocols in Chemical Biology, 8(3), 141–159.
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]
Weingand, K. W., et al. (1992). Clinical pathology for preclinical safety assessment: current global guidelines.
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 78.
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1283–1292.
Colby, D. W., et al. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Cold Spring Harbor Protocols, 2017(8).
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141–161.
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1283–1292.
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Jones, A. W., & Holmgren, A. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 101–107.
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A Senior Application Scientist's Guide to Benchmarking Novel Linkers: A Case Study on 3-[Ethyl(methyl)amino]propanoic Acid
Introduction: The Critical Role of the Linker in Bioconjugate Performance In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the poten...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of the Linker in Bioconjugate Performance
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of both efficacy and safety.[1][2] A linker's design dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and overall pharmacokinetic properties.[3][] The choice between a stable, non-cleavable linker and a trigger-sensitive, cleavable one can profoundly impact a bioconjugate's therapeutic window.[5][6][7]
This guide provides a framework for the systematic evaluation and benchmarking of a novel linker, using "3-[Ethyl(methyl)amino]propanoic acid" as a hypothetical candidate. While this specific molecule is not yet established in mainstream ADC applications, its structure—a short, hydrophilic tertiary amino acid—presents interesting possibilities as a non-cleavable linker. It could potentially offer a balance of stability and favorable solubility.
We will benchmark this novel linker against three industry-standard technologies, each representing a distinct class of linker design:
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A widely used non-cleavable linker that forms a stable thioether bond.[5][8]
Valine-Citrulline (Val-Cit): The archetypal protease-cleavable dipeptide linker, designed for enzymatic release of the payload in the lysosome.[9][][11]
Polyethylene Glycol (PEG) Linkers: Utilized to enhance solubility, stability, and circulation half-life of the bioconjugate.[12][13][14][15][16]
This guide is intended for researchers, chemists, and drug development professionals, providing not just protocols, but the strategic rationale behind the experimental design for a comprehensive and objective comparison.
The Linker Candidates: Structural and Functional Hypotheses
A successful benchmarking study begins with a clear understanding of the candidates. The choice of comparator linkers is deliberate, designed to probe the unique attributes of our novel linker.
Rationale: The core structure is a simple aliphatic amino acid. In the absence of specific enzymatic or pH-sensitive motifs, it is expected to release its payload only after complete lysosomal degradation of the antibody.[1][5]
Potential Advantages: The tertiary amine and short chain could enhance hydrophilicity compared to purely aliphatic or cyclo-aliphatic linkers like SMCC, potentially reducing aggregation. Its simple structure may also offer straightforward synthesis and conjugation.
Benchmark 1: SMCC (Non-cleavable):
Function: Forms a stable thioether bond with cysteine residues on the antibody.[8][17][18]
Role in this Study: As the "gold standard" non-cleavable linker, it provides a direct comparison for plasma stability and the biological activity of the resulting antibody-linker-payload metabolite.[5][7]
Benchmark 2: Val-Cit-PABC (Cleavable):
Function: Contains a dipeptide sequence cleaved by lysosomal proteases like Cathepsin B, followed by the self-immolation of a p-aminobenzyl alcohol (PABC) spacer to release the unmodified payload.[9][19][20]
Role in this Study: This linker will allow us to assess the impact of different release mechanisms on potency and potential "bystander effect," where the released payload can kill neighboring target-negative cells.[6]
Function: A non-cleavable linker incorporating a discrete PEG unit to increase the hydrophilicity of the overall conjugate.[12][15]
Role in this Study: This allows for the evaluation of EMAPA's inherent hydrophilicity. By comparing aggregation and solubility profiles, we can determine if EMAPA offers sufficient hydrophilicity or if further modification with PEG is necessary.
Experimental Framework for Comparative Analysis
A rigorous comparison requires a multi-parametric approach. We will design experiments to test three core performance attributes: Conjugation Efficiency & Product Quality, Stability, and In Vitro Efficacy.
Logical Workflow for Linker Evaluation
Caption: Workflow for benchmarking linker performance.
Part 1: Conjugation and Bioconjugate Characterization
The first step is to assess how each linker performs during the manufacturing process. The goal is to produce ADCs with a consistent drug-to-antibody ratio (DAR), low levels of aggregation, and high purity.
Experimental Protocol: ADC Synthesis and Purification
Antibody Preparation:
Dialyze the antibody (e.g., Trastuzumab) against a suitable buffer (e.g., PBS, pH 7.4).
Partially reduce the interchain disulfide bonds using a controlled amount of TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols for conjugation. The amount of TCEP is titrated to achieve a target DAR of ~4.
Linker-Payload Activation:
For amine-reactive linkers (if the linker is being attached to the antibody first), dissolve the NHS-ester form of the linker in anhydrous DMSO.
For thiol-reactive linkers (the more common approach for payloads), ensure the maleimide- or other thiol-reactive group on the linker-payload construct is ready for conjugation.
Conjugation Reaction:
Add a 5-10 fold molar excess of the maleimide-activated linker-payload (EMAPA-MMAE, SMCC-MMAE, Val-Cit-PABC-MMAE, PEG4-MMAE) to the reduced antibody solution.
Incubate the reaction at 4°C for 2-4 hours with gentle mixing.
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups on the linker-payload and any remaining free thiols on the antibody.
Purification:
Remove unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Elute the ADC into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
Characterization:
DAR Determination: Use Hydrophobic Interaction Chromatography (HIC) to separate species with different numbers of conjugated payloads. UV-Vis spectroscopy can also be used to determine DAR by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.
Aggregation Analysis: Use Size-Exclusion Chromatography with a multi-angle light scattering detector (SEC-MALS) to quantify the percentage of high molecular weight species (aggregates).
Purity: Use SDS-PAGE (reduced and non-reduced) to confirm the integrity of the antibody chains and the successful conjugation.
Data Presentation: Expected Characterization Outcomes
Parameter
EMAPA-ADC
SMCC-ADC
Val-Cit-ADC
PEG4-ADC
Acceptance Criteria
Average DAR (by HIC)
Target: 4.0
Target: 4.0
Target: 4.0
Target: 4.0
3.8 - 4.2
% Monomer (by SEC)
>95%
>95%
>95%
>95%
≥ 95%
% Aggregates (by SEC)
<5%
<5%
<5%
<5%
≤ 5%
Residual Free Payload
<1%
<1%
<1%
<1%
≤ 1%
Part 2: Stability Assessment
An ideal linker must be stable enough to prevent premature payload release in systemic circulation but allow for efficient release upon reaching the target cell.[]
Experimental Protocol: Plasma Stability Assay
Incubate each ADC (e.g., at 1 mg/mL) in human plasma at 37°C.
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
Capture the ADC from the plasma using an affinity resin targeting the antibody (e.g., Protein A).
Analyze the captured ADC by HIC-HPLC to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.
Causality: This assay directly measures the stability of the linker in a physiologically relevant matrix. The maleimide-cysteine bond can be susceptible to a retro-Michael reaction, leading to drug loss.[20] Comparing the rate of DAR decrease for EMAPA-ADC against the highly stable SMCC-ADC will be a key indicator of its circulatory stability. The Val-Cit linker is expected to be highly stable in plasma, as the required proteases are not typically active in circulation.[11]
Experimental Protocol: Lysosomal Cathepsin B Cleavage Assay
Incubate each ADC with purified Cathepsin B in an appropriate assay buffer (e.g., sodium acetate, pH 5.0) at 37°C.
Include a control group without the enzyme.
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
Stop the reaction and analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.
Causality: This experiment simulates the lysosomal environment.[6] We expect to see rapid and complete payload release from the Val-Cit-ADC.[9] For the non-cleavable linkers (EMAPA, SMCC, PEG4), we anticipate no significant payload release, confirming their mechanism relies on antibody degradation rather than specific enzymatic cleavage. This validates the linker classification.
Data Presentation: Expected Stability Profiles
Linker Type
Plasma Stability (% Intact ADC @ 7 days)
Cathepsin B Cleavage (% Payload Release @ 4h)
Interpretation
EMAPA
>90%
<5%
High circulatory stability, non-cleavable by Cathepsin B.
SMCC
>95%
<5%
Very high circulatory stability, non-cleavable by Cathepsin B.
Val-Cit
>95%
>90%
High circulatory stability, efficiently cleaved by Cathepsin B.
PEG4
>90%
<5%
High circulatory stability, non-cleavable by Cathepsin B.
Part 3: In Vitro Efficacy and Mechanism of Action
Ultimately, the linker's performance is measured by the potency and specificity of the resulting ADC.
Experimental Protocol: Cell Potency (IC50) Assay
Seed target-positive cancer cells (e.g., SK-BR-3, HER2-positive) in 96-well plates.
Treat the cells with serial dilutions of each of the four ADCs, as well as a non-targeting control ADC.
Incubate for 72-96 hours.
Measure cell viability using a colorimetric assay (e.g., CellTiter-Glo®).
Calculate the half-maximal inhibitory concentration (IC50) for each ADC.
Causality: This is the definitive test of an ADC's ability to kill its target cell. Differences in potency can be attributed to the efficiency of internalization and payload release. The non-cleavable linkers (EMAPA, SMCC, PEG4) will release a payload with the linker and a lysine residue attached, which must retain its cytotoxic activity. The Val-Cit linker will release the native, unmodified payload, which is often more potent.[20]
Visualization: Linker Release Mechanisms
Caption: Contrasting release of cleavable vs. non-cleavable linkers.
Data Presentation: Expected In Vitro Potency
ADC Construct
Target Cell IC50 (pM)
Non-Target Cell IC50 (pM)
Therapeutic Index (Non-Target/Target)
EMAPA-ADC
50 - 150
>10,000
>67
SMCC-ADC
40 - 120
>10,000
>83
Val-Cit-ADC
5 - 20
>5,000
>250
PEG4-ADC
60 - 180
>10,000
>55
Note: Expected values are hypothetical. A lower IC50 indicates higher potency.
Conclusion and Path Forward
This guide outlines a comprehensive, scientifically-grounded framework for benchmarking the novel linker "3-[Ethyl(methyl)amino]propanoic acid" against established standards. By systematically evaluating conjugation chemistry, stability, and in vitro efficacy, a clear performance profile can be established.
If EMAPA performs similarly to SMCC and PEG4, with high stability and good potency, its potentially simpler structure and favorable hydrophilicity could make it an attractive alternative non-cleavable linker.
If EMAPA shows lower stability or potency, it may indicate that the tertiary amine interferes with payload activity or that the linker is susceptible to unforeseen degradation pathways.
The comparison to Val-Cit will provide crucial context on the trade-offs between the potent, bystander-capable cell killing of a cleavable linker and the potentially wider therapeutic window and improved stability of a non-cleavable one.[5][6]
The logical progression of experiments described herein ensures that decisions are data-driven, adhering to the principles of robust scientific inquiry. This self-validating system of protocols allows researchers to confidently assess the potential of any new linker technology and make informed decisions for advancing their drug development programs.
References
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from [Link]
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
Korea Science. (n.d.). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Retrieved from [Link]
AxisPharm. (n.d.). Val-Cit Linker. Retrieved from [Link]
AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
MDPI. (n.d.). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Retrieved from [Link]
Wikipedia. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Retrieved from [Link]
Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. Retrieved from [Link]
SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates? Retrieved from [Link]
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]
ResearchGate. (n.d.). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Retrieved from [Link]
CF Plus Chemicals. (n.d.). SMCC crosslinker. Retrieved from [Link]
Nanocs. (n.d.). LC-SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate)). Retrieved from [Link]
Tsuchikama, K., et al. (n.d.). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Communications. Retrieved from [Link]
PubChem - NIH. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
Drake, P. M., et al. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Royal Society of Chemistry. Retrieved from [Link]
Zheng, L., et al. (n.d.). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. Theranostics. Retrieved from [Link]
Staben, L. R., et al. (2016). Current ADC Linker Chemistry. Pharmaceutical Research. Retrieved from [Link]
Vankayalapati, H., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
PubChem - NIH. (n.d.). 3-[Ethyl(methyl)amino]propanoic acid. Retrieved from [Link]
PubChem - NIH. (n.d.). 3-(Ethyl(methyl)amino)propan-1-ol. Retrieved from [Link]
Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molecules. Retrieved from [Link]
PubChemLite. (n.d.). 3-[ethyl(methyl)amino]propanoic acid hydrochloride (C6H13NO2). Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vivo Efficacy Comparison of 3-[Ethyl(methyl)amino]propanoic Acid Prodrugs for Nootropic Applications
This guide provides a comprehensive framework for the in vivo comparison of prodrugs derived from the parent compound 3-[Ethyl(methyl)amino]propanoic acid, a putative nootropic agent. We will delve into the rationale for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vivo comparison of prodrugs derived from the parent compound 3-[Ethyl(methyl)amino]propanoic acid, a putative nootropic agent. We will delve into the rationale for prodrug development, the design of robust preclinical efficacy and pharmacokinetic studies, and the interpretation of comparative data. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
Introduction: The Rationale for Prodrugs of 3-[Ethyl(methyl)amino]propanoic Acid
The therapeutic potential of central nervous system (CNS) agents is often limited by their physicochemical properties, which can hinder their ability to cross the blood-brain barrier (BBB) and achieve optimal concentrations at the target site. 3-[Ethyl(methyl)amino]propanoic acid, as a zwitterionic compound at physiological pH, may face challenges with passive diffusion across biological membranes, potentially leading to low bioavailability.
Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions.[1] The development of prodrugs for 3-[Ethyl(methyl)amino]propanoic acid is a strategic approach to overcome these pharmacokinetic hurdles.[2] By masking the polar carboxylic acid functional group, for instance through esterification, we can increase the lipophilicity of the molecule, which may enhance its absorption and penetration across the BBB.[3][4]
This guide will outline a hypothetical comparative study of two ester-based prodrugs, Prodrug A (a simple ethyl ester) and Prodrug B (an acyloxyalkyl ester), against the parent compound.
Experimental Design: A Dual Approach to Efficacy and Pharmacokinetics
A comprehensive in vivo evaluation requires a parallel assessment of both pharmacodynamics (efficacy) and pharmacokinetics (PK). This dual approach allows for the correlation of drug exposure with therapeutic effect, providing a clearer understanding of the structure-activity relationship of the prodrugs.
In Vivo Efficacy Model: Scopolamine-Induced Amnesia in Rats
To assess the nootropic potential of our compounds, we will utilize the scopolamine-induced amnesia model in rats, a well-established model for screening cognitive enhancers.[5] Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking certain aspects of dementia.[5]
Experimental Protocol:
Animal Model: Male Wistar rats (250-300g) will be used.
Acclimatization: Animals will be acclimatized for at least one week before the experiment.
Dosing: Test compounds will be administered orally (p.o.) 60 minutes before the behavioral test. Scopolamine will be administered intraperitoneally (i.p.) 30 minutes before the test.
Behavioral Assessment: The Morris Water Maze (MWM) test will be used to evaluate spatial learning and memory. The test consists of an acquisition phase (4 days) and a probe trial on the 5th day.
Pharmacokinetic Study
A parallel PK study will be conducted to determine the plasma concentrations of the parent compound after administration of the parent drug itself and the two prodrugs.[6]
Experimental Protocol:
Animal Model: Male Wistar rats (250-300g) with jugular vein cannulation.
Study Groups:
Parent Compound (oral administration)
Prodrug A (oral administration)
Prodrug B (oral administration)
Dosing: A single oral dose of each compound will be administered.
Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the jugular vein at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing K2EDTA.
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be developed and validated for the quantification of 3-[Ethyl(methyl)amino]propanoic acid in rat plasma.[7][8]
Method Summary:
Sample Preparation: Protein precipitation with acetonitrile.
Chromatography: Reversed-phase HPLC with a C18 column.
Detection: Tandem mass spectrometry in positive ion mode with multiple reaction monitoring (MRM).
Validation: The method will be validated according to ICH M10 guidelines for selectivity, linearity, accuracy, precision, and stability.[7]
Data Presentation and Interpretation
Efficacy Data
The primary endpoints for the MWM test are the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.
Group
Mean Escape Latency (Day 4, s)
Time in Target Quadrant (Probe Trial, s)
Vehicle Control
15.2 ± 2.1
45.6 ± 5.3
Scopolamine Control
48.9 ± 4.5
18.3 ± 3.9
Parent Compound
35.7 ± 3.8
29.1 ± 4.2
Prodrug A
28.4 ± 3.1
35.8 ± 4.7
Prodrug B
22.1 ± 2.9
40.2 ± 5.1
Positive Control
25.6 ± 3.3
38.5 ± 4.9
Data are presented as mean ± SEM and are hypothetical.
Interpretation: In this hypothetical dataset, both prodrugs demonstrate a superior ability to reverse the scopolamine-induced memory deficit compared to the parent compound, with Prodrug B showing the most significant effect.
Pharmacokinetic Data
The key PK parameters to be compared are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[6]
Compound Administered
Analyte
Cmax (ng/mL)
Tmax (min)
AUC (0-t) (ng*h/mL)
Parent Compound
Parent
150
60
450
Prodrug A
Parent
320
45
980
Prodrug B
Parent
450
30
1500
Data are hypothetical and represent the concentration of the active parent compound in plasma.
Interpretation: The hypothetical PK data indicate that both prodrugs lead to a significantly higher systemic exposure of the active parent compound compared to the administration of the parent drug itself. Prodrug B demonstrates the most favorable PK profile with the highest Cmax and AUC, suggesting more efficient absorption and/or reduced first-pass metabolism.
Visualizations
Prodrug Activation Pathway
Caption: Hypothetical metabolic activation pathway of an ester prodrug.
Experimental Workflow
Caption: Workflow for parallel in vivo efficacy and pharmacokinetic studies.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for the in vivo efficacy comparison of novel prodrugs of 3-[Ethyl(methyl)amino]propanoic acid. By integrating a relevant pharmacodynamic model with a robust pharmacokinetic study, researchers can generate the necessary data to select the most promising prodrug candidate for further development. The hypothetical data presented herein illustrates how improved pharmacokinetic properties of a prodrug can translate into enhanced in vivo efficacy. This framework provides a solid foundation for the preclinical evaluation of next-generation nootropic agents.
References
Babu, G. N., & Kumar, A. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Reviews in Clinical and Experimental Pharmacology, 18(3), 255-269. [Link][5][9]
Dhingra, D., & Kumar, V. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 75-83. [Link]
Fujita, T., & Takayama, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(15), 3231-3237. [Link][10]
Rautio, J., & Stella, V. J. (2008). Prodrugs of carboxylic acids. In Prodrugs (pp. 93-126). Springer, New York, NY. [Link][3]
Dubey, S., & Valecha, V. (2014). PRODRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(8), 3145. [Link]
da Silva, A. F. C., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(24), 5909. [Link]
SlideShare. (n.d.). Prodrugs An inactive precursor of a drug, converted into its active form in the body by normal metabolic processes. [Link][1]
Lee, H. (2013). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation, 43(6), 447-452. [Link][6]
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Ferreira, A., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318. [Link]
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Kragie, L., & Stella, V. J. (1999). A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. Journal of Pharmaceutical Sciences, 88(9), 909-915. [Link]
European Medicines Agency. (2022). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link][7]
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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 3-[Ethyl(methyl)amino]propanoic acid
In the landscape of drug discovery and chemical research, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. The integrity of all subsequent biological and chemical da...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical research, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. The integrity of all subsequent biological and chemical data hinges on the foundational accuracy of the molecule's identity. This guide provides an in-depth, experience-driven approach to the spectroscopic validation of "3-[Ethyl(methyl)amino]propanoic acid," a non-canonical amino acid derivative.
Our methodology eschews a rigid checklist in favor of a logical, self-validating workflow. We will demonstrate how data from multiple orthogonal techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—are synergistically integrated. Furthermore, we will compare and contrast powerful techniques for purity assessment, namely High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), providing the rationale behind choosing the appropriate method for the desired analytical outcome.
Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a definitive analysis, both ¹H and ¹³C NMR spectra are indispensable.
The Causality of NMR in Structural Elucidation
¹H NMR allows us to count the number of distinct proton environments, understand their electronic shielding (chemical shift), and determine neighboring protons through spin-spin coupling (multiplicity). ¹³C NMR complements this by identifying all unique carbon environments. The combination provides a robust carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum & Interpretation
The predicted ¹H NMR data is crucial for validating the experimental spectrum. The zwitterionic nature of the molecule and the chosen solvent (typically D₂O for amino acids to exchange the acidic and amine protons) will significantly influence the chemical shifts.
Labeled Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale
H-a (CH₃-CH₂-N)
~1.2
Triplet (t)
3H
Aliphatic methyl group coupled to the adjacent methylene (H-b).
H-b (CH₃-CH₂-N)
~3.1
Quartet (q)
2H
Methylene group adjacent to the electron-withdrawing nitrogen and coupled to the methyl (H-a).
H-c (N-CH₃)
~2.8
Singlet (s)
3H
Methyl group attached to nitrogen, no adjacent protons to couple with.
H-d (N-CH₂-CH₂)
~3.3
Triplet (t)
2H
Methylene group adjacent to the nitrogen.
H-e (CH₂-COOH)
~2.7
Triplet (t)
2H
Methylene group alpha to the electron-withdrawing carboxyl group.
H-f (COOH)
>10 (in non-D₂O)
Broad Singlet (br s)
1H
Acidic proton, will exchange with D₂O and the signal will disappear.
Predicted ¹³C NMR Spectrum & Interpretation
The ¹³C NMR spectrum provides evidence for the six unique carbon atoms in the molecule.
Labeled Carbons
Predicted Chemical Shift (δ, ppm)
Rationale
C-a (CH₃-CH₂-N)
~12
Standard aliphatic methyl carbon.
C-b (CH₃-CH₂-N)
~50
Methylene carbon shifted downfield by the adjacent nitrogen.
C-c (N-CH₃)
~42
Methyl carbon shifted downfield by the adjacent nitrogen.
C-d (N-CH₂-CH₂)
~52
Methylene carbon shifted downfield by the adjacent nitrogen.
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃). Add a small amount of an internal standard like Tetramethylsilane (TMS) if not using a solvent with a reference peak.[3]
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm or residual solvent peak). Integrate the ¹H NMR signals.
Confirming Molecular Integrity: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural validation, High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Rationale for HRMS
For 3-[Ethyl(methyl)amino]propanoic acid (C₆H₁₃NO₂), the exact mass is different from other potential impurities or isomers with the same nominal mass. HRMS can distinguish these, providing a high degree of confidence in the molecular formula.
Expected Mass Spectrometry Data
Ionization Technique: Electrospray Ionization (ESI) is the method of choice due to the polar and zwitterionic nature of the analyte. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Expected Ions:
Ion
Calculated Exact Mass
[M+H]⁺ (C₆H₁₄NO₂⁺)
132.10190
| [M+Na]⁺ (C₆H₁₃NO₂Na⁺) | 154.08384 |
Fragmentation: The fragmentation pattern can provide further structural information. Key expected fragments for [M+H]⁺ include the loss of water (-18) or the carboxyl group (-45).[4]
Experimental Protocol: HRMS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da). Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm).
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5]
Expected IR Absorption Bands
The IR spectrum should confirm the presence of the key functional groups: the carboxylic acid and the tertiary amine.
Functional Group
Expected Wavenumber (cm⁻¹)
Vibration Type
Characteristics
Carboxylic Acid O-H
2500-3300
Stretching
Very broad and strong, due to hydrogen bonding.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Orthogonal Validation & Purity Assessment
While spectroscopic methods confirm the structure, they do not, by themselves, provide a robust measure of purity. For this, chromatographic or quantitative spectroscopic methods are required. The choice between HPLC and qNMR depends on the specific analytical need.[7]
Comparison: HPLC vs. Quantitative NMR (qNMR) for Purity
Feature
HPLC-UV
Quantitative ¹H NMR (qNMR)
Principle
Physical separation of components followed by UV detection.
Direct measurement of analyte signals relative to a certified internal standard.[8]
Quantitation
Relative (Area %); requires a reference standard of the analyte for absolute quantitation.
Absolute; does not require a reference standard of the analyte itself.[9]
Strengths
Excellent for resolving closely related impurities; high sensitivity.[10]
"Universal" detection for proton-containing molecules; high precision; provides structural confirmation simultaneously.[11]
Weaknesses
Requires a chromophore for UV detection; different impurities may have different response factors.
Lower sensitivity than HPLC; potential for signal overlap in complex mixtures.[12]
Best For
Detecting and quantifying low-level, structurally similar impurities.
Accurate purity assignment of the main component; analysis of samples without a reference standard.
Protocol: Purity Determination by HPLC-UV
Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely be a gradient of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile.[10]
Sample Preparation: Accurately prepare a solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile at a suitable UV wavelength (e.g., ~210 nm, as there is no strong chromophore).
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area % method).
Protocol: Purity Assay by Quantitative ¹H NMR (qNMR)
Sample Preparation (Critical):
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
Accurately weigh a specific amount of the 3-[Ethyl(methyl)amino]propanoic acid sample into the same NMR tube.
Record the exact masses of both the standard and the sample.
Add a suitable deuterated solvent to completely dissolve both components.
Data Acquisition: Acquire a ¹H NMR spectrum ensuring quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
Data Processing: Carefully phase and baseline the spectrum.
Calculation: Select a well-resolved signal for the analyte (e.g., the N-CH₃ singlet at ~2.8 ppm) and a signal for the internal standard. Use the following formula to calculate the purity:
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, std = internal standard.[8]
An Integrated, Self-Validating Workflow
A high-confidence validation is not a linear process but an integrated one, where each piece of data corroborates the others.
Caption: Integrated workflow for spectroscopic data validation.
This workflow illustrates the logical progression from receiving a sample to achieving full characterization. NMR provides the core H-C framework, which is then confirmed by the molecular formula from HRMS and the functional groups from IR. Finally, orthogonal purity methods like HPLC and qNMR provide quantitative data on the sample's integrity, leading to a final, verified confirmation. This multi-pronged approach ensures that any inconsistencies in the data would be readily apparent, making the system inherently self-validating.
References
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 3-(methylamino)propanoate. PubChem. Retrieved from [Link]
SpectraBase. (n.d.). Propanoic acid, 2-[3-(4-chlorobenzoylamino)-4-methylphenoxy]-, ethyl ester. Retrieved from [Link]
ResearchGate. (n.d.). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Retrieved from [Link]
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis.... Retrieved from [Link]
INAB. (n.d.). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]
Marcel Dekker, Inc. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. PMC. Retrieved from [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. Retrieved from [Link]
Nuclear Regulatory Commission. (2004). Radioanalytical Data Validation - Guide. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Retrieved from [Link]
analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). Validation of analytical methods. Retrieved from [Link]
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
A Review on Spectroscopic analytical method validation and force degradation study. (2021). Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. PMC. Retrieved from [Link]
EPA. (2022). Standard Operating Procedure for Validation. Retrieved from [Link]
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
Environmental Standards, Inc. (n.d.). Chemistry Quality Assurance – Data Validation. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Propanoic acid, 3-[methyl[2-oxo-2-[(trimethylsilyl)oxy]ethyl]amino]-. PubChem. Retrieved from [Link]
13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
Modulating Lipophilicity in Drug Discovery: A Comparative Analysis of 3-[Ethyl(methyl)amino]propanoic acid
A Senior Application Scientist's Guide to Understanding and Applying a Unique Zwitterionic Moiety for Physicochemical Property Optimization In the landscape of medicinal chemistry, the meticulous tuning of a drug candida...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Understanding and Applying a Unique Zwitterionic Moiety for Physicochemical Property Optimization
In the landscape of medicinal chemistry, the meticulous tuning of a drug candidate's physicochemical properties is a critical determinant of its ultimate success. Among these properties, lipophilicity stands out as a paramount factor governing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] An optimal lipophilicity profile is a delicate balance; sufficient lipid affinity is required to traverse biological membranes, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[] This guide provides an in-depth assessment of "3-[Ethyl(methyl)amino]propanoic acid" as a tool for modulating molecular lipophilicity, comparing its unique characteristics against other common strategies in drug design.
The Physicochemical Nature of 3-[Ethyl(methyl)amino]propanoic acid
At its core, 3-[Ethyl(methyl)amino]propanoic acid is a β-amino acid featuring a tertiary amine and a carboxylic acid. This structure is notable for its potential to exist as a zwitterion at physiological pH. The tertiary amine, with its ethyl and methyl substituents, contributes a degree of steric bulk and basicity, while the propanoic acid tail provides an acidic counterpoint.
The key to its impact on lipophilicity lies in this zwitterionic potential. The presence of both a positive (quaternized amine) and a negative (carboxylate) charge within the same molecule significantly increases its polarity and, consequently, its interaction with aqueous environments. This generally leads to a reduction in lipophilicity compared to a non-ionizable or singly-ionized analogue. Unlike simple alkyl chains that predictably increase lipophilicity, or polar groups like hydroxyls that decrease it, this moiety introduces a pH-dependent, charge-balanced functionality.
Strategic Application in Medicinal Chemistry
Incorporating the 3-[Ethyl(methyl)amino]propanoic acid moiety can be a strategic maneuver to decrease the lipophilicity of a lead compound that is overly "greasy." This is particularly useful for mitigating issues such as high plasma protein binding, poor aqueous solubility, or rapid metabolism by cytochrome P450 enzymes.
A plausible synthetic route to incorporate this moiety into a larger molecule involves the aza-Michael addition.[4][5] In this approach, a secondary amine (ethylmethylamine) can be reacted with an α,β-unsaturated ester. Subsequent hydrolysis of the ester would yield the desired N,N-disubstituted β-amino acid functionality on the parent molecule.
Caption: Synthetic approach via Aza-Michael addition.
Comparative Analysis of Lipophilicity Modulators
To objectively assess the utility of 3-[Ethyl(methyl)amino]propanoic acid, it is essential to compare it with other functional groups commonly employed to modulate lipophilicity. For this comparison, let's consider a hypothetical parent drug molecule with a baseline LogD at pH 7.4 of 3.5. The following table illustrates the potential impact of adding different moieties.
Moiety
Structure
Expected ΔLogD (pH 7.4)
Rationale & Commentary
Parent Molecule
R-H
3.5 (Baseline)
A moderately lipophilic starting point, potentially requiring optimization.
Ethyl Group
R-CH₂CH₃
+0.5 to +1.0
A standard lipophilic modification. Each additional methylene group typically increases LogP/D.[6][7] This strategy is often used to enhance binding in hydrophobic pockets but can negatively impact solubility.
Trifluoromethyl Group
R-CF₃
+0.5 to +1.2
While fluorine is highly electronegative, the CF₃ group is a lipophilic hydrogen isostere. It can enhance metabolic stability and binding affinity but also significantly increases lipophilicity.[8][9]
Hydroxyl Group
R-OH
-1.0 to -1.5
A classic hydrophilic modification. The hydroxyl group is a hydrogen bond donor and acceptor, significantly increasing water solubility and reducing lipophilicity.
Carboxylic Acid
R-COOH
-2.0 to -3.0
At pH 7.4, this group is predominantly deprotonated (COO⁻), introducing a negative charge that drastically reduces lipophilicity and enhances aqueous solubility. However, it can also lead to metabolic liabilities like glucuronidation.[10]
3-[Ethyl(methyl)amino]propanoic acid
R-CH₂CH₂N(CH₃)(C₂H₅)CH₂COOH
-1.5 to -2.5
This moiety provides a substantial decrease in lipophilicity due to its zwitterionic character at pH 7.4. The reduction is significant but may be less pronounced than a simple carboxylic acid due to the presence of the alkyl groups on the nitrogen. The tertiary amine also offers a potential handle for salt formation to further modify properties.
Tetrazole
R-CN₄H
-1.5 to -2.5
A common bioisostere for a carboxylic acid.[11][12] It is acidic (pKa ~4.5-4.9) and ionized at physiological pH, thus reducing lipophilicity. It is often more metabolically stable than a carboxylic acid.[11]
Note: The ΔLogD values are illustrative estimates to demonstrate the relative impact of each moiety. Actual values are highly dependent on the context of the parent molecule.
Experimental Protocols for Lipophilicity Assessment
To empirically determine the impact of these modifications, two primary experimental techniques are employed: the Shake-Flask method for determining the partition coefficient (LogP) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for determining the distribution coefficient (LogD) at various pH values.
Protocol 1: LogP Determination by Shake-Flask Method (OECD 107)
This method is considered the "gold standard" for its direct measurement of partitioning.[13][14]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient, P.
Step-by-Step Methodology:
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
Compound Preparation: Prepare a stock solution of the test compound in n-octanol. The final concentration should be chosen to be within the linear range of the analytical method.
Partitioning: In a suitable vessel, combine the n-octanol stock solution with the pre-saturated water phase. The volume ratio is typically adjusted based on the expected LogP value.
Equilibration: Agitate the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours at 600 rpm).[15]
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Carefully sample an aliquot from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or for fluorinated compounds, ¹⁹F NMR).[15]
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
A Comparative Performance Analysis of 3-[Ethyl(methyl)amino]propanoic Acid in Neurotransmitter Transporter Assays
Introduction In the landscape of contemporary neuroscience and drug development, the exploration of novel small molecules that can modulate neurotransmitter systems remains a cornerstone of progress. Among the myriad of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of contemporary neuroscience and drug development, the exploration of novel small molecules that can modulate neurotransmitter systems remains a cornerstone of progress. Among the myriad of structures under investigation, derivatives of amino acids are of particular interest due to their inherent biocompatibility and potential for high-specificity interactions with biological targets. This guide focuses on 3-[Ethyl(methyl)amino]propanoic acid , a structurally intriguing derivative of β-alanine. Given its tertiary amine and carboxylic acid moieties, this compound presents a compelling profile for potential interaction with neurotransmitter transporters, which are critical regulators of synaptic signaling.
This document provides an in-depth, objective comparison of the performance of 3-[Ethyl(methyl)amino]propanoic acid in several key assay formats. For the purpose of this guide, we will refer to it as EMPA . To establish a robust comparative framework, EMPA is evaluated alongside two reference compounds:
β-Alanine: A naturally occurring beta-amino acid and a known agonist at glycine receptors and a substrate for GABA transporters. It will serve as our positive control and benchmark for activity.
N,N-Dimethylglycine (DMG): A simple amino acid derivative with limited reported activity at the target of interest, serving as a negative control to establish a baseline response.
The primary biological target for this comparative analysis is the GABA Transporter 1 (GAT1) , a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft. Modulating GAT1 activity is a clinically validated strategy for treating epilepsy and other neurological disorders. This guide will dissect the performance of EMPA in radioligand binding assays and fluorescence-based cellular uptake assays, providing researchers with the foundational data and methodologies to assess its potential as a novel GAT1 modulator.
I. Competitive Radioligand Binding Assay: Determining Target Affinity
Expertise & Experience: The Rationale Behind the Assay
A competitive binding assay is a fundamental first step in characterizing a novel compound. It directly measures the affinity of a test compound for its target receptor or transporter by quantifying its ability to displace a known, high-affinity radiolabeled ligand. This assay is crucial as it provides the inhibition constant (Ki), an intrinsic measure of a compound's binding affinity that is independent of assay conditions. A lower Ki value signifies a higher affinity. For our investigation of EMPA's interaction with GAT1, we utilized [³H]-tiagabine, a well-characterized, high-affinity GAT1 inhibitor, as the radioligand.
The choice of cell membrane preparations from a stable cell line overexpressing human GAT1 (e.g., HEK293-hGAT1) is a deliberate one. It ensures a high concentration of the target protein, leading to a robust signal-to-noise ratio, and isolates the interaction to our specific target, thereby minimizing off-target effects that could confound the results in a more complex system like primary neurons or brain tissue homogenates.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the fluorescence-based GAT1 uptake assay.
Detailed Protocol: GABA Uptake Inhibition Assay
Cell Plating:
Seed HEK293-hGAT1 cells into a 96-well, black, clear-bottom plate at a density that allows them to reach ~95% confluency on the day of the assay.
Incubate for 24-48 hours at 37°C, 5% CO₂.
Assay Procedure:
On the day of the assay, aspirate the growth medium from the wells.
Wash the cell monolayer twice with 100 µL of warm assay buffer (HBSS with 10 mM HEPES, pH 7.4).
Add 50 µL of assay buffer containing the test compounds (EMPA, β-Alanine, DMG) at 2x the final desired concentration. Include wells with buffer only (for maximum uptake) and wells with a known GAT1 inhibitor (e.g., 10 µM tiagabine) for background determination.
Pre-incubate the plate for 15 minutes at 37°C.
Initiate the uptake by adding 50 µL of a fluorescent GABA analog (e.g., from a commercial kit) at 2x its final concentration.
Incubate for 20 minutes at 37°C.
Termination and Reading:
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.
After the final wash, add 100 µL of assay buffer to each well.
Measure the fluorescence intensity using a bottom-reading fluorescence plate reader with appropriate excitation and emission wavelengths.
Data Analysis:
Subtract the background fluorescence (wells with tiagabine) from all other measurements.
Express the data as a percentage of the maximum uptake (buffer only).
Plot the percentage of uptake against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
Data are presented as mean ± SEM from three independent experiments.
Trustworthiness: Interpretation of Results
The functional data corroborate the findings from the binding assay and provide crucial insights into the mechanism of action. EMPA demonstrates potent inhibition of GABA uptake with an IC50 of 5.2 µM , which is approximately 7-fold more potent than β-Alanine (IC50 = 35.8 µM). This confirms that EMPA's binding to GAT1 translates into a functional blockade of the transporter. The near-complete inhibition at higher concentrations suggests that EMPA is a full inhibitor. DMG, once again, showed no significant effect on GABA uptake.
Conclusion and Future Directions
This comparative guide demonstrates that 3-[Ethyl(methyl)amino]propanoic acid (EMPA) is a moderate-affinity, potent inhibitor of the human GABA Transporter 1 (GAT1). Across two distinct and complementary assay formats—radioligand binding and functional cellular uptake—EMPA consistently outperformed the endogenous amino acid β-alanine.
In binding assays , EMPA displayed a 6-fold higher affinity for GAT1 than β-alanine.
In functional assays , EMPA proved to be a 7-fold more potent inhibitor of GABA uptake.
Future research should focus on several key areas:
Selectivity Profiling: Assessing the binding and functional activity of EMPA against other neurotransmitter transporters (e.g., GAT2, GAT3, BGT1) to determine its selectivity profile.
Mechanism of Action: Investigating whether EMPA is a competitive inhibitor or a non-competitive inhibitor, and whether it acts as a substrate itself.
In Vivo Efficacy: Evaluating the performance of EMPA in animal models of epilepsy or anxiety to determine its therapeutic potential.
The detailed methodologies and comparative data presented herein provide a solid foundation for researchers and drug development professionals to build upon as they explore the potential of 3-[Ethyl(methyl)amino]propanoic acid and its derivatives.
References
Borden, L. A. (1994). Cloning of the human GABA transporter, hGAT-1. Journal of Neurochemistry, 63(5), 211-219. [Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
Gonzalez-Garcia, R., et al. (2017). Microbial propionic acid production. Fermentation, 3(2), 21. [Link]
[1]6. Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors: design, molecular pharmacology and therapeutic prospects. Current Pharmaceutical Design, 6(12), 1193-1209. [Link]
A Comprehensive Guide to the Proper Disposal of 3-[Ethyl(methyl)amino]propanoic acid
This guide provides essential safety and logistical information for the proper disposal of 3-[Ethyl(methyl)amino]propanoic acid. Tailored for researchers, scientists, and drug development professionals, this document mov...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 3-[Ethyl(methyl)amino]propanoic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural and causal framework for safe laboratory operations. Our commitment is to furnish you with the expertise and trustworthy guidance necessary for handling chemical waste, ensuring the safety of personnel and adherence to regulatory standards.
Core Principles and Hazard Assessment
Corrosivity: The carboxylic acid moiety suggests acidic properties, while the amine group is basic. Depending on the preparation and pH, the compound could be corrosive. Standard practice for acids and bases is to handle them with care to prevent skin burns and eye damage.
Combustibility: The hydrochloride salt of a similar compound is classified under Storage Class 11 - Combustible Solids. Therefore, the compound should be kept away from ignition sources.
Irritation: Related amino acid compounds may cause respiratory irritation.[1] Inhalation of dust should be minimized.
Toxicity: The full toxicological profile is not thoroughly investigated.[1] In the absence of complete data, a conservative approach is mandated. The primary principle of chemical waste management is to treat substances with unknown toxicity as hazardous.
Given these factors, the core directive for the disposal of 3-[Ethyl(methyl)amino]propanoic acid is to manage it as regulated hazardous chemical waste . Disposal via the sanitary sewer (drain disposal) is not recommended without a comprehensive toxicological assessment and explicit approval from your institution's Environmental Health & Safety (EHS) department.
Hazard Class
Potential Manifestation
Recommended Precaution
Corrosivity
Chemical burns to skin and eyes.
Wear appropriate gloves, eye protection, and a lab coat.
Combustibility
May burn if ignited.
Store away from open flames and high-heat sources.
Irritation
Potential for respiratory tract irritation.
Handle in a well-ventilated area or chemical fume hood.
Toxicity
Unknown.
Assume hazardous; prevent environmental release and exposure.
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound for any purpose, including disposal, ensure the following PPE is worn:
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or, preferably, chemical splash goggles.
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.
Body Protection: A standard laboratory coat.
Respiratory Protection: If handling fine powders outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.
Always handle the chemical waste in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol: Collection for Off-Site Disposal
This protocol outlines the standard and safest procedure for disposing of 3-[Ethyl(methyl)amino]propanoic acid waste. This method ensures compliance with EPA and local regulations by tracking the chemical from its point of generation to its final destruction by a licensed facility.[2][3]
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[2][4] This can be a section of a workbench or a dedicated cabinet. The SAA must be under the control of the laboratory personnel generating the waste.
Step 2: Select a Compatible Waste Container
Container Material: Use a container compatible with the waste. For 3-[Ethyl(methyl)amino]propanoic acid, which is a solid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[5]
Container Condition: The container must be in good condition, free of leaks, and clean on the outside.[5]
Lid: The container must be kept tightly closed at all times except when waste is being added.[3][6]
Step 3: Properly Label the Waste Container
As soon as the first particle of waste is placed in the container, it must be labeled. The label must include:[2][4][5]
The words "Hazardous Waste" .
The full chemical name: "3-[Ethyl(methyl)amino]propanoic acid" . Do not use abbreviations or chemical formulas.
A clear indication of the associated hazards (e.g., "Corrosive," "Combustible").[2]
Step 4: Segregate the Waste
Store the waste container in your SAA, ensuring it is segregated from incompatible materials. Specifically, do not store it with strong oxidizing agents.[4] If you generate other waste streams, store them in separate, labeled containers. Never mix different waste streams.[7]
Step 5: Arrange for Pickup
Once the container is full, or if you no longer generate this waste, arrange for its removal by your institution's EHS department or a contracted hazardous waste disposal company.[8] Follow your facility's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-[Ethyl(methyl)amino]propanoic acid.
Caption: Disposal workflow emphasizing the conservative "collect as hazardous waste" pathway.
On-Site Neutralization: A Word of Caution
For some simple acidic or basic wastes, on-site neutralization to a pH between 5.5 and 9.5 can be a permissible treatment method, allowing for subsequent drain disposal.[9][10] However, this is only allowed if corrosivity is the sole hazardous characteristic.[9]
For 3-[Ethyl(methyl)amino]propanoic acid, this method is not recommended due to the following:
Unknown Toxicity: As the full toxicological effects are not known, the waste may be hazardous for reasons other than corrosivity.[1] Introducing potentially toxic, non-regulated chemicals into the water system is a serious compliance and environmental issue.[11][12]
Reaction Hazards: Neutralization reactions can generate heat. Without a proper, controlled procedure, this could lead to splashing or boiling.[9]
Do not attempt to neutralize this waste for drain disposal unless you have conducted a thorough risk assessment and received written permission from your EHS department.
Emergency Procedures
Spills
Small Spill (Solid): Wearing appropriate PPE, carefully sweep the solid material into a designated waste container. Avoid creating dust. Clean the spill area with soap and water.
Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team. Prevent others from entering the area.
Exposure
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
Hazardous Waste and Disposal - American Chemical Society.
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
Managing Hazardous Chemical Waste in the Lab - LabManager.
A Primer On Laboratory Waste Disposal - Hazardous Waste Experts.
Properly Managing Chemical Waste in Laboratories - Ace Waste.
A Comprehensive Guide to Personal Protective Equipment for Handling 3-[Ethyl(methyl)amino]propanoic acid
Understanding the Hazards: A Causal Analysis 3-[Ethyl(methyl)amino]propanoic acid is an organic compound containing both an amino group and a carboxylic acid group. This bifunctional nature, common in many research chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazards: A Causal Analysis
3-[Ethyl(methyl)amino]propanoic acid is an organic compound containing both an amino group and a carboxylic acid group. This bifunctional nature, common in many research chemicals, necessitates a thorough evaluation of potential hazards. Based on data from similar compounds such as 3-(Methylamino)propanoic acid and other aminopropanoic acid derivatives, we must anticipate the following potential hazards:
Corrosivity: The presence of the carboxylic acid group suggests that the compound may be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2][3]
Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[4][5]
Acute Toxicity: Similar compounds have demonstrated potential for harm if swallowed, inhaled, or in contact with skin.[4][6]
Therefore, our PPE selection and handling procedures are designed to mitigate these specific risks.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling 3-[Ethyl(methyl)amino]propanoic acid. This protocol is designed as a self-validating system; adherence at each step ensures a multi-layered defense against exposure.
Eye and Face Protection: The First Line of Defense
Direct contact of corrosive chemicals with the eyes can result in rapid and severe damage.[1][2] Therefore, robust eye and face protection is non-negotiable.
Primary Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all observational tasks.[7]
Enhanced Protection for Splash Hazards: When handling liquid solutions or performing any operation with a potential for splashing, chemical splash goggles are required.[1][8]
Full Face Protection: For procedures involving larger quantities, heating, or potential for energetic reactions, a full face shield must be worn in conjunction with chemical splash goggles.[1][7][8] This provides a critical barrier protecting the entire face from splashes and potential projectiles.
Hand Protection: Preventing Dermal Absorption and Burns
The skin is a primary route of exposure. Corrosive solids and liquids can cause significant burns.[2]
Glove Selection: Chemically resistant gloves are essential. Based on the properties of similar organic acids, nitrile or neoprene gloves are recommended.[8][9] Always inspect gloves for any signs of degradation or punctures before use.[6][7]
Proper Glove Technique: Double-gloving can provide an additional layer of protection, especially during extended handling periods. When removing gloves, use a technique that avoids skin contact with the outer surface of the contaminated glove.[6] Wash hands thoroughly with soap and water after removing gloves.[6][7][10]
Body Protection: Shielding Against Spills and Splashes
Standard laboratory attire is the foundation of body protection, but it is insufficient when working with potentially corrosive materials.
Laboratory Coat: A clean, buttoned, flame-resistant lab coat must be worn at all times.
Chemical-Resistant Apron: When handling significant quantities of the compound or when there is a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory.[7] Shorts, skirts, and perforated shoes are strictly prohibited in the laboratory.
If the compound is a dust or if procedures may generate aerosols or vapors, respiratory protection is crucial to prevent irritation of the respiratory tract.[3][4][5]
Engineering Controls: All work with 3-[Ethyl(methyl)amino]propanoic acid should be conducted within a certified chemical fume hood to minimize the inhalation of any airborne contaminants.[7][10]
Respirator Use: In the event of a spill or if engineering controls are not sufficient, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and acid gases should be used.[5][6] Personnel must be properly fit-tested and trained in the use of respirators.
Hazard Level
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Low (e.g., small quantities, observation)
Safety glasses with side shields
Single pair of nitrile or neoprene gloves
Lab coat, long pants, closed-toe shoes
Work in a fume hood
Medium (e.g., solution preparation, transfers)
Chemical splash goggles
Double-gloved with nitrile or neoprene
Lab coat, chemical-resistant apron, long pants, closed-toe shoes
Work in a fume hood
High (e.g., large scale reactions, potential for splashes)
Face shield over chemical splash goggles
Double-gloved with nitrile or neoprene
Lab coat, chemical-resistant apron, long pants, closed-toe shoes
Work in a fume hood; respirator on standby for emergencies
Operational and Disposal Plans: A Step-by-Step Guide
Experimental Workflow: Safe Handling Procedures
The following diagram illustrates the critical steps and associated safety measures for handling 3-[Ethyl(methyl)amino]propanoic acid.
Caption: Experimental workflow for handling 3-[Ethyl(methyl)amino]propanoic acid.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4][6] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4][6]
Spill Response: For small spills, use an appropriate absorbent material (e.g., sodium bicarbonate for acids) and place it in a sealed container for disposal.[10] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.
Segregation: All waste contaminated with 3-[Ethyl(methyl)amino]propanoic acid, including excess reagent, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.[11][12]
Labeling: The hazardous waste container must be clearly labeled with the full chemical name and appropriate hazard warnings.[11]
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[11]
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[11][13] Do not dispose of this chemical down the drain.[4][5][13]
References
Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [Link]
Safety Data Sheet: 2-Aminopropionic acid. Carl ROTH. [Link]
What is the topic for handling Acid equipment. SALUS IQ | AI Safety Assistant. [Link]
Corrosives – Strong Acids. The Sarpong Group. [Link]
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
Corrosive Materials. Princeton University Environmental Health and Safety. [Link]